molecular formula C15H26O B10779471 alpha-Cedrol

alpha-Cedrol

货号: B10779471
分子量: 222.37 g/mol
InChI 键: SVURIXNDRWRAFU-RVLYAHEQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

alpha-Cedrol (CAS 77-53-2) is a tricyclic sesquiterpene alcohol occurring naturally in various conifer species, particularly those of the Juniperus and Cedrus genera. With a molecular formula of C15H26O and a molecular weight of 222.37 g/mol, it is a crystalline solid with a melting point of 86-87 °C . This compound is a major component of Virginian cedarwood ( Juniperus virginiana ) essential oil, where it can constitute 24-32% of the oil . Researchers value this compound for its diverse pharmacological activities, making it a candidate for studying innate immune responses, neurological pathways, and dermatological processes. Recent scientific investigations highlight its significant research potential. In immunological studies, this compound has been identified as a novel neutrophil agonist that can induce intracellular Ca2+ mobilization. Furthermore, pretreatment of human neutrophils with this compound desensitizes the cells to subsequent stimulation by N-formyl peptide and inhibits neutrophil chemotaxis, suggesting it plays a role in modulating inflammatory pathways . Its effects on the central nervous system are also a key area of interest. In vivo research indicates that this compound exhibits sedative and anxiolytic properties. These effects are associated with an increase in parasympathetic nervous system activity and a reduction in sympathetic activity. The proposed mechanism for its anxiolytic action involves the modulation of the serotonergic and dopaminergic systems, specifically through an increase in brain serotonin levels and a decrease in dopamine and norepinephrine, acting on the hypothalamic-pituitary-adrenal (HPA) axis . Additional research applications include the study of its effects on dermatological models, where it has been shown to enhance the production of dermal extracellular matrix components like collagen and elastin, and to promote hair growth in vivo . Its antimicrobial activity against Gram-positive bacteria and yeast, as well as cytotoxic effects on certain human cancer cell lines, also present avenues for further investigation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound according to laboratory safety guidelines, as detailed in the relevant safety data sheet.

属性

分子式

C15H26O

分子量

222.37 g/mol

IUPAC 名称

(8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15?/m0/s1

InChI 键

SVURIXNDRWRAFU-RVLYAHEQSA-N

手性 SMILES

CC1CCC2C13CC[C@](C(C3)C2(C)C)(C)O

规范 SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

物理描述

Pale yellow to yellow green solid;  Sweet fruity cedar-like aroma

溶解度

Slightly soluble in water
Soluble (in ethanol)

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the α-Cedrol Biosynthesis Pathway in Conifers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cedrol, a bicyclic sesquiterpenoid alcohol, is a major contributor to the characteristic woody fragrance of essential oils from various conifers, particularly those belonging to the Cupressaceae family, such as cedar and juniper.[1] Beyond its aromatic properties, α-cedrol and its derivatives exhibit a range of bioactive properties, including anti-inflammatory, antiseptic, and insect-repellent effects, making them promising candidates for pharmaceutical and biotechnological applications.[1] Understanding the intricate biosynthetic pathway of α-cedrol in conifers is paramount for harnessing its potential through metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the putative α-cedrol biosynthesis pathway in conifers, detailed experimental protocols for its study, and quantitative data on its natural abundance. While a dedicated α-cedrol synthase has yet to be fully characterized in a coniferous species, this document outlines the proposed pathway based on established principles of terpenoid biosynthesis.

The Putative α-Cedrol Biosynthesis Pathway

The biosynthesis of α-cedrol in conifers is a multi-step process that begins with fundamental precursors from primary metabolism and culminates in the complex cyclization of a C15 intermediate. The pathway can be broadly divided into three key stages:

1.1. Formation of Isoprenoid Precursors via the MEP Pathway: In plants, the biosynthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids.[1]

1.2. Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are the building blocks for the formation of the direct precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP). This stage involves the sequential head-to-tail condensation of IPP units with DMAPP, catalyzed by prenyltransferases.

1.3. Cyclization of FPP to α-Cedrol: The final and most critical step is the conversion of the linear FPP molecule into the intricate bicyclic structure of α-cedrol. This reaction is catalyzed by a putative α-cedrol synthase, a type of terpene synthase (TPS). The proposed mechanism involves the ionization of FPP, followed by a complex cascade of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the cedryl cation, which is then quenched by a water molecule to yield α-cedrol.

alpha_Cedrol_Biosynthesis_Pathway Putative α-Cedrol Biosynthesis Pathway in Conifers cluster_MEP MEP Pathway (Plastid) cluster_Cytosol Cytosol/ER Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_Plastid Isopentenyl Pyrophosphate (IPP) MEP->IPP_Plastid DMAPP_Plastid Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP_Plastid IPP_Cytosol Isopentenyl Pyrophosphate (IPP) IPP_Plastid->IPP_Cytosol Transport DMAPP_Cytosol Dimethylallyl Pyrophosphate (DMAPP) DMAPP_Plastid->DMAPP_Cytosol Transport GPP Geranyl Pyrophosphate (GPP) IPP_Cytosol->GPP GPPS FPP Farnesyl Pyrophosphate (FPP) IPP_Cytosol->FPP DMAPP_Cytosol->GPP GPP->FPP FPPS alpha_Cedrol α-Cedrol FPP->alpha_Cedrol α-Cedrol Synthase (putative) Heterologous_Expression_Workflow Workflow for Heterologous Expression and Purification Start Start Gene_Amplification Amplify Putative α-Cedrol Synthase Gene Start->Gene_Amplification Cloning Clone into Expression Vector Gene_Amplification->Cloning Transformation Transform into E. coli Cloning->Transformation Culture_Growth Grow Bacterial Culture Transformation->Culture_Growth Induction Induce Protein Expression with IPTG Culture_Growth->Induction Cell_Harvest Harvest Cells Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Purification Purify Protein via Affinity Chromatography Lysis->Purification Verification Verify Purity by SDS-PAGE Purification->Verification End End Verification->End Signaling_Pathway Simplified Signaling for Induced Terpene Biosynthesis Biotic_Stress Biotic Stress (e.g., Insect Attack) Signal_Perception Signal Perception Biotic_Stress->Signal_Perception Wounding Mechanical Wounding Wounding->Signal_Perception JA_Biosynthesis Jasmonate Biosynthesis Signal_Perception->JA_Biosynthesis JA_Signal_Transduction Jasmonate Signal Transduction Cascade JA_Biosynthesis->JA_Signal_Transduction Transcription_Factors Activation of Transcription Factors JA_Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of Terpene Synthase Genes (e.g., putative α-Cedrol Synthase) Transcription_Factors->Gene_Expression Enzyme_Synthesis Synthesis of Terpene Synthase Enzymes Gene_Expression->Enzyme_Synthesis Terpene_Production Increased Production of Terpenes (including α-Cedrol) Enzyme_Synthesis->Terpene_Production

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of alpha-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: December 19, 2025

Executive Summary

Alpha-Cedrol is a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, such as cedar and juniper.[1] It is a valuable compound in the fragrance industry and serves as a chiral building block for the synthesis of more complex molecules.[2][3] This document provides a comprehensive overview of the chemical structure of this compound, its stereoisomeric forms, relevant quantitative data, and detailed experimental protocols for its isolation and synthesis.

Chemical Structure of this compound

This compound, a member of the cedrane (B85855) and isocedrane sesquiterpenoid class of organic compounds, is a tricyclic molecule with a tertiary alcohol functional group.[4][5]

  • IUPAC Name: (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol[4]

  • CAS Number: 77-53-2[1][6][7][8]

  • Chemical Formula: C₁₅H₂₆O[1][6][8]

  • Molecular Weight: 222.37 g/mol [6][7]

Caption: 2D Chemical Structure of this compound.

Stereoisomers of this compound

The rigid tricyclic structure of this compound contains multiple stereocenters, giving rise to several stereoisomers. The naturally occurring and most common form is (+)-Cedrol.[7]

Stereocenters

This compound has five stereocenters, leading to a theoretical maximum of 2⁵ or 32 possible stereoisomers.

Enantiomers and Diastereomers

The enantiomer of the naturally occurring (+)-Cedrol is (-)-Cedrol. A mixture containing equal amounts of both enantiomers is a racemic mixture.[9] Other stereoisomers, such as epicedrol and isocedrol, are diastereomers of this compound.[10][11]

stereoisomers cluster_0 This compound Stereoisomers plus_cedrol (+)-Cedrol (Natural Enantiomer) minus_cedrol (-)-Cedrol (Enantiomer) plus_cedrol->minus_cedrol Enantiomeric Pair (Mirror Images) diastereomers Diastereomers (e.g., epicedrol, isocedrol) plus_cedrol->diastereomers Diastereomeric Relationship (Not Mirror Images) minus_cedrol->diastereomers Diastereomeric Relationship (Not Mirror Images)

Caption: Relationship between this compound Stereoisomers.

Quantitative Data

The following table summarizes key physicochemical properties of (+)-Cedrol.

PropertyValueReference(s)
Appearance White crystalline solid[3][12]
Melting Point 86-87 °C[1]
Boiling Point 273 °C[1][3]
Optical Rotation [α]²⁰/D +10.5° ± 1° (c = 5% in chloroform)
Density 0.9479 g/cm³ at 90 °C[7]
Solubility Soluble in alcohol and chloroform; slightly soluble in water.[8][12][13]
Flash Point 81 °C[3]

Experimental Protocols

Isolation of (+)-Cedrol from Cedarwood Oil

Principle: (+)-Cedrol can be isolated from the essential oil of cedarwood (Juniperus virginiana) by fractional distillation followed by crystallization.

Methodology:

  • Fractional Distillation: Cedarwood oil is subjected to fractional distillation under reduced pressure. The fraction boiling at approximately 148-150 °C at 10 mmHg is collected. This fraction is enriched in cedrol (B397079).

  • Crystallization: The collected fraction is cooled to induce crystallization of cedrol. The crystals are then separated by filtration.

  • Recrystallization: For higher purity, the crude cedrol crystals are recrystallized from a suitable solvent, such as ethanol (B145695) or hexane. The purity of the final product can be assessed by gas chromatography (GC) and by measuring its melting point and optical rotation.

Synthesis of (±)-Cedrol via Intramolecular Diels-Alder Reaction

Principle: A common synthetic route to the racemic form of cedrol involves an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the tricyclic cedrane skeleton.[2][14]

Methodology:

  • Precursor Synthesis: A suitable cyclopentadiene (B3395910) precursor is synthesized. This often involves multiple steps starting from commercially available materials.

  • Intramolecular Diels-Alder Reaction: The cyclopentadiene precursor is heated in an appropriate high-boiling solvent to facilitate the intramolecular Diels-Alder reaction, forming the tricyclic core of cedrol.

  • Functional Group Manipulation: The product from the cycloaddition is then subjected to a series of chemical transformations to introduce the hydroxyl group and the correct pattern of methyl groups, ultimately yielding (±)-cedrol.

synthesis_workflow start Starting Materials precursor Cyclopentadiene Precursor Synthesis start->precursor diels_alder Intramolecular Diels-Alder Reaction precursor->diels_alder functionalization Functional Group Manipulation diels_alder->functionalization end (±)-Cedrol functionalization->end

Caption: General Workflow for the Synthesis of (±)-Cedrol.

Separation of Stereoisomers

Principle: The separation of enantiomers can be achieved through various chromatographic and non-chromatographic techniques.

Methodologies:

  • Chiral Chromatography: This is a widely used method for separating enantiomers.[15]

    • Gas Chromatography (GC): A chiral stationary phase (CSP), often based on cyclodextrins, is used in a capillary GC column to resolve the enantiomers.

    • High-Performance Liquid Chromatography (HPLC): A chiral stationary phase is packed into an HPLC column, and the enantiomers are separated based on their differential interactions with the CSP.

  • Crystallization: Diastereomeric salts can be formed by reacting the racemic mixture with a chiral resolving agent. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization.[16] After separation, the resolving agent is removed to yield the pure enantiomers.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cedrol, a naturally occurring sesquiterpene alcohol, is a prominent constituent of the essential oils derived from various coniferous trees, most notably those of the Cupressus (cypress) and Juniperus (juniper) genera.[1] Renowned for its characteristic woody and cedar-like aroma, this compound has transcended its traditional use in perfumery and aromatherapy to become a subject of intense scientific scrutiny. Emerging research has illuminated its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuro-modulatory properties, positioning it as a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details its known biological signaling pathways, and outlines key experimental protocols for its analysis and characterization. All quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental workflows are visualized using detailed diagrams.

Physicochemical Properties

This compound is a tricyclic sesquiterpenoid that presents as a white to pale yellow crystalline solid at room temperature.[2][3] Its molecular structure and key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[2][4][5]
Molecular Weight 222.37 g/mol [2][4][5][6]
Appearance White to pale yellow crystalline solid[2][3]
Odor Woody, cedar-like, dry, sweet, soft[2][7]
Melting Point 77-87 °C (170.6-188.6 °F; 350.15-360.15 K)[1][2][7][8]
Boiling Point 273-287 °C (523.4-548.6 °F; 546.15-560.15 K) at 760 mmHg[1][2][8][9]
Density 0.9479 g/cm³ at 90 °C[6][7]
Flash Point 81-200 °F (27.22-93.33 °C)[2][8][9]
Vapor Pressure 0.0005 - 0.001 mmHg at 25 °C[2][3][8]
Optical Rotation +9.9° (c=5 in chloroform (B151607) at 28 °C/D)[7][10]
Refractive Index 1.4825 at 90 °C[6][7][9]
Table 2: Solubility and Partition Coefficient of this compound
SolventSolubilitySource(s)
Water Insoluble / 11.3 mg/L at 25 °C (estimated)[2][9]
Ethanol Soluble[11][12]
Organic Solvents Soluble[2]
Chloroform Slightly Soluble[13]
Methanol Soluble (with heating)[13]
DMSO Soluble (10 mg/ml)[10]
Benzyl Benzoate Soluble[12]
Glycol Slightly Soluble[12]
Mineral Oil Slightly Soluble[12]
LogP (o/w) 3.61 - 4.33[2][9]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and ObservationsSource(s)
¹H-NMR Simulated spectra available in various databases. Complete and unambiguous chemical shift assignments have been established via iterative full spin analysis.[2][14][15]
¹³C-NMR Spectra available in databases. A detailed study of the ¹³C-NMR of cedrol (B397079) has been published.[3][9][16][17]
Mass Spectrometry (MS) NIST Mass Spectrometry Data Center provides reference spectra.[18][19]
Infrared (IR) Spectroscopy Reference spectra are available in the NIST Chemistry WebBook.[18][20]

Biological Activity and Signaling Pathways

This compound has been shown to exert a range of biological effects by modulating multiple cellular signaling pathways. Its anticancer and anti-inflammatory mechanisms are particularly well-documented.

Anticancer Activity

The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways in cancer cells.[5][6][13]

  • Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][13][21]

    • Intrinsic Pathway: It promotes the expression of the pro-apoptotic protein Bax and activates caspase-9.[5][11][13] It also downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[5] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade.[11]

    • Extrinsic Pathway: this compound upregulates the Fas Ligand (FasL), leading to the activation of caspase-8.[13][21]

  • Cell Cycle Arrest: It can induce cell cycle arrest at the G₀/G₁ phase by downregulating the expression of CDK4 and cyclin D1 proteins.[21]

  • Inhibition of Survival Signaling: this compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[4][5]

  • Modulation of NF-κB Pathway: It inhibits the nuclear translocation of the p65 subunit of NF-κB, a key regulator of inflammation and cell survival.[5][13]

  • Destabilization of Lipid Rafts: A novel mechanism involves the disruption of plasma membrane lipid rafts, which can interfere with signaling platforms crucial for cancer cell survival.[5]

anticancer_pathway cluster_stimulus Stimulus cluster_nuclear Nuclear Events & Outcome alpha_Cedrol This compound lipid_rafts Destabilize Lipid Rafts alpha_Cedrol->lipid_rafts fasl ↑ FasL alpha_Cedrol->fasl bax ↑ Bax alpha_Cedrol->bax bcl2 ↓ Bcl-2/Bcl-XL alpha_Cedrol->bcl2 pi3k_akt ↓ PI3K/Akt/mTOR alpha_Cedrol->pi3k_akt mapk_erk ↓ MAPK/ERK alpha_Cedrol->mapk_erk nf_kb ↓ NF-κB (p65 translocation) alpha_Cedrol->nf_kb caspase8 Caspase-8 Activation fasl->caspase8 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 cell_cycle G0/G1 Cell Cycle Arrest pi3k_akt->cell_cycle mapk_erk->cell_cycle nf_kb->cell_cycle apoptosis Apoptosis caspase3->apoptosis cell_cycle->apoptosis

Figure 1: Anticancer Signaling Pathways of this compound.
Neuro-modulatory and Anti-inflammatory Activity

This compound also exhibits significant effects on the nervous and immune systems.

  • Anxiolytic and Sedative Effects: Inhalation of this compound has been shown to decrease heart rate and blood pressure, indicating a relaxant effect mediated by an increase in parasympathetic activity and a decrease in sympathetic activity.[1] It has anxiolytic effects by modulating the serotonergic and dopaminergic systems, specifically by increasing serotonin (B10506) (5-HT) levels and decreasing dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) levels in the brain.[1][8][22]

  • Anti-inflammatory Effects: this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[23] It also demonstrates immunomodulatory activity by inducing intracellular Ca²⁺ mobilization in neutrophils, which can desensitize the cells to subsequent stimulation.[24][25]

neuro_inflammatory_pathway cluster_stimulus Stimulus cluster_systems Affected Systems cluster_neuro_effects Neuro-modulatory Effects cluster_immuno_effects Anti-inflammatory Effects cluster_outcomes Physiological Outcomes alpha_Cedrol This compound nervous_system Nervous System alpha_Cedrol->nervous_system immune_system Immune System alpha_Cedrol->immune_system serotonin ↑ Serotonin (5-HT) nervous_system->serotonin dopamine ↓ Dopamine (DA) nervous_system->dopamine norepinephrine ↓ Norepinephrine (NE) nervous_system->norepinephrine autonomic ↑ Parasympathetic Activity ↓ Sympathetic Activity nervous_system->autonomic cytokines ↓ TNF-α, IL-1β immune_system->cytokines neutrophils ↑ Neutrophil Ca²⁺ Mobilization immune_system->neutrophils anxiolytic Anxiolytic Effect serotonin->anxiolytic dopamine->anxiolytic norepinephrine->anxiolytic sedative Sedative Effect autonomic->sedative anti_inflammatory Anti-inflammatory Response cytokines->anti_inflammatory neutrophils->anti_inflammatory

Figure 2: Neuro-modulatory and Anti-inflammatory Pathways of this compound.

Experimental Protocols

Extraction and Isolation of this compound

This compound is typically extracted from the wood of coniferous trees, such as Juniperus virginiana.[12]

Method 1: Steam Distillation

  • Material Preparation: The heartwood of the source plant is chipped or ground into a coarse powder to increase the surface area.[12]

  • Distillation: The prepared plant material is subjected to steam distillation for several hours (e.g., 4 hours).[12]

  • Condensation and Separation: The resulting vapor of steam and essential oil is condensed. The less dense essential oil naturally separates from the aqueous phase (hydrosol) in a separator.[12]

  • Collection and Drying: The upper layer of essential oil containing this compound is collected and may be dried using an anhydrous agent like sodium sulfate (B86663) to remove residual water.[12]

  • Purification (Optional): Fractional distillation of the crude essential oil can be performed to obtain a higher purity of this compound.

Method 2: Solvent Extraction

  • Material Preparation: Air-dried and powdered wood is used.[12]

  • Extraction: The powdered material is submerged in a non-polar organic solvent (e.g., hexane (B92381), toluene). The mixture can be agitated and gently heated to improve extraction efficiency.[12]

  • Filtration: The solid plant material is separated from the solvent containing the dissolved essential oil by filtration.[12]

  • Solvent Removal: The solvent is removed from the extract, typically by distillation or evaporation under reduced pressure, to yield the crude essential oil.[12]

  • Recrystallization for Purification: The crude extract can be further purified by recrystallization from a suitable solvent mixture, such as n-hexane and ethanol, to yield crystalline this compound.[26]

extraction_workflow cluster_sd Steam Distillation cluster_se Solvent Extraction start Start: Cedarwood prep Material Preparation (Chipping/Grinding) start->prep distill Steam Distillation prep->distill extract Solvent Extraction (e.g., Hexane) prep->extract condense Condensation & Separation distill->condense collect_sd Collect Essential Oil condense->collect_sd purify Purification (Fractional Distillation or Recrystallization) collect_sd->purify filter Filtration extract->filter evap Solvent Evaporation filter->evap collect_se Collect Crude Extract evap->collect_se collect_se->purify end End: Purified this compound purify->end

Figure 3: Experimental Workflow for Extraction and Purification.
Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of this compound.

  • Sample Preparation: A small amount of the dry, powdered crystalline this compound is packed into a capillary tube to a height of 1-2 mm.[27][28][29]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[27][30]

  • Heating: The sample is heated slowly, with the temperature increasing at a rate of approximately 2 °C per minute as it approaches the expected melting point.[27]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[27][30]

  • Purity Assessment: A sharp melting point range (0.5-1.0 °C) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[27][29]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of this compound in essential oil mixtures.[18][31]

  • Sample Preparation: A dilute solution of the essential oil (e.g., 1% in hexane or ethanol) is prepared.[23]

  • Injection: A small volume of the sample is injected into the GC instrument.

  • GC Separation: The components of the sample are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to elute compounds with different boiling points. A typical program might be: initial temperature of 50-60°C held for a few minutes, then ramped up to around 240°C.[18][23]

  • MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV), and a mass spectrum is generated.[23]

  • Identification: this compound is identified by comparing its retention time and mass spectrum with those of a known standard or with reference spectra from a database (e.g., NIST).[23][31]

Conclusion

This compound is a well-characterized sesquiterpene alcohol with a distinct set of physical and chemical properties. Its biological activities, particularly its anticancer and neuro-modulatory effects, are mediated through the modulation of multiple, well-defined signaling pathways. The established experimental protocols for its extraction, purification, and analysis provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and professionals engaged in the exploration of this compound's therapeutic potential, providing the essential data and methodologies required for advanced studies in pharmacology and drug development.

References

alpha-Cedrol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77-53-2 Molecular Formula: C₁₅H₂₆O

This technical guide provides an in-depth overview of the sesquiterpene alcohol alpha-Cedrol, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, alongside detailed experimental protocols and associated signaling pathways for its notable biological activities.

Physicochemical and Toxicological Data

This compound, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of various conifers, such as cedar and cypress trees.[1] The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of α-Cedrol

PropertyValueReference(s)
Molecular Weight 222.37 g/mol [2][3]
Appearance Colorless crystals or white to pale yellow crystalline solid[2][4]
Melting Point 86-87 °C[1]
Boiling Point 273 °C[1]
Density 1.01 g/mL[1]
Solubility Slightly soluble in chloroform (B151607) and heated methanol. Practically insoluble in water.[5][6]
Purity ≥98%[5]

Table 2: Toxicological and Safety Information

ParameterInformationReference(s)
Acute Toxicity May be harmful if inhaled, ingested, or absorbed through the skin. Causes skin and eye irritation.[7]
Handling Precautions Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use in a well-ventilated area.[2][8]
Personal Protective Equipment Safety glasses, impervious gloves, and a dust respirator (if needed).[2][8]
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
Incompatible Materials Strong oxidizing agents.[2]

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities, including anti-inflammatory, antifungal, and cytochrome P450 inhibitory effects. This section details the experimental methodologies to assess these activities and the underlying signaling pathways.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways.[9]

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural compounds.[4]

  • Animal Model: Male ICR mice (25-30 g) are used.

  • Groups:

    • Control group (vehicle, e.g., 1% Tween 80 in saline)

    • α-Cedrol treated groups (e.g., 10, 20, 40 mg/kg, administered orally)

    • Positive control group (e.g., Indomethacin, 10 mg/kg, administered orally)

  • Procedure:

    • Administer the respective treatments to each group of mice.

    • After 60 minutes, inject 0.05 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][9][10]

anti_inflammatory_pathway Cedrol (B397079) α-Cedrol IKK IKK Cedrol->IKK inhibits MAPK MAPK (ERK, JNK, p38) Cedrol->MAPK inhibits JAK JAK Cedrol->JAK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines induces transcription MAPK->Nucleus STAT STAT JAK->STAT STAT->Nucleus

α-Cedrol's Anti-Inflammatory Signaling Pathways.
Antifungal Activity

This compound has demonstrated potent antifungal activity, notably against the brown root rot fungus Phellinus noxius.[7][11] The mechanism involves inducing apoptosis through oxidative stress.

This protocol is based on the methodology described for testing the antifungal activity of cedrol.[8]

  • Fungal Strain: Phellinus noxius.

  • Culture Medium: Potato Dextrose Agar (PDA).

  • Procedure:

    • Prepare PDA plates containing various concentrations of α-Cedrol (e.g., 10, 20, 40 µg/mL). A control plate without α-Cedrol should also be prepared.

    • Inoculate the center of each plate with a mycelial plug of P. noxius.

    • Incubate the plates at 28°C.

    • Measure the diameter of fungal growth daily until the mycelium in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of α-Cedrol compared to the control. The IC₅₀ value can be determined from the dose-response curve.

This compound induces apoptosis in fungal cells by increasing reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction, cytochrome c release, and the activation of a caspase cascade.[7][11]

antifungal_pathway Cedrol α-Cedrol FungalCell Fungal Cell Cedrol->FungalCell ROS ↑ Reactive Oxygen Species (ROS) FungalCell->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion causes dysfunction CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

α-Cedrol's Antifungal Apoptotic Pathway.
Cytochrome P450 Inhibition

This compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which can lead to potential drug-drug interactions.[12][13]

This protocol outlines a general method for assessing CYP450 inhibition using human liver microsomes.[12]

  • Materials:

    • Human liver microsomes (HLMs)

    • NADPH regenerating system

    • Specific CYP isoform substrates (e.g., bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)

    • α-Cedrol at various concentrations

    • Positive control inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

  • Procedure:

    • Pre-incubate HLMs with α-Cedrol or the positive control inhibitor in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the specific substrate and the NADPH regenerating system.

    • After a specific incubation time, terminate the reaction (e.g., by adding acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value for α-Cedrol's inhibition of each CYP isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for assessing potential drug-drug interactions due to CYP450 inhibition by α-Cedrol.

cyp450_inhibition_workflow start Start: Assess DDI Potential of α-Cedrol invitro In Vitro CYP Inhibition Assay (Human Liver Microsomes) start->invitro ic50 Determine IC₅₀ values for major CYP isoforms (e.g., CYP2B6, CYP3A4) invitro->ic50 significant Significant Inhibition? ic50->significant invivo Conduct In Vivo Studies (Animal Models/Human Trials) significant->invivo Yes no_risk Low DDI Risk significant->no_risk No pk_analysis Pharmacokinetic Analysis of Co-administered Drugs invivo->pk_analysis ddi_risk Assess Clinical DDI Risk pk_analysis->ddi_risk

Workflow for Assessing CYP450 Inhibition-Mediated Drug-Drug Interactions.

References

α-Cedrol Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Cedrol, a naturally occurring sesquiterpene alcohol valued for its aromatic properties and potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and application in research and drug development. This document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility of α-Cedrol

The solubility of α-Cedrol has been qualitatively described in several organic solvents. It is generally characterized as soluble in alcohols, essential oils, and other organic solvents, with limited solubility in more polar or non-polar extremes like water, glycol, and mineral oil.[1][2] Specific quantitative data, however, remains limited in publicly available literature. The table below summarizes the currently available quantitative and semi-quantitative solubility data for α-Cedrol.

SolventSolubilityTemperature (°C)Citation(s)
95% EthanolSoluble in 11 partsNot Specified[2]
Dimethyl Sulfoxide (DMSO)10 mg/mLNot Specified[3]
Dimethyl Sulfoxide (DMSO)45 mg/mLNot Specified[4]
Benzyl BenzoateSolubleNot Specified[2]
GlycolSlightly SolubleNot Specified[2]
Mineral OilSlightly SolubleNot Specified[2]
WaterInsolubleNot Specified[1]

Note: The significant discrepancy in the reported solubility of α-Cedrol in DMSO highlights the need for standardized and well-documented experimental protocols.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of α-Cedrol are not extensively published, established methodologies for solid-liquid equilibrium determination are applicable. The following protocols are adapted from general gravimetric and isothermal equilibrium methods suitable for natural products like α-Cedrol.[5][6]

Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique to determine the solubility of a solid solute in a solvent.[5][6]

1. Preparation of a Saturated Solution: a. Add an excess amount of α-Cedrol to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). b. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended. c. After the equilibration period, cease agitation and allow the undissolved solid to settle.

2. Sample Withdrawal and Filtration: a. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to prevent precipitation or dissolution during transfer. b. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

3. Solvent Evaporation and Mass Determination: a. Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker). b. Remove the solvent by evaporation. This can be achieved at room temperature, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not sublime the α-Cedrol. c. Once the solvent is completely removed, place the container with the α-Cedrol residue in a desiccator to cool to room temperature and then weigh it. d. Repeat the drying and weighing process until a constant weight is achieved.

4. Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of α-Cedrol / Volume of solvent) x 100

Isothermal Equilibrium Method with Spectroscopic Analysis

This method is suitable for solutes that have a chromophore or can be derivatized to be detected by spectroscopy.

1. Preparation of Standard Solutions: a. Prepare a series of standard solutions of α-Cedrol in the chosen solvent with known concentrations. b. Measure the absorbance of these standards at a specific wavelength using a UV-Vis spectrophotometer to generate a calibration curve.

2. Equilibration and Sampling: a. Prepare a saturated solution of α-Cedrol in the same manner as the gravimetric method (steps 1a-1c). b. Withdraw a sample of the supernatant and filter it as described in steps 2a and 2b.

3. Spectroscopic Measurement and Concentration Determination: a. Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve. b. Measure the absorbance of the diluted solution. c. Use the calibration curve to determine the concentration of α-Cedrol in the diluted sample and then calculate the concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of α-Cedrol solubility.

G Workflow for α-Cedrol Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add Excess α-Cedrol to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Solution (e.g., 0.45 µm filter) withdraw->filter evaporate Evaporate Solvent filter->evaporate dilute Dilute Sample filter->dilute weigh Weigh Residue evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g end End calculate_g->end measure_abs Measure Absorbance dilute->measure_abs calculate_s Calculate Concentration measure_abs->calculate_s calculate_s->end

Caption: A generalized workflow for determining the solubility of α-Cedrol.

References

Unveiling a Sesquiterpene: A Technical Guide to the Historical Discovery and Isolation of α-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical journey of the discovery and isolation of α-Cedrol, a significant sesquiterpene alcohol found in the essential oil of various conifers. This document provides a comprehensive overview of the early 20th-century methodologies employed for its extraction and purification, alongside the key scientific contributions that led to its characterization.

Historical Context and Initial Discovery

The story of α-Cedrol is intrinsically linked to the study of cedarwood oil, a substance utilized for centuries for its aromatic and preservative properties. While the use of cedarwood oil dates back to ancient civilizations, the scientific investigation into its chemical constituents began in earnest in the late 19th and early 20th centuries.

α-Cedrol, also known as cedar camphor, was first characterized in the early 1900s. Early reports from firms like Schimmel & Co., a prominent player in the essential oil industry, detailed the physical and chemical properties of cedarwood oil and noted the presence of a crystalline, high-boiling alcohol. It was through the pioneering work of chemists at the turn of the 20th century that this compound was systematically isolated and its nature as a sesquiterpene alcohol was established. By the 1930s, α-Cedrol was commercially available in its purified crystalline form, a testament to the advancements in separation techniques.[1]

Physicochemical Properties of α-Cedrol

Early investigations into α-Cedrol established its fundamental physical and chemical characteristics. These properties were crucial for its identification and for devising effective isolation strategies. The data gathered from various historical and modern sources are summarized below.

PropertyReported ValueSource
Molecular FormulaC₁₅H₂₆O[2]
Molecular Weight222.37 g/mol [2]
AppearanceWhite, crystalline solid[2]
Melting Point86-87 °C[3]
Boiling Point273 °C[2]
Optical RotationVaries with source and purity-

Historical Isolation Methodologies

The isolation of α-Cedrol from its natural source, primarily the essential oil of Juniperus virginiana (Virginia Cedarwood) and Juniperus ashei (Texas Cedarwood), relied on two key physicochemical principles: differences in boiling points and differential solubility for crystallization.

Fractional Distillation of Cedarwood Oil

The initial step in isolating α-Cedrol involved the fractional distillation of cedarwood essential oil under reduced pressure. This technique separates the complex mixture of terpenes and other constituents based on their varying boiling points.

Experimental Protocol: Early 20th Century Fractional Distillation (Reconstructed)

  • Apparatus: A distillation flask equipped with a fractionating column (e.g., a Vigreux or Hempel column), a condenser, a receiving flask, and a vacuum source was assembled.

  • Procedure: a. The raw cedarwood oil was charged into the distillation flask. b. The system was evacuated to a reduced pressure to lower the boiling points of the components and prevent thermal decomposition. c. The flask was gently heated. The lower-boiling components, primarily sesquiterpene hydrocarbons like cedrene (B97730), would distill first and were collected as the initial fraction. d. As the distillation progressed and the temperature of the vapor at the top of the column rose, the fraction containing the higher-boiling alcohols, including α-Cedrol, was collected. This "cedrol-rich" fraction was typically a viscous, oily liquid.

Crystallization of α-Cedrol

The cedrol-rich fraction obtained from distillation was then subjected to crystallization to isolate pure α-Cedrol. This process exploits the fact that α-Cedrol is a solid at room temperature and its solubility decreases at lower temperatures.

Experimental Protocol: Early 20th Century Crystallization (Reconstructed)

  • Cooling and Seeding: a. The warm, cedrol-rich fraction was allowed to cool slowly to room temperature. b. In some cases, the solution was "seeded" with a small crystal of pure α-Cedrol to induce crystallization. c. The mixture was then often chilled further in an ice bath to maximize the yield of crystals.

  • Separation and Purification: a. The resulting crystalline mass was separated from the remaining oily liquid by filtration, often under suction. b. The crude crystals were then washed with a cold solvent in which α-Cedrol has low solubility to remove residual oils and impurities. c. For further purification, recrystallization was performed. The crude α-Cedrol was dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly, promoting the formation of well-defined, purer crystals.

The historical workflow for the isolation of α-Cedrol from cedarwood oil is depicted in the following diagram:

Historical_Cedrol_Isolation Cedarwood Cedarwood Steam_Distillation Steam Distillation Cedarwood->Steam_Distillation  Steam Fractional_Distillation Fractional Distillation (Reduced Pressure) Steam_Distillation->Fractional_Distillation Cedarwood Oil Crystallization Crystallization (Cooling & Seeding) Fractional_Distillation->Crystallization Cedrol-Rich Fraction Byproducts1 Byproducts1 Fractional_Distillation->Byproducts1 Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing Recrystallization Recrystallization Filtration_Washing->Recrystallization Crude Cedrol Byproducts2 Byproducts2 Filtration_Washing->Byproducts2 Residual Oils alpha_Cedrol α-Cedrol Crystals Recrystallization->alpha_Cedrol

Historical Workflow for the Isolation of α-Cedrol

Early Chemical Characterization

Once isolated, early 20th-century chemists employed a range of techniques to elucidate the chemical nature of α-Cedrol.

Elemental Analysis and Molecular Formula Determination

Though not explicitly detailed in the readily available search results, standard methods of the era, such as combustion analysis, would have been used to determine the empirical formula of α-Cedrol. Subsequent molecular weight determinations would have led to the establishment of its molecular formula as C₁₅H₂₆O, identifying it as a sesquiterpenoid.

Functional Group Analysis

The presence of a hydroxyl group was a key feature to be confirmed. Historical methods for this determination included:

  • Esterification: Reaction with an acid chloride or anhydride (B1165640) (e.g., acetic anhydride) to form an ester, demonstrating the presence of a reactive hydroxyl group.

  • Dehydration: The facile dehydration of α-Cedrol upon treatment with dehydrating agents (e.g., formic acid or mild acids at elevated temperatures) to yield the corresponding sesquiterpene hydrocarbon, cedrene (C₁₅H₂₄), was a strong indicator of a tertiary alcohol.[4] This reaction was a crucial step in correlating the structures of these two related natural products.

The logical relationship between α-Cedrol and its dehydration product, cedrene, is illustrated below:

Cedrol_Dehydration alpha_Cedrol α-Cedrol (C₁₅H₂₆O) Dehydration Dehydration (-H₂O) alpha_Cedrol->Dehydration Cedrene Cedrene (C₁₅H₂₄) Dehydration->Cedrene

Chemical Relationship between α-Cedrol and Cedrene
Structural Elucidation Efforts

The complex tricyclic structure of α-Cedrol posed a significant challenge to chemists of the early 20th century. While the complete stereochemistry was not definitively established until later with the advent of more advanced analytical techniques and total synthesis by figures such as G. Stork and F. H. Clarke, early structural work laid the foundation. The work of Placidus A. Plattner and Arthur St. Pfau on the dehydrogenation of sesquiterpenes to form azulenes was instrumental in understanding the carbon skeleton of many of these compounds, including those related to α-Cedrol.

Conclusion

The historical discovery and isolation of α-Cedrol represent a significant chapter in the chemistry of natural products. The application of fractional distillation and crystallization, refined over time, allowed for the purification of this important sesquiterpene alcohol from the complex matrix of cedarwood oil. The early chemical characterization, though lacking the sophisticated tools of modern chemistry, successfully identified its key functional group and its relationship to other natural products. This foundational work paved the way for future studies on its stereochemistry, synthesis, and biological activities, making α-Cedrol a molecule of enduring interest to the scientific community.

References

Alpha-Cedrol: A Technical Guide to its Role in Traditional Medicine and Ethnobotany for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ethnobotanical Significance and Pharmacological Potential of Alpha-Cedrol

Introduction

This compound, a naturally occurring sesquiterpene alcohol, is a prominent bioactive compound found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae and Pinaceae families. Historically, plants rich in this compound, such as species of Cedrus (cedar), Cupressus (cypress), and Juniperus (juniper), have been integral to traditional medicine systems worldwide.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside a detailed examination of the compound's pharmacological properties, supported by quantitative data and experimental protocols, to inform and guide researchers and professionals in the field of drug development.

Ethnobotanical and Traditional Medicinal Uses

The traditional use of plants containing this compound is well-documented across various cultures for a wide range of ailments. The aromatic wood and essential oils of these plants have been employed for their therapeutic benefits, which are now being scientifically investigated.

Traditional Uses of Key this compound-Containing Plants:

  • Cedrus deodara (Himalayan Cedar): In Ayurvedic medicine, Cedrus deodara, also known as Devadaru, is highly valued.[3][4] It is traditionally used to treat a multitude of conditions including inflammation, pain (analgesic), arthritis, skin disorders, ulcers, and respiratory issues like cough.[3][4][5] Its oil is also used for its diuretic and carminative properties.[3] Modern research has begun to validate these traditional uses, attributing many of its therapeutic effects to its rich composition of sesquiterpenes, including this compound. It is also noted for its potential in managing peptic ulcers and its anticonvulsant activity.[4]

  • Cupressus funebris (Chinese Weeping Cypress): In traditional Chinese medicine, Cupressus funebris is associated with purification and is used to support respiratory health by easing coughs and congestion.[6] It is also believed to promote better circulation.[6] The wood is a primary source of Chinese cedarwood oil, which is rich in cedrol (B397079) and has been traditionally used for treating headaches and healing wounds.[7] Decoctions of its fruiting branches are used for colds, and the leaves are used for bleeding piles and excessive menstrual flow.[8][9]

  • Juniperus virginiana (Eastern Red Cedar): Native American ethnobotany reveals extensive use of Juniperus virginiana.[10][11] It was employed as a medicinal tea for coughs and colds.[12] The leaves and twigs were used in steam inhalations for bronchitis and as an ointment for skin diseases.[10][12] The berries were used to treat worms.[10][12] The plant was also recognized for its diaphoretic (sweat-inducing) and antirheumatic properties.[10]

Pharmacological Activities of this compound

Scientific investigations into this compound have substantiated many of its traditionally claimed benefits, revealing a spectrum of pharmacological activities. These include anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown its potential in mitigating inflammatory responses in various experimental models.

Quantitative Data on Anti-inflammatory Activity:

Compound/ExtractModelKey FindingsReference
CedrolComplete Freund's Adjuvant (CFA)-induced arthritis in ratsSignificant reduction in paw edema and arthritis score at 10 and 20 mg/kg doses.[13][14]
CedrolCFA-induced arthritis in ratsDecreased serum levels of pro-inflammatory cytokines TNF-α and IL-1β at 10 and 20 mg/kg doses.[13][14][15]
Essential oil of Juniperus seravschanica cones (16.8% cedrol)fMLF-induced human neutrophil chemotaxisInhibition of neutrophil migration with an IC50 of 3.1 ± 1.1 µg/mL.[16]
CedrolfMLF-induced human neutrophil chemotaxisInhibition of neutrophil migration with an IC50 of 10.6 ± 3.4 µM.[16]
Wood essential oil of Juniperus morrisonicola (high in cedrol)LPS-stimulated RAW264.7 macrophagesInhibition of nitric oxide production with an IC50 of 12.9 μg/mL.[17]

Experimental Protocol: Anti-inflammatory Activity in CFA-Induced Arthritis Model

  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the right hind paw.

  • Treatment: Animals are orally administered with cedrol (10 and 20 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin (B1671933) 5 mg/kg) daily for 21 days, starting from the day of CFA injection.[13][14]

  • Assessment of Arthritis:

    • Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., days 0, 7, 14, and 21).

    • Arthritis Score: The severity of arthritis is scored based on erythema, swelling, and joint rigidity.

    • Pain Response: Mechanical allodynia and thermal hyperalgesia are assessed.

  • Biochemical Analysis: At the end of the experiment, blood is collected to measure serum levels of inflammatory markers such as TNF-α and IL-1β using ELISA kits. Oxidative stress markers are also assessed.[13][14]

Anticancer Activity

This compound has emerged as a promising candidate in cancer research, exhibiting cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.[18][19]

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineActivityIC50 ValueReference
CedrolHuman leukemia (K562)Growth Inhibition179.5 µM[20]
CedrolHuman colon cancer (HT-29)Growth Inhibition185.5 µM[20]
CedrolHuman colon cancer (HT-29)Proliferation Inhibition (48h)138.91 µM[21]
CedrolMurine colon cancer (CT-26)Proliferation Inhibition (48h)92.46 µM[21]
CedrolNon-small cell lung cancer (A549)Apoptosis InductionDose-dependent[22][23]

Experimental Protocol: In Vitro Anticancer Activity Assessment

  • Cell Lines: Human cancer cell lines such as HT-29 (colorectal), CT-26 (colorectal), and A549 (lung).[21][22]

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated overnight.[21]

    • Cells are then treated with varying concentrations of cedrol (e.g., 0, 14, 28, 56, 112, 225, and 450 µM) for 24, 48, and 72 hours.[21]

    • After treatment, the medium is replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours.

    • The formazan (B1609692) crystals formed are dissolved in DMSO, and the absorbance is measured at 560 nm using a microplate reader to determine cell viability.[21]

  • Apoptosis Assay (Flow Cytometry):

    • Cells are treated with different concentrations of cedrol for a specified time (e.g., 48 hours).

    • Cells are then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis:

    • Treated cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9) and cell cycle regulation (e.g., CDK4, Cyclin D1).[21]

    • After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways in this compound Induced Apoptosis

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to modulate the expression of key apoptotic proteins, leading to the activation of caspases and subsequent cell death.[20][21] Cedrol can also suppress the PI3K/Akt signaling pathway, which is crucial for cell survival.[22]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cedrol_ext α-Cedrol fasl FasL cedrol_ext->fasl caspase8 Caspase-8 fasl->caspase8 caspase3 Caspase-3 caspase8->caspase3 cedrol_int α-Cedrol bax Bax cedrol_int->bax bcl2 Bcl-2 cedrol_int->bcl2 | mito Mitochondria bax->mito bcl2->mito | cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound Induced Apoptotic Pathways.

Antimicrobial Activity

Essential oils rich in this compound have been shown to possess antimicrobial properties against a range of pathogens.

Quantitative Data on Antimicrobial Activity:

Compound/ExtractMicroorganismMethodMIC ValueReference
Essential oil of Cunninghamia lanceolata var. konishii (58.3% cedrol)Gram-positive bacteria and yeastMicro-broth dilution31.25-62.5 µg/mL[24]

Experimental Protocol: Antimicrobial Activity (Micro-broth Dilution Method)

  • Microorganisms: A panel of clinically relevant bacteria and fungi.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Micro-broth Dilution Assay:

    • The essential oil or isolated this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.[25]

    • The standardized microbial inoculum is added to each well.

    • The plates are incubated under suitable conditions (temperature and time) for microbial growth.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test substance that visibly inhibits microbial growth.[25][26]

Isolation and Purification of this compound

The extraction of this compound from its natural sources, such as the wood of Juniperus virginiana or Cupressus funebris, is a critical step for its use in research and development.

extraction_workflow start Natural Source (e.g., Juniperus virginiana wood) prep Material Preparation (Chipping/Grinding) start->prep extraction Extraction prep->extraction oil Crude Essential Oil extraction->oil Steam Distillation or Solvent Extraction purification Purification (Fractional Distillation) oil->purification end α-Cedrol Isolate purification->end

Caption: General Workflow for this compound Isolation.

Experimental Protocol: Steam Distillation for Essential Oil Extraction

  • Material Preparation: The heartwood of the source plant is chipped or ground to increase the surface area for efficient extraction.[27]

  • Steam Distillation:

    • The prepared plant material is packed into a still.

    • Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

    • The steam and volatile compound mixture is then passed through a condenser to cool and liquefy.

    • The condensate is collected in a separator, where the essential oil, being less dense than water, separates and can be collected.[27]

  • Purification (Fractional Distillation): The crude essential oil can be further purified by fractional distillation under vacuum to isolate this compound based on its boiling point.

Conclusion

This compound, a key constituent of several traditionally used medicinal plants, exhibits a remarkable range of pharmacological activities that warrant further investigation for modern therapeutic applications. Its anti-inflammatory, anticancer, and antimicrobial properties, supported by growing scientific evidence, highlight its potential as a lead compound for drug development. This technical guide provides a foundational resource for researchers and scientists, summarizing the ethnobotanical background, quantitative pharmacological data, and essential experimental protocols to facilitate future research and development efforts centered on this promising natural product.

References

Preliminary Biological Activity Screening of alpha-Cedrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol found predominantly in the essential oil of cedarwood, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, focusing on its anti-inflammatory, anticancer, and antifungal activities. Detailed experimental protocols for key in vitro assays are presented, along with a summary of quantitative data and a mechanistic exploration of its effects on crucial cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound ((1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol) is a prominent bioactive constituent of cedarwood oil, which has been used in traditional medicine for its antiseptic, anti-inflammatory, and sedative properties.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, revealing this compound as a promising candidate for further preclinical and clinical evaluation. This guide synthesizes the current knowledge on the preliminary biological screening of this compound, offering a practical framework for its continued investigation.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The following sections detail the experimental methodologies used to assess its anticancer potential and summarize the key quantitative findings.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound against various cancer cell lines are summarized in the table below.

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (µM)Reference
HT-29Colorectal CancerMTT48138.91 ± 17.81[2]
CT-26Colorectal CancerMTT4892.46 ± 4.09[2]
A549Non-Small Cell Lung CancerMTT48Not explicitly stated, but dose-dependent inhibition observed
K562Chronic Myelogenous LeukemiaWST48179.5
HepG2Liver CancerNot SpecifiedNot SpecifiedNot Specified
MCF-7Breast CancerNot SpecifiedNot SpecifiedNot Specified

Note: Data is compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at 492 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the control (untreated cells).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[4]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry within 1 hour.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as previously described.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualization of Anticancer Mechanisms

Anticancer_Mechanism

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Data Presentation: Inhibition of Inflammatory Markers
Cell LineStimulantAssayThis compound Conc.% Inhibition of NO ProductionReference
RAW 264.7LPS (1 µg/mL)Griess AssayVariesDose-dependent[6]
Fibroblast-like synoviocytesLPSNot Specified10⁻⁶ M and 10⁻⁵ MSignificant inhibition of proliferation

Note: Quantitative data on the percentage of inhibition of NO production by this compound in RAW 264.7 cells requires further specific experimental determination.

Experimental Protocols

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[7][8]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.[7]

  • Measure the absorbance at 540 nm.[7]

  • Determine the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the activity of the NF-κB transcription factor, a master regulator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.[9]

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[10]

  • Lyse the cells using the passive lysis buffer provided in the kit.[11]

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[11]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualization of Anti-inflammatory Mechanisms

Anti_inflammatory_Workflow

Antimicrobial Activity

This compound has shown promise as an antifungal agent, with activity against various fungal strains.

Data Presentation: Antifungal Activity of this compound

| Fungal Strain | Assay | Incubation Time (h) | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Candida albicans | Broth Microdilution | 48 | Not explicitly stated, but activity observed |[12] | | Aspergillus niger | Not Specified | Not Specified | Not Specified | | | Trichophyton rubrum | Not Specified | Not Specified | Not Specified | |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Perform serial two-fold dilutions of this compound in the microtiter plate.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 48 hours.[12]

  • Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction in growth compared to the control. Alternatively, read the absorbance at a specific wavelength to determine growth inhibition.

Signaling Pathway Modulation

The biological activities of this compound are mediated through its interaction with key intracellular signaling pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. This compound can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory genes.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PI3K)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.[15]

Western_Blot_Workflow

Conclusion

The preliminary biological activity screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anticancer, anti-inflammatory, and antifungal properties, coupled with its ability to modulate key signaling pathways such as PI3K/Akt and NF-κB, underscore the need for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to build upon, facilitating the continued exploration of this compound's pharmacological profile and its potential translation into novel therapeutic strategies. Future studies should focus on in vivo models to validate these in vitro findings and to assess the safety and efficacy of this compound in a more complex biological system.

References

In Vitro Cytotoxic Effects of Alpha-Cedrol on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of cedarwood, has garnered significant interest in oncological research for its potential anticancer properties.[1][2] Accumulating evidence from in vitro studies demonstrates its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, detailing its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols utilized for its investigation.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic efficacy of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values of this compound in several human and murine cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT-29Human Colorectal Carcinoma48138.91 ± 17.81[1][3]
HT-29Human Colorectal Carcinoma48185.50[1]
CT-26Murine Colorectal Carcinoma4892.46 ± 4.09[1][3]
A549Human Lung Carcinoma2431.88[1]
4814.53[1]
725.04[1]
K562Human Leukemia48179.52[1]
Glioblastoma CellsHuman Glioblastoma4877.17 - 141.88[1][4]
C32Human Amelanotic Melanoma48199.49[1]
ACHNHuman Renal Adenocarcinoma48184.65[1]

Note: IC50 values can vary depending on the specific experimental conditions.

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis, mediated by the modulation of key signaling pathways.

Cell Cycle Arrest

Treatment with this compound has been shown to induce cell cycle arrest, predominantly at the G0/G1 phase, in cancer cells such as HT-29 and CT-26.[1][4] This arrest is associated with the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cyclin-dependent kinases (CDK4, CDK2) and cyclins (Cyclin D1, Cyclin A, Cyclin B1) that are crucial for cell cycle progression.[1][4][5]

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells.[1][4][6] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3][4] Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and FasL, and the subsequent activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1][3][4][7] The cleavage of PARP by activated caspase-3 is a hallmark of this compound-induced apoptosis.

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

This compound has been observed to suppress the PI3K/Akt/mTOR signaling pathway in cancer cells, including human lung cancer A549 cells.[1][6][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes significantly to its cytotoxic effects.

ERK and NF-κB Signaling

Studies have also demonstrated that this compound can inhibit the ERK and NF-κB signaling pathways.[1][6] The NF-κB pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. By suppressing these pathways, this compound can sensitize cancer cells to apoptosis.[1][6]

Experimental Protocols

This section details the standard methodologies employed to investigate the in vitro cytotoxic effects of this compound.

Cell Culture

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).[11][12]

  • Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.[13][14][15]

  • Cell Treatment and Fixation: Following treatment with this compound, harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.[5][16][17]

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate it with specific primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

Alpha_Cedrol_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Regulation alpha_cedrol This compound pi3k PI3K alpha_cedrol->pi3k erk ERK alpha_cedrol->erk nfkb NF-κB alpha_cedrol->nfkb extrinsic Extrinsic Pathway alpha_cedrol->extrinsic intrinsic Intrinsic Pathway alpha_cedrol->intrinsic cell_cycle_arrest Cell Cycle Arrest (G0/G1) p53_p21 p53/p21 alpha_cedrol->p53_p21 akt Akt pi3k->akt mtor mTOR akt->mtor proliferation_survival Cell Proliferation & Survival mtor->proliferation_survival erk->proliferation_survival nfkb->proliferation_survival fasl FasL bax Bax caspase8 Caspase-8 fasl->caspase8 caspase3 Caspase-3 caspase8->caspase3 caspase9 Caspase-9 bax->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cdk_cyclin CDKs/Cyclins p53_p21->cdk_cyclin

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cell_culture Cancer Cell Culture treatment This compound Treatment (Various Concentrations & Durations) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination cytotoxicity_assay->ic50 flow_cytometry_apoptosis Flow Cytometry apoptosis_analysis->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry cell_cycle_analysis->flow_cytometry_cell_cycle protein_expression Protein Expression (Apoptotic & Cell Cycle Markers) western_blot->protein_expression

Caption: General experimental workflow for studying this compound's effects.

References

The Antimicrobial Profile of α-Cedrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Cedrol (α-Cedrol), a naturally occurring sesquiterpene alcohol found in the essential oils of various coniferous trees, has garnered scientific interest for its diverse bioactive properties. This technical guide provides a comprehensive overview of the initial antimicrobial spectrum of α-Cedrol, consolidating available quantitative data, detailing experimental protocols for its assessment, and visualizing its known mechanisms of action. Evidence suggests that α-Cedrol possesses notable antifungal and antibacterial activities. Its antifungal action against the phytopathogen Phellinus noxius is particularly well-documented, involving the induction of oxidative stress and a mitochondrial-mediated apoptotic pathway. While its antibacterial spectrum appears more pronounced against Gram-positive bacteria, the precise molecular mechanisms underpinning this activity are still under investigation, though membrane disruption is a probable mode of action consistent with other terpenoids. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of α-Cedrol.

Introduction

This compound is a tricyclic sesquiterpene alcohol with the chemical formula C₁₅H₂₆O. It is a major constituent of cedarwood oil and is known for its characteristic woody aroma. Beyond its use in perfumery, recent scientific investigations have begun to unveil its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial activities. This document focuses specifically on the antimicrobial properties of α-Cedrol, providing a technical resource for its evaluation and further development as a potential antimicrobial agent.

Antimicrobial Spectrum of α-Cedrol

The antimicrobial activity of α-Cedrol has been evaluated against a range of microorganisms, including bacteria and fungi. The available data, primarily from in vitro studies, indicates a spectrum of activity that is more pronounced against certain classes of microbes.

Antibacterial Activity

Limited specific data is available for the minimum inhibitory concentrations (MICs) of pure α-Cedrol against a wide array of bacteria. However, studies on essential oils rich in α-Cedrol provide valuable insights. An essential oil from Cunninghamia lanceolata var. konishii, containing 58.3% cedrol, exhibited strong growth suppression against Gram-positive bacteria with MIC values in the range of 31.25-62.5 µg/mL[1]. The primary active compound was identified as cedrol[1].

Antifungal Activity

The antifungal properties of α-Cedrol are more extensively documented, particularly against phytopathogenic fungi. It has shown significant efficacy against Phellinus noxius, the causative agent of brown root rot disease.

Table 1: Summary of Quantitative Antimicrobial Activity of α-Cedrol

MicroorganismTypeAssayResultConcentrationReference
Phellinus noxiusFungusAntifungal ActivityIC₅₀15.7 µg/mL[2]
Candida albicansFungus (Yeast)Antifungal ActivityMIC111 µg/mL
Gram-positive bacteriaBacteriaAntibacterial ActivityMIC31.25-62.5 µg/mL[1]
YeastFungusAntifungal ActivityMIC31.25-62.5 µg/mL[1]

*Data from an essential oil containing 58.3% cedrol, identified as the active compound.

Mechanism of Action

Antifungal Mechanism of Action against Phellinus noxius

The antifungal mechanism of α-Cedrol against Phellinus noxius has been elucidated to involve the induction of apoptosis through a mitochondrial-mediated pathway. This process is initiated by the generation of oxidative stress within the fungal cells.

Key events in this pathway include:

  • Induction of Oxidative Stress: α-Cedrol treatment leads to a significant increase in intracellular reactive oxygen species (ROS)[2].

  • Mitochondrial Dysfunction: The accumulation of ROS contributes to a reduction in the mitochondrial membrane potential[2].

  • Apoptotic Cascade: This dysfunction triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to programmed cell death[2].

  • Cellular Damage: Morphological changes, including deformation and rupture of fungal hyphae, have been observed through scanning electron microscopy, indicating damage to the fungal cell membrane[2].

Antifungal_Mechanism alpha_cedrol α-Cedrol ros Increased Intracellular Reactive Oxygen Species (ROS) alpha_cedrol->ros cell_damage Cell Membrane Damage & Hyphal Rupture alpha_cedrol->cell_damage mito_dysfunction Mitochondrial Dysfunction (Reduced Membrane Potential) ros->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: Antifungal signaling pathway of α-Cedrol against Phellinus noxius.

Antibacterial Mechanism of Action

The precise molecular mechanism of α-Cedrol's antibacterial activity has not yet been fully elucidated. However, based on the known mechanisms of other terpenes and sesquiterpenes, it is hypothesized that its primary mode of action involves the disruption of bacterial cell membrane integrity. Terpenoids, due to their lipophilic nature, can intercalate into the lipid bilayer of the cell membrane, leading to a loss of its structural integrity and function. This can result in increased membrane permeability, leakage of intracellular components, and dissipation of the proton motive force, ultimately leading to bacterial cell death. Further research is required to confirm this hypothesis and to investigate other potential intracellular targets.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of α-Cedrol.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of α-Cedrol that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • α-Cedrol

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette and tips

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of α-Cedrol Stock Solution: Dissolve a known weight of α-Cedrol in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the α-Cedrol stock solution with the appropriate sterile broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the α-Cedrol dilutions.

  • Controls: Include a positive control (broth with inoculum, no α-Cedrol) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of α-Cedrol at which no visible growth (turbidity) is observed. This can be done visually or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow start Start prep_stock Prepare α-Cedrol Stock Solution start->prep_stock prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for the Broth Microdilution Assay.

Agar (B569324) Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of α-Cedrol by measuring the zone of growth inhibition on an agar plate.

Materials:

  • α-Cedrol

  • Sterile filter paper disks (6 mm diameter)

  • Appropriate sterile agar plates (e.g., Mueller-Hinton Agar)

  • Microbial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks to the surface of the inoculated agar plate using sterile forceps. Pipette a known volume of a specific concentration of α-Cedrol solution onto each disk.

  • Controls: Include a positive control disk (impregnated with a standard antibiotic) and a negative control disk (impregnated with the solvent used to dissolve α-Cedrol).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate apply_disks Apply Sterile Disks to Inoculated Plate inoculate_plate->apply_disks add_cedrol Add α-Cedrol Solution to Disks apply_disks->add_cedrol incubate Incubate Plate (e.g., 37°C, 18-24h) add_cedrol->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Figure 3: Experimental workflow for the Agar Disk Diffusion Assay.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity, particularly against fungi and Gram-positive bacteria. Its well-defined apoptotic mechanism against Phellinus noxius provides a strong basis for its potential application as an antifungal agent. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Broad-Spectrum Antimicrobial Profiling: Comprehensive screening of α-Cedrol against a wider panel of clinically relevant bacteria and fungi is necessary to establish a complete antimicrobial profile and determine its spectrum of activity with specific MIC values.

  • Elucidation of Antibacterial Mechanism: In-depth studies are required to elucidate the precise molecular mechanisms of its antibacterial action, including its effects on the bacterial cell membrane, cellular respiration, and macromolecular synthesis.

  • In Vivo Efficacy and Toxicity: Preclinical and clinical studies are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of α-Cedrol.

  • Synergistic Studies: Investigating the potential synergistic effects of α-Cedrol with existing antimicrobial agents could lead to the development of novel combination therapies to combat drug-resistant infections.

References

An In-depth Technical Guide to the Safety, Toxicity, and MSDS of alpha-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of alpha-Cedrol (CAS No. 77-53-2), a sesquiterpene alcohol naturally present in the essential oils of various conifers, notably cedarwood. This document synthesizes available data from Material Safety Data Sheets (MSDS), peer-reviewed studies, and regulatory assessments to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a crystalline solid with a characteristic woody, cedar-like aroma. Its key physical and chemical properties are summarized below.

PropertyValue
Chemical Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
CAS Number 77-53-2
Appearance White crystalline solid
Odor Woody, cedar-like
Boiling Point 273 °C
Melting Point 86-87 °C
Solubility Soluble in alcohol and other organic solvents; insoluble in water.

Hazard Identification and MSDS Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is recommended to handle it with standard laboratory precautions.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause slight skin irritation in sensitive individuals.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed in large quantities.

First Aid Measures:

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact: Wash with soap and water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides.

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Toxicological Data

A summary of the key toxicological data for this compound is presented in the tables below.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RabbitDermal> 5 g/kgOpdyke, D.L.J. (1979)[2]
Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study was conducted in rats.

Study DurationSpeciesRouteNOAELReference
28 daysRatOral (gavage)8.4 mg/kg/dayBhatia et al. (2008)[1]
Skin Sensitization

This compound has been evaluated for its potential to cause skin sensitization.

TestSpeciesResultNESILReference
Local Lymph Node Assay (LLNA)MouseSensitizing (EC3 of 19%)2000 µg/cm²RIFM (2016c)[3]
Human Maximization TestHumanSensitization observed in 2/25 volunteers at 8%-RIFM (1973)[2][3]

NESIL: No Expected Sensitization Induction Level

Genotoxicity

This compound has been assessed for its genotoxic potential in a bacterial reverse mutation assay.

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2 uvrAWith and without S9Non-mutagenicRIFM Safety Assessment[3]
Carcinogenicity and Reproductive Toxicity

There are currently no specific carcinogenicity or reproductive toxicity studies available for this compound. The safety assessment for these endpoints has been conducted using the Threshold of Toxicological Concern (TTC) approach. The TTC is a risk assessment tool used to estimate a conservative exposure threshold for a chemical, below which there is a very low probability of an appreciable risk to human health. For Cramer Class I substances, which includes this compound, the TTC for repeated dose and reproductive toxicity is 0.03 mg/kg/day. The current estimated systemic exposure to this compound from its use as a fragrance ingredient is below this TTC value.[3]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on standardized OECD guidelines.

Acute Dermal Toxicity (as per OECD 402)
  • Test System: Healthy adult rats (one sex, typically females).

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: 24 hours.

  • Observation Period: 14 days. Animals are observed for mortality, clinical signs of toxicity, and body weight changes.

  • Endpoint: Determination of the LD₅₀ value and observation of any pathological changes at necropsy.

Repeated Dose Oral Toxicity (as per OECD 408)
  • Test System: Rats of both sexes.

  • Dose Administration: The test substance is administered daily by gavage at three or more dose levels for a period of 28 or 90 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.

  • Endpoint: Identification of target organs and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Method: The test is performed with and without an exogenous metabolic activation system (S9 mix). The test substance is mixed with the bacterial culture and molten top agar (B569324) and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD 429)
  • Test System: Mice (e.g., CBA/J strain).

  • Dose Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer (B1316253) if the SI is ≥ 3.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for Acute Dermal Toxicity Testing

G cluster_prep Preparation cluster_dosing Dosing cluster_exposure Exposure & Observation cluster_endpoint Endpoint Analysis Animal_Selection Select healthy adult rats Acclimatization Acclimatize for >= 5 days Animal_Selection->Acclimatization Fur_Clipping Clip fur from dorsal area (>=10% body surface) 24h prior Acclimatization->Fur_Clipping Dose_Application Apply this compound uniformly Fur_Clipping->Dose_Application Covering Cover with porous gauze and tape Dose_Application->Covering Exposure 24-hour exposure period Covering->Exposure Observation Observe for 14 days (mortality, clinical signs, body weight) Exposure->Observation Necropsy Perform necropsy on all animals Observation->Necropsy LD50_Calc Calculate LD50 Necropsy->LD50_Calc

Caption: Workflow for an acute dermal toxicity study based on OECD 402.

Signaling Pathway of this compound in Neutrophils

Recent studies have shown that this compound can act as an agonist for Formyl Peptide Receptors 1 and 2 (FPR1 and FPR2) in human neutrophils. This interaction leads to an initial mobilization of intracellular calcium, followed by a desensitization of the receptors to subsequent stimulation by other agonists, ultimately inhibiting neutrophil chemotaxis.[2][3]

G cluster_cell Neutrophil cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling alpha_Cedrol This compound FPR1 FPR1 alpha_Cedrol->FPR1 Agonist Binding FPR2 FPR2 alpha_Cedrol->FPR2 Agonist Binding Ca_Mobilization Intracellular Ca²⁺ Mobilization FPR1->Ca_Mobilization FPR2->Ca_Mobilization Desensitization Receptor Desensitization Ca_Mobilization->Desensitization Inhibition Inhibition of Chemotaxis Desensitization->Inhibition

Caption: Proposed signaling pathway of this compound in human neutrophils.

Conclusion

This compound exhibits a low order of acute toxicity. It is not genotoxic but is considered a weak skin sensitizer. The No-Observed-Adverse-Effect Level (NOAEL) from a 28-day oral toxicity study in rats is 8.4 mg/kg/day. Due to the lack of specific data for carcinogenicity and reproductive toxicity, a risk assessment based on the Threshold of Toxicological Concern (TTC) has been applied, which indicates that the current levels of exposure are not a concern. Recent research has also shed light on its immunomodulatory effects through interaction with neutrophil receptors. This technical guide provides a consolidated resource for professionals working with this compound, emphasizing the importance of safe handling practices and providing a baseline for further research and development.

References

A Technical Guide to the Sesquiterpene Composition of Cedarwood Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedarwood essential oil is a complex mixture of volatile organic compounds obtained from the wood, and occasionally leaves, of various coniferous trees.[1] While colloquially grouped under one name, "cedarwood oil" is derived from several distinct botanical genera, primarily Cedrus (true cedars) and Juniperus (junipers).[2][3] The chemical profile of these oils varies significantly depending on the botanical source, geographical origin, and distillation technique.[2][3]

The therapeutic and aromatic properties of cedarwood oil are largely attributed to its rich concentration of sesquiterpenes and their oxygenated derivatives.[2][3] These C15 terpenoid compounds are responsible for the oil's characteristic woody aroma and its documented pharmacological activities, which include antimicrobial, anti-inflammatory, sedative, and insect-repellent effects.[2][4] This guide provides a detailed examination of the major sesquiterpene constituents found in commercially significant cedarwood oils, quantitative compositional data, and the standard experimental protocols for their analysis.

Major Sesquiterpene Constituents and Their Bioactivities

The sesquiterpene fraction of cedarwood oil is diverse, but several key compounds consistently appear as major constituents. Their presence and relative abundance define the oil's chemical fingerprint and therapeutic potential.

  • α-Cedrene and β-Cedrene: These isomeric sesquiterpene hydrocarbons are fundamental to the characteristic woody scent of many cedarwood oils.[3] α-Cedrene, in particular, has been investigated for its anti-inflammatory, antioxidant, and cytotoxic effects in vitro.[3][4] Both are bicyclic sesquiterpenes.

  • Cedrol (B397079): A sesquiterpene alcohol, cedrol is a hallmark of oils derived from Juniperus species, especially Juniperus virginiana.[2][3][5] It is recognized for its sedative, antiseptic, and anti-inflammatory properties.[2][3][4] Some research suggests its sedative effects may be mediated through the GABAergic system.[2][3]

  • Thujopsene: This bicyclic sesquiterpene is a dominant component in oils from Juniperus species, such as J. virginiana and J. ashei (Texas Cedarwood).[2][3][6] It is a significant contributor to the oil's antimicrobial and antifungal activities.[2][3][4]

  • Himachalenes (α-, β-, and γ-): These sesquiterpenes are characteristic of true cedar oils, particularly from Cedrus atlantica (Atlas Cedar) and Cedrus deodara (Himalayan Cedar).[7][8][9] They are major contributors to the oils' aromatic profile and are associated with antimicrobial and antioxidant activities.[2][7]

  • Atlantones ((E)-α-Atlantone): These ketones are prominent in Cedrus atlantica oil and contribute to its therapeutic properties.[7][8][9]

Quantitative Composition of Sesquiterpenes in Cedarwood Oils

The relative concentration of sesquiterpenes varies dramatically across different cedarwood species. The following tables summarize the quantitative data from various gas chromatography-mass spectrometry (GC-MS) analyses reported in the literature.

Table 1: Sesquiterpene Composition of Juniperus Species (%)

SesquiterpeneJuniperus virginiana (Virginia Cedarwood)Juniperus ashei/mexicana (Texas Cedarwood)
α-Cedrene 24.05[10]Major Component[3]
β-Cedrene Isomer of α-Cedrene[3]-
Cedrol 16.0 - 26.58[2][5][10]19.0 - 23.1[5]
Thujopsene 23.46[10]Dominant Component[3]
Widdrol Present[3][4]-

Table 2: Sesquiterpene Composition of Cedrus Species (%)

SesquiterpeneCedrus atlantica (Atlas Cedar)Cedrus deodara (Himalayan Cedar)
α-Himachalene 3.25 - 16.4[7][9]Major Component[2]
β-Himachalene 15.1 - 40.4[8][9]22.2 - 25.0[7]
γ-Himachalene 5.1 - 8.6[9]-
(E)-α-Atlantone 5.2 - 29.5[9]Present[5]
δ-Cadinene 7.34 - 36.3[8][11]-
Himachalol 4.25[7]Present[2]
Cedrol Lower than American varieties[5]Not a Major Component[5]

Experimental Protocols

The analysis of sesquiterpene composition in essential oils is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of the individual volatile components.

Protocol: GC-MS Analysis of Cedarwood Essential Oil

This protocol outlines a standard methodology for the qualitative and quantitative analysis of cedarwood oil.

1. Sample Preparation:

  • Prepare a 1% solution of the cedarwood essential oil.[5]

  • Dilute 10 µL of the neat essential oil in 1 mL of a suitable solvent, such as hexane (B92381) or methylene (B1212753) chloride.[5][12]

  • If an internal standard is used for precise quantification, add it to the solvent prior to dilution (e.g., 0.010% m-xylene (B151644) in methylene chloride).[12]

  • Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Agilent or Shimadzu system equipped with a split/splitless injector.[10][12]

  • Mass Spectrometer (MS): Quadrupole or ion trap mass spectrometer.[5]

  • Column: A non-polar capillary column is typically used, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter, 0.25 µm film thickness).[5][10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][10]

  • Injector Temperature: 220 °C.[10]

  • Injection Volume: 0.2 - 1.0 µL.[10]

  • Split Ratio: 10:1 to 100:1, adjusted based on sample concentration.[10]

3. Oven Temperature Program:

  • Initial Temperature: 50-60 °C, hold for 1-2 minutes.

  • Ramp: Increase temperature at a rate of 3-5 °C/min to 240-250 °C.

  • Final Hold: Hold at the final temperature for 5-10 minutes. (Note: The exact program may be optimized based on the specific column and target analytes.)

4. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI).[10]

  • Ionization Energy: 70 eV.[10]

  • Ion Source Temperature: 230 °C.[10]

  • Mass Scan Range: m/z 12-550.[10]

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[10]

5. Data Analysis:

  • Component Identification: Identify individual compounds by comparing their mass spectra with reference spectra in established libraries (e.g., NIST, Wiley). Retention indices (Kovats indices) should also be calculated and compared with literature values for confirmation.

  • Quantification: Determine the relative percentage of each component using the area normalization method from the total ion chromatogram (TIC).[10] For absolute quantification, use a calibration curve generated from certified reference standards.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for the GC-MS analysis of sesquiterpenes in cedarwood essential oil.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Oil Cedarwood Oil Sample Dilution Dilute in Solvent (e.g., 1% in Hexane) Oil->Dilution Filtering Filter Sample (Optional) Dilution->Filtering Vial Transfer to Autosampler Vial Filtering->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC LibrarySearch Identify Peaks via Mass Spectral Library TIC->LibrarySearch Quantification Quantify by Peak Area % LibrarySearch->Quantification Report Final Composition Report Quantification->Report

Caption: Workflow for GC-MS analysis of cedarwood oil.

Botanical Source and Dominant Sesquiterpenes

This diagram shows the relationship between common cedarwood oil sources and their primary sesquiterpene markers.

Cedarwood_Composition CWO Cedarwood Essential Oil JV Juniperus virginiana (Virginia Cedar) CWO->JV JA Juniperus ashei (Texas Cedar) CWO->JA CA Cedrus atlantica (Atlas Cedar) CWO->CA CD Cedrus deodara (Himalayan Cedar) CWO->CD Cedrol Cedrol JV->Cedrol High aCedrene α-Cedrene JV->aCedrene Thujopsene Thujopsene JV->Thujopsene JA->Cedrol JA->Thujopsene High Himachalenes Himachalenes (α, β, γ) CA->Himachalenes High Atlantones Atlantones CA->Atlantones CD->Himachalenes High

Caption: Key sesquiterpenes in different cedarwood oils.

Conclusion

The sesquiterpene profile of cedarwood essential oil is a complex and variable characteristic that is fundamental to its identity and bioactivity. Key constituents such as cedrol, thujopsene, α-cedrene, and the himachalenes define the oils derived from different botanical sources like Juniperus and Cedrus species. For research, drug development, and quality control, a precise understanding of this composition is critical. The standardized application of analytical techniques like GC-MS provides the necessary framework for accurately characterizing these valuable natural products, ensuring their safe and effective use in therapeutic and commercial applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of alpha-Cedrol from Cedarwood Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Cedrol is a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, particularly in cedarwood oil derived from species such as Juniperus virginiana (Virginia Cedarwood) and Cupressus funebris (Chinese Cedar).[1][2][3] It is a significant contributor to the characteristic woody aroma of cedarwood and is valued in the fragrance industry as a fixative.[2][4] Beyond its aromatic properties, this compound has garnered scientific interest for its potential pharmacological activities, including sedative, anti-inflammatory, antiseptic, and antifungal effects.[1][5]

This document provides detailed protocols for the extraction and purification of this compound from cedarwood oil, tailored for a laboratory setting. The primary methods described are fractional vacuum distillation followed by recrystallization, which are established techniques for isolating high-purity this compound.[2][6]

Data Presentation

Table 1: Composition of Major Components in Different Cedarwood Oils
ComponentVirginia Cedarwood Oil (%)Texas Cedarwood Oil (%)Chinese Cedarwood Oil (%)
This compound 3-14% (up to 15-25% in some cases) [1][7][8]Minimum 20% (alcohol content 35-48%) [4][8]Minimum 8% [8]
alpha-Cedrene~80% (combined with ß-cedrene)[8]15-25%[4]Present
ß-Cedrene~80% (combined with α-cedrene)[8]PresentPresent
ThujopsenePresent25-35%[4]Higher content than Virginia and Texas oils[7]
WiddrolPresentPresentPresent

Note: The exact composition of cedarwood oil can vary significantly based on the botanical source, geographical origin, and distillation technique used.[1]

Table 2: Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula C15H26O[5][6]
Molar Mass 222.37 g/mol [5][6]
Appearance Colorless crystals or white crystalline powder[2][6]
Odor Woody, dry, cedar-like[2][6]
Melting Point 86-87 °C[5]
Boiling Point 273 °C (at 760 mm Hg)[5]
Solubility Insoluble in water; soluble in ethanol[4]
CAS Number 77-53-2[5]

Experimental Protocols

Protocol 1: Extraction of Crude Cedarwood Oil by Steam Distillation

This protocol outlines the initial extraction of essential oil from cedarwood chips or sawdust.

Materials:

  • Cedarwood chips or sawdust (Juniperus virginiana is a good source for high cedrol (B397079) content)[1]

  • Steam distillation apparatus (including a steam generator, still, condenser, and receiving flask)

  • Deionized water

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Methodology:

  • Preparation of Plant Material: Coarsely grind or use chips of cedarwood to increase the surface area for efficient extraction.[3]

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the cedarwood material in the still.

  • Steam Distillation: Introduce steam into the still. The steam will volatilize the essential oils in the cedarwood.[3] The mixture of steam and oil vapor will then pass through the condenser.

  • Condensation and Collection: The vapor will cool and condense back into a liquid, which is collected in the receiving flask. The collected liquid will consist of a biphasic mixture of cedarwood oil and water.

  • Separation: Transfer the collected liquid to a separatory funnel and allow the layers to separate. The less dense cedarwood oil will form the top layer. Drain and discard the lower aqueous layer.

  • Drying: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, swirl, and then filter. The resulting product is crude cedarwood oil.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

This protocol describes the separation of this compound from other components of the crude cedarwood oil based on differences in boiling points.

Materials:

  • Crude cedarwood oil

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle with a magnetic stirrer

  • Vacuum grease

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease to maintain a stable vacuum.

  • Charging the Still: Place the crude cedarwood oil into the round-bottom flask.

  • Initiating Distillation: Begin heating the oil gently while stirring. Apply a vacuum to the system.

  • Fraction Collection: The components of the oil will begin to vaporize and rise through the fractionating column at different temperatures.

    • The initial fractions will be rich in lower-boiling point components like cedrene (B97730) and thujopsene.[6]

    • As the temperature increases, the fraction containing this compound will begin to distill. Collect this "heart cut" in a separate receiving flask.

  • Monitoring: Monitor the temperature at the head of the column and the refractive index of the collected fractions to determine the purity.

  • Termination: Once the desired fraction has been collected, stop the heating, and carefully release the vacuum before turning off the vacuum pump. The enriched this compound fraction may solidify upon cooling.[7]

Protocol 3: Purification of this compound by Recrystallization

This protocol details the final purification step to obtain high-purity this compound crystals.

Materials:

  • This compound enriched fraction from distillation

  • Methanol (B129727) (or 95% ethanol)[9]

  • Beaker or Erlenmeyer flask

  • Hot plate

  • Ice bath or refrigerator

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Gently heat the this compound enriched fraction in a minimal amount of hot methanol or ethanol (B145695) until it completely dissolves.[9]

  • Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.[9] this compound will precipitate out of the solution as colorless, needle-like crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified this compound crystals under vacuum or in a desiccator. The final product should be a white crystalline solid.[2]

Mandatory Visualization

Extraction_of_alpha_Cedrol cluster_0 Initial Extraction cluster_1 Purification Cedarwood Cedarwood Steam_Distillation Steam Distillation Cedarwood->Steam_Distillation Crude_Cedarwood_Oil Crude Cedarwood Oil Steam_Distillation->Crude_Cedarwood_Oil Fractional_Distillation Fractional Vacuum Distillation Crude_Cedarwood_Oil->Fractional_Distillation alpha_Cedrol_Fraction This compound Rich Fraction Fractional_Distillation->alpha_Cedrol_Fraction Recrystallization Recrystallization (Methanol/Ethanol) alpha_Cedrol_Fraction->Recrystallization Pure_alpha_Cedrol High-Purity This compound Crystals Recrystallization->Pure_alpha_Cedrol

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: High-Purity Alpha-Cedrol via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries. For applications in research and drug development, high purity this compound is often required. This application note details a robust method for the purification of this compound from cedarwood oil using vacuum fractional distillation followed by recrystallization. This method effectively separates this compound from other sesquiterpene hydrocarbons, primarily alpha-cedrene and thujopsene, yielding a product with high purity.

Introduction

Cedarwood oil is a complex mixture of sesquiterpenes, with its primary constituents being alpha-cedrene, beta-cedrene, thujopsene, and the sesquiterpene alcohol, this compound (also known as cedrol).[1][2] The purification of this compound is challenging due to the close boiling points of these components at atmospheric pressure. Standard distillation is often insufficient to achieve high purity and can lead to thermal degradation of these sensitive compounds.[1]

Vacuum fractional distillation is the preferred method for separating these components as it lowers the boiling points of the compounds, mitigating the risk of thermal decomposition.[3] This technique leverages the differences in vapor pressures of the components at a reduced pressure to achieve efficient separation. For further purification, especially to achieve crystalline this compound, a subsequent recrystallization step is often employed.[4][5][6]

This document provides a detailed protocol for the laboratory-scale purification of this compound from cedarwood oil.

Data Presentation

Successful purification by fractional distillation is dependent on the differences in the boiling points of the components in the mixture. The following table summarizes the key physical properties of this compound and the major impurities found in cedarwood oil.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point at 760 mmHg (°C)Estimated Boiling Point at 10 mmHg (°C)
alpha-CedreneC15H24204.36261 - 262~120 - 125
ThujopseneC15H24204.36258 - 260~118 - 123
This compound C15H26O 222.37 273 ~130 - 135

Note: Estimated boiling points at 10 mmHg were derived using a pressure-temperature nomograph and should be considered approximate. Actual boiling points may vary based on the specific vacuum achieved and the purity of the mixture.[7][8][9][10]

Experimental Protocols

Vacuum Fractional Distillation

This protocol details the separation of this compound from the more volatile sesquiterpene hydrocarbons in cedarwood oil.

Materials and Equipment:

  • Crude Cedarwood Oil

  • Round-bottom flask (appropriately sized for the volume of oil)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum adapter

  • Vacuum pump with a trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer

  • Glass wool or aluminum foil for insulation

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

    • Place a magnetic stir bar and the crude cedarwood oil into the round-bottom flask. The flask should not be more than two-thirds full.

    • Connect the fractionating column to the flask. For efficient separation, a packed column is recommended.

    • Position the distillation head atop the column, ensuring the thermometer bulb is just below the side arm leading to the condenser.

    • Attach the condenser and the vacuum adapter with receiving flasks. Secure all connections with clamps.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum pump.

  • Distillation Process:

    • Turn on the circulating water to the condenser and begin stirring the cedarwood oil.

    • Gradually apply vacuum to the system. A pressure of approximately 10 mmHg is recommended.

    • Once the desired vacuum is achieved and stable, begin to gently heat the round-bottom flask using the heating mantle.

    • Observe the mixture for boiling and the subsequent rise of the condensation ring up the fractionating column. The rise should be slow and steady to ensure proper separation. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[3]

    • Forerun Collection (Fraction 1): The first fraction to distill will be the most volatile components, primarily alpha-cedrene and thujopsene. Collect this "forerun" in the first receiving flask. The head temperature should stabilize during the collection of this fraction at a temperature corresponding to the boiling point of the cedrene (B97730)/thujopsene mixture at the applied pressure (approximately 118-125 °C at 10 mmHg).

    • Intermediate Fraction (Fraction 2): After the majority of the forerun has been collected, the head temperature may begin to rise. At this point, switch to a second receiving flask to collect an intermediate fraction, which will be a mixture of the remaining hydrocarbons and this compound.

    • This compound Fraction (Fraction 3): As the head temperature stabilizes again at a higher temperature (approximately 130-135 °C at 10 mmHg), switch to a third receiving flask to collect the this compound rich fraction.

    • Termination: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.

Recrystallization of this compound

This protocol is for the further purification of the this compound rich fraction obtained from distillation.

Materials and Equipment:

  • This compound rich fraction from distillation

  • Methanol (B129727) (or other suitable solvent like hexane (B92381) or ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Gently warm the this compound rich fraction in an Erlenmeyer flask on a hot plate. Add a minimal amount of warm methanol and swirl until the cedrol (B397079) is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Allow the crystals to air dry or dry them in a desiccator to obtain pure, crystalline this compound.

Safety Precautions

  • Always perform vacuum distillations in a well-ventilated fume hood.[11][12]

  • Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Use a vacuum trap to protect the vacuum pump from corrosive or volatile vapors.

  • Never heat a closed system. Ensure the vacuum is applied before heating begins.

  • Allow the apparatus to cool to room temperature before releasing the vacuum to prevent thermal shock to the glassware and potential oxidation of the product.[13]

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_purification Further Purification A Crude Cedarwood Oil in Round-Bottom Flask B Fractionating Column A->B Heat & Stir C Distillation Head with Thermometer B->C D Condenser C->D F Vacuum Source C->F Vacuum (10 mmHg) E Receiving Flasks D->E G Fraction 1: alpha-Cedrene & Thujopsene (~118-125°C) E->G Collect Forerun H Fraction 2: Intermediate Cut G->H Change Flask I Fraction 3: This compound Rich (~130-135°C) H->I Change Flask J Recrystallization (Methanol) I->J K Pure Crystalline This compound J->K

Caption: Workflow for the purification of this compound.

Logical_Purification_Pathway Start Crude Cedarwood Oil Distillation Vacuum Fractional Distillation Start->Distillation Fractions Separated Fractions Distillation->Fractions Hydrocarbons alpha-Cedrene & Thujopsene Fractions->Hydrocarbons CedrolFraction This compound Rich Fraction Fractions->CedrolFraction Crystallization Recrystallization CedrolFraction->Crystallization PureCedrol High-Purity This compound Crystallization->PureCedrol

Caption: Logical pathway for this compound purification.

References

Application Notes and Protocols for High-Purity Alpha-Cedrol Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of conifers, is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries.[1][2] Its characteristic woody aroma and potential therapeutic properties necessitate efficient purification methods to achieve the high purity required for research and commercial applications.[3] Recrystallization is a primary technique for purifying crude cedrol (B397079) obtained from cedarwood oil.[1][4][5] This document provides detailed application notes and protocols for the recrystallization of this compound to achieve high purity, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective recrystallization protocol.

PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol [6][7]
Appearance White to pale yellow crystalline solid[8][9]
Odor Cedarwood, woody, dry, sweet[2][10]
Melting Point 81-87°C[6][7][8][9][10][11]
Boiling Point 273-287°C[6][7][8][9][10][11]
Solubility Soluble in ethanol (B145695), oils, benzyl (B1604629) benzoate; slightly soluble in glycol and mineral oil.[7][8][10] Insoluble in water.[9]

Recrystallization Techniques for High-Purity this compound

The selection of an appropriate recrystallization technique and solvent system is critical for achieving high-purity this compound. The primary methods employed are single-solvent recrystallization, two-solvent recrystallization, and melt crystallization.

Solvent Selection

An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[12] For this compound, several solvent systems have been reported to be effective.

Commonly Used Solvents:

  • Aqueous Methanol[2][13]

  • Ethanol[10]

  • n-Hexane and Ethanol mixture[14]

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the recrystallization of this compound.

Protocol 1: Single-Solvent Recrystallization from Aqueous Methanol (B129727)

This protocol is adapted from general purification methods for terpene alcohols.[2][13]

Objective: To purify crude this compound using a single-solvent recrystallization method with aqueous methanol.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-Solvent: To the hot methanolic solution, add deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot methanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization using n-Hexane and Ethanol

This method is based on a procedure reported for the isolation of cedrol from a plant extract, which yielded high-purity crystals (~99%).[14]

Objective: To achieve high-purity this compound using a two-solvent recrystallization system.

Materials:

  • Crude this compound

  • n-Hexane

  • Ethanol

  • Beakers

  • Hot plate with magnetic stirrer

  • Pipettes

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum volume of hot ethanol.

  • Inducing Precipitation: Slowly add n-hexane (the anti-solvent) to the hot ethanolic solution with continuous stirring until the solution becomes cloudy.

  • Clarification: Add a small amount of hot ethanol dropwise until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of n-hexane and ethanol.

  • Drying: Dry the purified this compound crystals under vacuum.

Protocol 3: Melt Crystallization and Centrifugation

This protocol is derived from a patented industrial method for the purification of cedrol from cedarwood oil, achieving purities of 93-98%.[15]

Objective: To purify crude this compound through controlled cooling of the melt followed by centrifugation.

Materials:

  • Crude this compound (pre-purified to ≥60%)

  • Crystallization vessel with controlled cooling

  • High-speed centrifuge

  • Crushing equipment

Procedure:

  • Melting: Heat the crude this compound until it is completely melted.

  • Controlled Cooling: Transfer the molten cedrol to a crystallization vessel. Control the cooling rate at approximately 0.5°C per hour until a final temperature of 18°C is reached to allow for the slow formation of large crystals.

  • Crushing: After crystallization is complete, crush the solid mass of cedrol into smaller pieces.

  • Centrifugation: Subject the crushed crystals to high-speed centrifugation (e.g., >5000 rpm) to separate the purified cedrol crystals from the remaining liquid impurities.

  • Recrystallization (Optional): For even higher purity, the obtained cedrol can be re-melted and the controlled cooling and centrifugation process can be repeated.[15]

Data Presentation

The following table summarizes the quantitative data on the purity of this compound achieved through different recrystallization techniques as reported in the literature.

Recrystallization MethodSolvent/ConditionsInitial PurityFinal PurityYieldReference
Melt Crystallization & CentrifugationControlled cooling at 0.5°C/h to 18°C, followed by high-speed centrifugation.≥60%93%85%[15]
Melt Recrystallization & CentrifugationSecond round of melt crystallization and centrifugation.93%98%79%[15]
Solvent CrystallizationNot specified~58%92.8%79.03%[15]
RecrystallizationNot specified92.8%>98%Not specified[15]
Column Chromatography & Recrystallizationn-Hexane and EthanolNot specified~99%Not specified[14]

Visualization of Protocols and Relationships

Experimental Workflow for Recrystallization

The following diagram illustrates the general workflow for obtaining high-purity this compound.

G Figure 1: General Workflow for this compound Purification cluster_extraction Extraction cluster_purification Purification cedarwood_oil Cedarwood Oil fractional_distillation Fractional Distillation cedarwood_oil->fractional_distillation crude_cedrol Crude this compound fractional_distillation->crude_cedrol recrystallization Recrystallization (Solvent or Melt) crude_cedrol->recrystallization filtration Filtration / Centrifugation recrystallization->filtration drying Drying filtration->drying high_purity_cedrol High-Purity this compound drying->high_purity_cedrol

Caption: Figure 1: General Workflow for this compound Purification

Factors Influencing Recrystallization Purity

This diagram illustrates the key parameters that influence the final purity of recrystallized this compound.

G Figure 2: Factors Influencing this compound Purity cluster_parameters Recrystallization Parameters purity Final Purity of This compound solvent Solvent Choice solvent->purity cooling_rate Cooling Rate cooling_rate->purity initial_purity Initial Crude Purity initial_purity->purity agitation Agitation/Stirring agitation->purity washing Washing of Crystals washing->purity

Caption: Figure 2: Factors Influencing this compound Purity

References

Application Notes and Protocols for Supercritical Fluid Extraction of alpha-Cedrol from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cedrol is a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, particularly cedarwood.[1][2] It is valued for its characteristic woody and sweet aroma and is utilized in the fragrance industry.[1][3] Beyond its aromatic properties, this compound and its derivatives have garnered scientific interest for their potential biological activities, including antimicrobial and anti-inflammatory effects.[1] Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for extracting this compound from biomass, offering high selectivity and preserving the integrity of the thermolabile compound.[4][5][6] This document provides detailed application notes and protocols for the SFE of this compound from biomass.

Biomass Sources and Preparation

The primary biomass sources for this compound are the heartwood of various cedar and juniper species.[1][3]

Table 1: Key Biomass Sources for this compound Extraction

Biomass SourceBotanical NameTypical this compound Content in Essential Oil
Virginia CedarwoodJuniperus virginiana16.0 - 25.0%[7]
Texas CedarwoodJuniperus mexicana19.0 - 23.1%[7]
Chinese CypressCupressus funebrisRich in cedrol (B397079) and its precursor[1]

For optimal extraction efficiency, proper preparation of the biomass is crucial. The wood should be chipped or ground into a coarse powder to increase the surface area available for extraction.[1] A particle size of 0.3–1 mm is generally recommended for plant materials in SFE.[4] The moisture content of the biomass should be maintained between 5% and 10% to prevent clogging and improve permeability.[4]

Supercritical Fluid Extraction (SFE) Protocol

This protocol outlines the steps for extracting this compound from prepared cedarwood biomass using supercritical CO₂.

1. Materials and Equipment

  • Supercritical Fluid Extraction System

  • High-pressure CO₂ source

  • Grinder or mill

  • Sieve for particle size control

  • Extraction vessel

  • Separator vessels

  • Heating and cooling units

  • Back-pressure regulator

  • Flow meter

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

2. SFE Procedure

  • Sample Loading: Accurately weigh the ground and dried cedarwood powder and load it into the extraction vessel.

  • System Assembly: Assemble the SFE system, ensuring all connections are secure to handle high pressures.

  • Parameter Setting: Set the desired extraction parameters, including pressure, temperature, and CO₂ flow rate, on the SFE unit's control system.

  • Pressurization: Introduce CO₂ into the system and pressurize it to the desired level.

  • Extraction: Once the target pressure and temperature are reached, start the flow of supercritical CO₂ through the extraction vessel. The supercritical fluid will dissolve the this compound and other essential oil components from the biomass.

  • Separation: The CO₂-oil mixture flows into one or more separator vessels where the pressure and/or temperature are reduced. This causes the CO₂ to return to a gaseous state, leaving the extracted oil behind.[1] Multi-stage separation can be employed for improved purity.[4]

  • Collection: Collect the extracted oil from the separator(s).

  • Depressurization: After the extraction is complete, carefully and slowly depressurize the system.

  • Sample Recovery: Remove the spent biomass from the extraction vessel.

Optimization of SFE Parameters

The yield and quality of the extracted this compound are highly dependent on the SFE parameters.

Table 2: Recommended Supercritical CO₂ Extraction Parameters for this compound

ParameterRecommended RangeRationale
Pressure 20–35 MPa[4]Higher pressure increases CO₂ density and solvent power, enhancing extraction yield.[8][9]
Temperature 40–50°C[4]Higher temperatures can increase vapor pressure and solubility of solutes. However, excessively high temperatures (e.g., 100°C) can lead to the degradation of cedrol to cedrene.[10]
CO₂ Flow Rate 0.5–2 L/min (Lab Scale)[4]A higher flow rate can increase the extraction rate, but an excessively high rate may reduce contact time and efficiency.
Extraction Time 2–4 hours[4]The majority of the extract is typically recovered within this timeframe, after which the extraction rate plateaus.
Co-solvent 1-10% Ethanol or MethanolThe addition of a polar co-solvent can enhance the extraction of more polar compounds.[4]

Analytical Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the most accurate method for the separation, identification, and quantification of this compound in the extracted essential oil.[7]

Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a 1% solution of the extracted cedarwood oil by diluting 10 µL of the oil in 1 mL of a suitable solvent like hexane (B92381) or ethanol.[7]

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC): Equipped with a split/splitless injector.

    • Mass Spectrometer (MS): Quadrupole or ion trap mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[7]

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[7]

    • Injector Temperature: 250°C.[7]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3°C/min to 240°C.

      • Final hold: Hold at 240°C for 5 minutes.[7]

    • MS Transfer Line Temperature: 280°C.[7]

    • Ion Source Temperature: 230°C.[7]

    • Mass Range: 40-400 amu.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Data Analysis:

    • Identification: Identify this compound by comparing the mass spectrum of the eluted peak with reference spectra from a library (e.g., NIST, Wiley) and by comparing its retention index with literature values.[7]

    • Quantification: Determine the percentage of this compound by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram (area percent method).[7]

Visualizations

SFE_Workflow cluster_prep Biomass Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis and Purification Biomass Cedarwood Biomass Grinding Grinding/Milling Biomass->Grinding Sieving Sieving (0.3-1 mm) Grinding->Sieving Drying Drying (5-10% moisture) Sieving->Drying Extraction Extraction Vessel Drying->Extraction SFE_System SFE System SFE_System->Extraction Supercritical CO2 CO2_Source CO2 Source CO2_Source->SFE_System Separation Separator Extraction->Separation CO2 + Extract Separation->Extraction Recycled CO2 Crude_Extract Crude this compound Extract Separation->Crude_Extract GCMS GC-MS Analysis Crude_Extract->GCMS Purification Further Purification (e.g., Fractional Distillation) Crude_Extract->Purification Pure_Cedrol Pure this compound Purification->Pure_Cedrol

Caption: Workflow for Supercritical Fluid Extraction and Analysis of this compound.

SFE_Parameters cluster_params Key SFE Parameters SFE_Yield This compound Extraction Yield & Purity Pressure Pressure Pressure->SFE_Yield Temperature Temperature Temperature->SFE_Yield Flow_Rate CO2 Flow Rate Flow_Rate->SFE_Yield Time Extraction Time Time->SFE_Yield Co_Solvent Co-solvent Co_Solvent->SFE_Yield

Caption: Key Parameters Influencing SFE of this compound.

References

Total Synthesis of α-Cedrol and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cedrol is a naturally occurring tricyclic sesquiterpene alcohol found primarily in the essential oil of cedarwood. Its rigid polycyclic structure and interesting biological activities have made it a compelling target for total synthesis for decades. Beyond the academic challenge of constructing its complex framework, α-cedrol and its synthetic analogues have garnered significant attention for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Recent studies have highlighted the potential of cedrol (B397079) derivatives as inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathway of several cytokines implicated in inflammatory diseases and immune responses.[1][2] This document provides a detailed overview of established synthetic strategies towards α-cedrol and presents protocols for key reactions, alongside data on the biological evaluation of its analogues.

Synthetic Strategies Towards the Cedrane (B85855) Skeleton

The construction of the tricyclic core of α-cedrol has been approached through various elegant strategies. Key disconnections often focus on the formation of the spirocyclic carbon center and the stereoselective installation of the multiple contiguous stereocenters. Two seminal total syntheses were reported by Stork and Clarke, and later by Corey and coworkers. These and other approaches often employ classic organic reactions, showcasing the power of strategic bond formations.

One of the earliest and most notable syntheses of (±)-cedrol was accomplished by Gilbert Stork and Frank H. Clarke.[3][4] A key feature of their approach is the masterful construction of the tricyclic skeleton through a series of ring-forming reactions. More recent strategies have employed powerful transformations such as intramolecular Diels-Alder reactions to efficiently assemble the core structure.[5][6]

Key Synthetic Pathways and Transformations

A generalized retrosynthetic analysis of α-cedrol reveals several key bonds that can be strategically disconnected, leading to more readily available starting materials.

G alpha_Cedrol α-Cedrol tricyclic_ketone Tricyclic Ketone Intermediate alpha_Cedrol->tricyclic_ketone Grignard/Organolithium Addition bicyclic_precursor Bicyclic Precursor tricyclic_ketone->bicyclic_precursor Intramolecular Cyclization (e.g., Aldol (B89426), Michael) acyclic_precursor Acyclic or Monocyclic Precursor bicyclic_precursor->acyclic_precursor Cycloaddition (e.g., Diels-Alder) or Sequential Alkylations

Caption: A simplified retrosynthetic analysis of α-cedrol.

Stork's Enamine Alkylation and Intramolecular Aldol Approach

Stork's synthesis is a landmark in the history of organic synthesis. While the original publication lacks the detailed experimental procedures common today, the strategic use of enamine chemistry was groundbreaking. A key transformation involves the alkylation of an enamine followed by an intramolecular aldol condensation to construct the cedrane framework.

G start Monocyclic Ketone enamine Enamine Formation start->enamine alkylation Alkylation enamine->alkylation hydrolysis Hydrolysis alkylation->hydrolysis aldol Intramolecular Aldol Condensation hydrolysis->aldol cedrone Cedrone aldol->cedrone

Caption: Workflow for the construction of the cedrane core via Stork's approach.

Intramolecular Diels-Alder Reaction Strategy

A conceptually different and powerful approach to the cedrane skeleton involves an intramolecular Diels-Alder (IMDA) reaction.[5][7] This strategy allows for the rapid construction of the polycyclic system from a suitably functionalized acyclic precursor in a highly stereocontrolled manner.

G acyclic Acyclic Triene Precursor imda Intramolecular Diels-Alder Reaction acyclic->imda bicyclic Bicyclic Intermediate imda->bicyclic functional_group Functional Group Manipulation bicyclic->functional_group alpha_cedrol α-Cedrol functional_group->alpha_cedrol G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activation p_JAK3 p-JAK3 JAK3->p_JAK3 Phosphorylation STAT STAT p_STAT p-STAT STAT->p_STAT p_JAK3->STAT Phosphorylates p_STAT->p_STAT Gene_Transcription Gene Transcription p_STAT->Gene_Transcription Translocation Cedrol_Analogue Cedrol Analogue Cedrol_Analogue->JAK3 Inhibition Inflammatory_Response Inflammatory Response Gene_Transcription->Inflammatory_Response Cytokine Cytokine Cytokine->Cytokine_Receptor

References

Application Note: Quantification of α-Cedrol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-cedrol is a naturally occurring sesquiterpene alcohol found in the essential oils of various coniferous trees, particularly those from the Cupressus (cypress) and Juniperus (juniper) genera. It is a significant contributor to the characteristic woody and aromatic scent of these oils. Beyond its olfactory properties, α-cedrol has garnered interest for its potential pharmacological activities. The accurate quantification of α-cedrol is crucial for the quality control of essential oils, standardization of raw materials for research and product development, and for understanding its contribution to the therapeutic and aromatic profiles of these complex natural products. This application note provides a detailed protocol for the reliable quantification of α-cedrol in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard method.

Data Presentation

The concentration of α-cedrol can vary significantly depending on the botanical source, geographical origin, and distillation method of the essential oil. The following table summarizes the typical α-cedrol content in several commercially important essential oils, as determined by GC-MS analysis.

Essential Oil SourceBotanical NameTypical α-Cedrol Content (%)Key Insights
Virginia Cedarwood OilJuniperus virginiana16.0 - 26.58[1][2]Consistently high in α-cedrol. The International Organization for Standardization (ISO) has set a standard range of 16% to 25% for this oil.[2]
Texas Cedarwood OilJuniperus mexicana19.0 - 23.1[2]Characterized by a high α-cedrol content.
Cypress Wood OilCupressus sempervirens15.7 - 34.3[3]The wood oil of this species can be a significant source of α-cedrol.
Algerian Cypress Leaf OilCupressus sempervirens2.03 - 3.92[4]The essential oil from the leaves generally contains a lower percentage of α-cedrol compared to the wood oil.

Experimental Protocols

This section details the methodology for the quantification of α-cedrol in essential oil samples using GC-MS with epi-eudesmol as an internal standard.

Materials and Reagents
  • Essential Oil Sample(s)

  • α-Cedrol analytical standard (purity ≥98%)

  • epi-Eudesmol (Internal Standard) (purity ≥95%), CAS Number: 15051-81-7[1][5][6][7]

  • n-Hexane (GC grade, ≥99%)

  • Anhydrous Sodium Sulfate (B86663)

  • Micropipettes and tips

  • 2 mL amber glass vials with screw caps (B75204) and PTFE septa

  • Vortex mixer

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an autosampler is required for this analysis.

Preparation of Standard and Sample Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of epi-eudesmol and dissolve it in 10 mL of n-hexane.

  • α-Cedrol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of α-cedrol and dissolve it in 10 mL of n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the α-cedrol stock solution with n-hexane to achieve concentrations ranging from 1 to 100 µg/mL. A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. To each calibration standard, add the internal standard stock solution to achieve a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask. Add the internal standard to achieve a final concentration of 50 µg/mL and dilute to the mark with n-hexane. If the solution appears cloudy, add a small amount of anhydrous sodium sulfate and vortex. Transfer a clear aliquot to a GC vial for analysis.

GC-MS Parameters

The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

ParameterValue
GC System Agilent 6890 or similar
Column DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Solvent Delay 5 minutes
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to α-cedrol and epi-eudesmol based on their retention times and by comparing their mass spectra with reference spectra from a spectral library (e.g., NIST, Wiley).

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of α-cedrol to the peak area of the internal standard (Areaα-cedrol / AreaIS). Plot this ratio against the concentration of α-cedrol. Perform a linear regression to obtain the calibration curve, the regression equation (y = mx + c), and the coefficient of determination (R²).

  • Quantification: For the essential oil sample, calculate the peak area ratio of α-cedrol to the internal standard. Use the regression equation from the calibration curve to determine the concentration of α-cedrol in the prepared sample solution. The final concentration in the original essential oil can be calculated by accounting for the initial weight and dilution.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification EO Essential Oil Sample Dilute_Sample Prepared Sample EO->Dilute_Sample Weigh & Dilute AC_std α-Cedrol Standard Cal_Curve Calibration Standards AC_std->Cal_Curve Serial Dilutions IS_std epi-Eudesmol (IS) IS_std->Dilute_Sample Add IS IS_std->Cal_Curve Add IS GC_MS GC-MS System Dilute_Sample->GC_MS Cal_Curve->GC_MS Chromatogram Chromatogram GC_MS->Chromatogram Data_Analysis Peak Integration & Area Ratio Calculation Chromatogram->Data_Analysis Quantification Concentration Determination (from Calibration Curve) Data_Analysis->Quantification Result α-Cedrol Concentration (%) Quantification->Result Final Result

Caption: Workflow for the quantification of α-cedrol in essential oils.

References

Application Note and Protocol: HPLC Method Development for the Analysis of alpha-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of alpha-Cedrol, a sesquiterpene alcohol found in various essential oils. Due to the absence of a significant chromophore in its structure, conventional UV-Vis detection presents challenges. To address this, two primary analytical strategies are presented: direct analysis using an Evaporative Light Scattering Detector (ELSD) and a pre-column derivatization method enabling sensitive UV detection. This application note includes detailed experimental protocols, validation parameters, and visual workflows to guide researchers in establishing a reliable analytical method for this compound in various sample matrices.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol, primarily found in the essential oil of cedar and juniper trees. It is valued for its characteristic woody aroma and is utilized in the fragrance industry. Beyond its olfactory properties, this compound has garnered interest for its potential pharmacological activities. As research into the applications of this compound expands, the need for accurate and reliable quantitative methods becomes paramount.

A significant analytical challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore, rendering standard UV detection methods insensitive.[1] This necessitates the use of alternative detection techniques or chemical modification of the analyte. This application note details two effective HPLC methods for the quantification of this compound, catering to different laboratory instrumentation capabilities.

Experimental Protocols

Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)

This method allows for the direct analysis of this compound without derivatization and is compatible with gradient elution, making it suitable for the analysis of complex mixtures like essential oils.[2][3] ELSD is a mass-based detector that is ideal for non-volatile compounds that do not possess a chromophore.[2][4]

2.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Nitrogen gas supply for ELSD (high purity)

2.1.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

2.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 60 °C
ELSD Gas Flow Rate 1.5 L/min (Nitrogen)

2.1.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This compound is soluble in alcohol.[5][6]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water) to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Solution: For essential oil samples, accurately weigh approximately 100 mg of the oil, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection.

Method 2: HPLC with Pre-column Derivatization and UV Detection

This method involves a chemical reaction to attach a UV-absorbing molecule (chromophore) to the hydroxyl group of this compound, allowing for sensitive detection with a standard UV detector.[7][8] Benzoyl chloride is a common derivatizing agent for alcohols, creating a benzoyl ester with strong UV absorbance.[9]

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Benzoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

2.2.2. Derivatization Protocol

  • To 1 mL of the standard or sample solution in a suitable solvent like anhydrous acetonitrile, add 100 µL of anhydrous pyridine and 50 µL of benzoyl chloride.

  • Vortex the mixture and heat at 60 °C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of 5% sodium bicarbonate solution to neutralize excess benzoyl chloride.

  • Extract the derivatized product with 2 mL of hexane (B92381) or ethyl acetate.

  • Wash the organic layer with 1 M HCl followed by deionized water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2.2.3. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 70% B; 2-12 min: 70% to 100% B; 12-17 min: 100% B; 17.1-22 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the validation of the two proposed HPLC methods for this compound analysis. These values are representative of what would be expected from a well-optimized and validated method.

Table 1: Method Validation Summary for HPLC-ELSD

ParameterResult
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 3 µg/mL
Limit of Quantification (LOQ) 10 µg/mL

Table 2: Method Validation Summary for HPLC-UV (with Derivatization)

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 98.5 - 101.5%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Visualization

The following diagrams illustrate the workflows for HPLC method development and the pre-column derivatization process.

HPLC_Method_Development_Workflow start Start: Define Analytical Goal (Quantification of this compound) lit_review Literature Review & Analyte Characterization start->lit_review method_selection Method Selection: Direct vs. Derivatization lit_review->method_selection direct_analysis Direct Analysis (ELSD) method_selection->direct_analysis ELSD Available derivatization Derivatization (UV) method_selection->derivatization Standard UV Detector method_dev_elsd HPLC-ELSD Method Development (Column, Mobile Phase, Detector Settings) direct_analysis->method_dev_elsd method_dev_uv Derivatization & HPLC-UV Method Development derivatization->method_dev_uv validation Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) method_dev_elsd->validation method_dev_uv->validation routine_analysis Routine Sample Analysis validation->routine_analysis end End: Report Results routine_analysis->end

Caption: Workflow for HPLC method development for this compound.

Derivatization_Workflow start Start: this compound Sample add_reagents Add Pyridine and Benzoyl Chloride start->add_reagents reaction Heat at 60°C for 30 min add_reagents->reaction neutralize Neutralize with NaHCO3 reaction->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with HCl and Water extract->wash evaporate Evaporate to Dryness wash->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject

Caption: Pre-column derivatization workflow for this compound.

Conclusion

The successful quantification of this compound by HPLC can be achieved despite its lack of a UV chromophore. The choice between direct analysis with an ELSD and pre-column derivatization with UV detection will depend on the available instrumentation and the required sensitivity. The HPLC-ELSD method offers a simpler workflow without the need for chemical modification, while the derivatization method provides significantly lower detection and quantification limits, making it suitable for trace-level analysis. Both methods, when properly validated, can serve as reliable tools for the quality control and scientific investigation of this compound in various applications.

References

Application Notes and Protocols for the Structural Elucidation of alpha-Cedrol Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cedrol, a naturally occurring sesquiterpenoid alcohol found primarily in the essential oil of cedar, serves as a versatile chiral building block in synthetic chemistry. Its derivatives have garnered significant interest in drug discovery and materials science due to their diverse biological activities and unique structural motifs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of these derivatives, providing detailed insights into their molecular framework, stereochemistry, and conformation.

These application notes provide a comprehensive guide to utilizing a suite of NMR experiments for the structural elucidation of this compound derivatives. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques are outlined, accompanied by tabulated NMR data for this compound and several of its key derivatives to facilitate comparison and identification.

Data Presentation: Comparative NMR Data of this compound and its Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and a selection of its derivatives. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm) of this compound and Derivatives in CDCl₃

PositionThis compoundCedryl Acetate12-hydroxy-cedrol8-epi-cedrol
11.35-1.45 (m)1.40-1.50 (m)1.32-1.42 (m)1.25-1.35 (m)
20.85 (d, J=7.0 Hz)0.88 (d, J=7.0 Hz)0.86 (d, J=7.0 Hz)0.90 (d, J=7.0 Hz)
1.50-1.60 (m)1.55-1.65 (m)1.52-1.62 (m)1.45-1.55 (m)
1.20-1.30 (m)1.25-1.35 (m)1.22-1.32 (m)1.15-1.25 (m)
1.60-1.70 (m)1.65-1.75 (m)1.62-1.72 (m)1.55-1.65 (m)
1.30-1.40 (m)1.35-1.45 (m)1.32-1.42 (m)1.25-1.35 (m)
51.45-1.55 (m)1.50-1.60 (m)1.48-1.58 (m)1.40-1.50 (m)
61.25-1.35 (m)1.30-1.40 (m)1.28-1.38 (m)1.20-1.30 (m)
71.55-1.65 (m)1.60-1.70 (m)1.58-1.68 (m)1.50-1.60 (m)
1.70-1.80 (m)1.75-1.85 (m)1.72-1.82 (m)1.65-1.75 (m)
1.40-1.50 (m)1.45-1.55 (m)1.42-1.52 (m)1.35-1.45 (m)
101.90-2.00 (m)1.95-2.05 (m)1.92-2.02 (m)1.85-1.95 (m)
111.15 (s)1.18 (s)1.16 (s)1.20 (s)
121.22 (s)1.25 (s)3.45 (s)1.24 (s)
130.95 (s)0.98 (s)0.96 (s)0.99 (s)
140.80 (s)0.83 (s)0.81 (s)0.85 (s)
151.28 (s)1.55 (s)1.29 (s)1.30 (s)
OAc-2.05 (s)--

Table 2: ¹³C NMR Chemical Shift Data (ppm) of this compound and Derivatives in CDCl₃ [1][2][3]

PositionThis compoundCedryl Acetate12-hydroxy-cedrol8-epi-cedrol
154.053.853.953.5
241.541.341.441.0
325.024.824.924.5
442.041.841.941.5
556.556.356.456.0
635.034.834.934.5
749.549.349.449.0
874.085.574.174.5
940.540.340.440.0
1028.027.827.927.5
1130.029.829.929.5
1227.026.868.026.5
1324.524.324.424.0
1415.014.814.914.5
1528.528.328.428.0
C=O-170.5--
CH₃ (OAc)-22.1--

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound and its derivatives. Other solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can be used depending on the polarity of the derivative.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the purified this compound derivative into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

    • Cap the NMR tube and label it clearly.

1D NMR Spectroscopy

This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): Typically 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds for good resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for routine samples.

This experiment identifies all unique carbon atoms in the molecule.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): Typically 200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is the most common, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Key Parameters: Similar to ¹³C NMR, but with a specific pulse sequence to edit the spectrum based on the number of attached protons.

2D NMR Spectroscopy

The COSY experiment reveals proton-proton couplings, typically over two or three bonds (²JHH, ³JHH). It is essential for tracing out spin systems within the molecule.

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.

    • Number of Increments (TD in F1): 256-512 for good resolution.

    • Number of Scans (NS): 2-8 per increment.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond correlation, ¹JCH).

  • Pulse Program: Standard gradient-selected, phase-sensitive HSQC (e.g., 'hsqcedetgpsisp2' on Bruker instruments for multiplicity editing).

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Sufficient to cover the range of protonated carbons (e.g., 0-100 ppm).

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

The HMBC experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), and sometimes four bonds. It is crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Sufficient to cover the full ¹³C chemical shift range (e.g., 0-200 ppm).

    • Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8 Hz.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

The NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity. This is a powerful tool for determining the relative stereochemistry and conformation of a molecule.[4][5]

  • Pulse Program: Standard phase-sensitive NOESY (e.g., 'noesyesgpph' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.

    • Mixing Time (d8): This is a critical parameter. For molecules the size of sesquiterpenes, a mixing time of 300-800 ms (B15284909) is a good starting point.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

Visualizations

The following diagrams illustrate the workflow and relationships involved in the structural elucidation of this compound derivatives using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Sample This compound Derivative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR ¹H NMR Filtration->H1_NMR Acquire Spectra COSY COSY Filtration->COSY Acquire Spectra C13_NMR ¹³C NMR H1_NMR->C13_NMR Analysis Spectral Analysis H1_NMR->Analysis DEPT DEPT C13_NMR->DEPT C13_NMR->Analysis DEPT->Analysis HSQC HSQC COSY->HSQC COSY->Analysis HMBC HMBC HSQC->HMBC HSQC->Analysis NOESY NOESY HMBC->NOESY HMBC->Analysis Stereochem Stereochemistry Assignment NOESY->Stereochem Structure Structure Determination Analysis->Structure Stereochem->Structure nmr_relationships cluster_experiments NMR Experiments H1 ¹H Nuclei COSY COSY (¹H-¹H Correlation) H1->COSY J-coupling HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC ¹JCH HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC ⁿJCH (n=2,3) NOESY NOESY (¹H-¹H Through-Space Correlation) H1->NOESY NOE (< 5Å) C13 ¹³C Nuclei COSY->H1 HSQC->C13 HMBC->C13 NOESY->H1 structure_elucidation_logic Start Start with ¹H, ¹³C, and DEPT data Identify_Spin_Systems Identify ¹H-¹H Spin Systems (COSY) Start->Identify_Spin_Systems Assign_Protonated_Carbons Assign Protonated Carbons (HSQC) Identify_Spin_Systems->Assign_Protonated_Carbons Connect_Fragments Connect Spin Systems & Identify Quaternary Carbons (HMBC) Assign_Protonated_Carbons->Connect_Fragments Assemble_Scaffold Assemble Carbon Skeleton Connect_Fragments->Assemble_Scaffold Determine_Stereochem Determine Relative Stereochemistry (NOESY) Assemble_Scaffold->Determine_Stereochem Final_Structure Propose Final Structure Determine_Stereochem->Final_Structure

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of α-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has demonstrated notable anti-inflammatory properties.[1][2] This document provides detailed protocols for assessing the anti-inflammatory activity of α-Cedrol in vitro, utilizing lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model system. The methodologies described herein are based on established protocols for evaluating the anti-inflammatory potential of test compounds.[3] α-Cedrol has been shown to exert its effects by modulating key inflammatory signaling pathways, including the NF-κB and MAPK pathways, which leads to a reduction in the production of pro-inflammatory mediators.[4][5][6]

Data Presentation

The anti-inflammatory effects of α-Cedrol can be quantified by measuring its impact on cell viability, nitric oxide (NO) production, and the secretion of pro-inflammatory cytokines. The following tables summarize representative quantitative data for α-Cedrol.

Table 1: Effect of α-Cedrol on Cell Viability and Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)NO Production Inhibition (%)
5>95%Not Determined
10>95%Not Determined
25>90%Significant Inhibition
50>85%Strong Inhibition
IC₅₀ (NO Production) 41.1 µM[3]

Data is illustrative and based on reported findings. Actual results may vary based on experimental conditions.

Table 2: Effect of α-Cedrol on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)< 50< 30
LPS (1 µg/mL)2500 ± 2001800 ± 150
LPS + α-Cedrol (10 µM)1800 ± 1201300 ± 100
LPS + α-Cedrol (25 µM)1000 ± 90750 ± 60
LPS + α-Cedrol (50 µM)400 ± 50300 ± 40

Data is hypothetical and for illustrative purposes, based on qualitative descriptions from research.[1][5]

Experimental Protocols

Cell Culture and Treatment

RAW 264.7, a murine macrophage cell line, is a suitable model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates at the desired density.

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of α-Cedrol (e.g., 5, 10, 25, 50 µM) for 1 hour.[3]

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis).[3]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[3]

    • Treat the cells with various concentrations of α-Cedrol for 24 hours.[3]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][7]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Cell viability is expressed as a percentage of the untreated control.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key pro-inflammatory mediator, and its production can be indirectly measured by quantifying nitrite (B80452) in the cell culture supernatant using the Griess reagent.[8][9][10]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat as described in the "Cell Culture and Treatment" section.[3]

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant from each well.[3]

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[3][11]

    • Incubate for 10 minutes at room temperature, protected from light.[3][11]

    • Measure the absorbance at 540 nm using a microplate reader.[3][8]

    • A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.[9][11]

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[12][13][14]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and treat as described in the "Cell Culture and Treatment" section.[3]

    • After 24 hours of LPS stimulation, collect the cell culture supernatant and store at -80°C until analysis.[7]

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[12][15][16]

    • Briefly, the wells of an ELISA plate are coated with a capture antibody specific for the cytokine of interest.[14]

    • The collected supernatants and standards are added to the wells.[12]

    • A detection antibody, often biotinylated, is then added, followed by a streptavidin-HRP conjugate.[13][14]

    • A substrate solution (e.g., TMB) is added to produce a colorimetric reaction, which is stopped with a stop solution.[12][13]

    • The absorbance is measured at 450 nm, and the cytokine concentrations in the samples are determined from a standard curve.[12][15]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To investigate the molecular mechanism of α-Cedrol, Western blotting can be used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[4]

  • Procedure:

    • After treatment with α-Cedrol and/or LPS, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Determine the protein concentration of the lysates using a BCA protein assay.[3]

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[3]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), ERK, JNK, and p38 (key proteins in the MAPK pathway) overnight at 4°C.[3][5]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Anti-inflammatory Assay of α-Cedrol cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays Seed RAW 264.7 Cells Seed RAW 264.7 Cells Adherence (24h) Adherence (24h) Seed RAW 264.7 Cells->Adherence (24h) Pre-treat with α-Cedrol (1h) Pre-treat with α-Cedrol (1h) Adherence (24h)->Pre-treat with α-Cedrol (1h) Stimulate with LPS (24h) Stimulate with LPS (24h) Pre-treat with α-Cedrol (1h)->Stimulate with LPS (24h) Collect Supernatant Collect Supernatant Stimulate with LPS (24h)->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS (24h)->Lyse Cells Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Collect Supernatant->ELISA (TNF-α, IL-6) Western Blot Western Blot Lyse Cells->Western Blot Measure Absorbance @ 540nm Measure Absorbance @ 540nm Griess Assay (NO)->Measure Absorbance @ 540nm Measure Absorbance @ 450nm Measure Absorbance @ 450nm ELISA (TNF-α, IL-6)->Measure Absorbance @ 450nm Detect Protein Phosphorylation Detect Protein Phosphorylation Western Blot->Detect Protein Phosphorylation

Workflow for assessing α-Cedrol's anti-inflammatory effects.
α-Cedrol's Mechanism of Action: Signaling Pathways

G α-Cedrol's Putative Anti-inflammatory Mechanism cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Cedrol α-Cedrol Cedrol->MAPK Inhibits Cedrol->IKK Inhibits NFkB_p65 p65 MAPK->NFkB_p65 Phosphorylates NFkB_IkB p65/IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB nucleus Nucleus NFkB_p65->nucleus Translocates to NFkB_IkB->NFkB_p65 Releases p_p65 p-p65 (Active) ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_p65->ProInflammatory Upregulates

α-Cedrol inhibits NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Measuring Alpha-Cedrol-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant interest for its potential anticancer properties.[1][2][3] Emerging evidence suggests that this compound can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][4][5] This document provides detailed application notes and protocols for a suite of cell-based assays to effectively measure and characterize this compound-induced apoptosis. These protocols are designed for researchers in academia and industry who are investigating the therapeutic potential of this compound and other natural compounds.

The methodologies outlined below will enable the quantitative assessment of cell viability, the detection of early and late-stage apoptosis, the measurement of key enzymatic activities central to the apoptotic cascade, and the analysis of apoptosis-related protein expression.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative look at its cytotoxic effects.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HT-29Colorectal Cancer48138.91 ± 17.81[1]
CT-26Colorectal Cancer4892.46 ± 4.09[1]
A549Lung Cancer2431.88[1]
A549Lung Cancer4814.53[1]
A549Lung Cancer725.04[1]
K562Leukemia48179.52[1]
C32Amelanotic Melanoma48199.49[1]
ACHNRenal Adenocarcinoma48184.65[1]
Glioblastoma CellsGlioblastoma4877.17 - 141.88[1]

Signaling Pathways and Experimental Workflow

The induction of apoptosis by this compound involves a complex interplay of signaling molecules. The following diagram illustrates the key pathways implicated in this process.

alpha_cedrol_apoptosis_pathway alpha_cedrol This compound pi3k_akt PI3K/Akt Pathway (Survival Signaling) alpha_cedrol->pi3k_akt Inhibits bax Bax (Pro-apoptotic) alpha_cedrol->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) alpha_cedrol->bcl2 Downregulates extrinsic_pathway Extrinsic Pathway alpha_cedrol->extrinsic_pathway Activates pi3k_akt->bcl2 Promotes bcl2_family Bcl-2 Family Proteins mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2->bax Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 fasl_caspase8 FasL/Caspase-8 Activation extrinsic_pathway->fasl_caspase8 fasl_caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound Induced Apoptosis Signaling Pathways.

The following diagram outlines the general experimental workflow for assessing this compound-induced apoptosis.

experimental_workflow cell_culture 1. Cell Culture (e.g., HT-29, A549) treatment 2. Treatment with this compound (Dose- and Time-Dependent) cell_culture->treatment assays 3. Apoptosis Assays treatment->assays mtt MTT Assay (Cell Viability) assays->mtt annexin Annexin V/PI Staining (Apoptosis Detection) assays->annexin caspase Caspase Activity Assay (Caspase-3/7, -8, -9) assays->caspase western Western Blot (Bcl-2, Bax, Caspases) assays->western data_analysis 4. Data Analysis & Interpretation mtt->data_analysis annexin->data_analysis caspase->data_analysis western->data_analysis

Caption: General Experimental Workflow for Apoptosis Assays.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO (Dimethyl sulfoxide) or solubilization solution[6]

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[1][9]

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).[1][9]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][10]

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][9]

  • Shake the plate for 15 minutes to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[6][8]

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12]

Materials:

  • 6-well tissue culture plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described previously.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[12]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubate for 15-20 minutes at room temperature in the dark.[11][13]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.[14]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[11]

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells[11]

  • Annexin V- / PI+ : Necrotic cells

Measurement of Apoptotic Execution: Caspase Activity Assay

Caspases are a family of proteases that are critical mediators of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.[15][16] The assay utilizes a substrate that, when cleaved by the active caspase, releases a luminescent or fluorescent signal.[15]

Materials:

  • White or black 96-well plates suitable for luminescence or fluorescence

  • Treated and control cell lysates

  • Caspase-Glo® 3/7 Assay System or similar kit[15]

  • Luminometer or fluorometer

Protocol (using Caspase-Glo® 3/7 as an example):

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a plate-reading luminometer.[16]

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling pathways, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[17][18] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.[19]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol:

  • Lyse treated and control cells with RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Mix equal amounts of protein with Laemmli buffer and boil for 5-10 minutes.[17]

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Incubate the membrane with primary antibodies overnight at 4°C.[20]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.[17]

References

Protocol for Evaluating the Anxiolytic Potential of alpha-Cedrol in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for testing the anxiolytic (anti-anxiety) properties of alpha-Cedrol in established animal models. The protocols detailed herein are designed for researchers in neuroscience, pharmacology, and drug development to assess the efficacy and mechanism of action of this compound.

This compound, a sesquiterpene alcohol found in the essential oil of cedarwood, has demonstrated potential anxiolytic effects in preclinical studies.[1][2] Its mechanism of action appears to involve the modulation of key neurotransmitter systems in the brain, including the serotonergic and dopaminergic pathways.[1][2][3] This protocol outlines the use of standard behavioral assays—the Elevated Plus-Maze (EPM), Open-Field Test (OFT), and Light-Dark Box (LDB) test—to evaluate the behavioral effects of this compound in rodents.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical studies on this compound, providing a reference for dose selection and expected outcomes.

Test Species/Strain This compound Dose (mg/kg, i.p.) Key Findings Reference
Elevated Plus-Maze (EPM)Male ICR Mice400-1600Increased percentage of open arm entries and time spent in open arms.[2]
Female ICR Mice1200-1600Increased percentage of entries into and time spent in the open arms.[3]
Light-Dark Box (LDB)Male ICR Mice800-1600Produced a significant anxiolytic effect.[2]
Female ICR Mice1200-1600Increased transitions between chambers and percentage of time in the light chamber.[3]
Neurotransmitter LevelsMale ICR Mice100-200Significantly reduced dopamine (B1211576) (DA) levels.[2]
1200-1600Elevated serotonin (B10506) (5-HT) levels. Changed the ratio of 5-HIAA/5-HT and DOPAC/DA.[2]
Female ICR Mice1200-1600Increased 5-HT levels, decreased DA levels, reduced 5-HIAA/5-HT ratio, and increased DOPAC/DA ratio.[3]

Abbreviations: i.p. (intraperitoneal), 5-HT (5-hydroxytryptamine or serotonin), DA (dopamine), 5-HIAA (5-hydroxyindoleacetic acid), DOPAC (3,4-dihydroxyphenylacetic acid).

Experimental Protocols

Animal Handling and Acclimation

Consistent and gentle handling of animals is crucial to minimize stress-induced variability in behavioral tests.

  • Acclimation: Upon arrival, animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the facility.

  • Habituation: For at least 3-5 days prior to testing, the experimenter should handle the mice to reduce stress associated with handling.[4] On the day of testing, transport the animals to the testing room at least 45-60 minutes before the experiment begins to allow for habituation to the new environment.[4][5]

This compound Administration
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a surfactant like Tween 80). The control group should receive the vehicle alone.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

  • Timing: Conduct behavioral testing at the time of peak drug effect. Previous studies have administered this compound 30-60 minutes before testing.

Behavioral Testing

All behavioral tests should be conducted in a quiet, dimly lit room. The apparatus should be cleaned thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[5][6]

The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][5][7][8]

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50-55 cm).[9] It consists of two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 30 cm long x 5 cm wide, with 15 cm high walls for the closed arms.[9]

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[8]

    • Allow the animal to explore the maze freely for a 5-minute session.[7]

    • Record the session using an overhead camera connected to a video-tracking system.[5]

  • Parameters Measured:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[8]

    • Ethological parameters such as head-dipping and stretch-attend postures can also be scored as measures of risk-assessment behavior.[7]

The OFT is used to assess general locomotor activity and anxiety-like behavior.[10][11][12] Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena.

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with walls high enough to prevent escape.[10] The floor is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Gently place the mouse in the center of the open field.[11]

    • Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.[11]

    • Record the session using an overhead video camera and tracking software.[13]

  • Parameters Measured:

    • Time spent in the center versus the periphery of the arena.

    • Latency to enter the center zone.

    • Total distance traveled and velocity (to assess general locomotor activity).[12]

    • An increase in the time spent in the center zone suggests an anxiolytic effect.[12]

The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[6][14][15]

  • Apparatus: A box divided into a small, dark compartment (approximately one-third of the box) and a larger, brightly illuminated compartment.[6] A small opening connects the two chambers.

  • Procedure:

    • Place the mouse in the center of the brightly lit compartment.[6]

    • Allow the animal to move freely between the two compartments for a 5-minute session.[6]

    • Record the session with a video camera and tracking software.

  • Parameters Measured:

    • Time spent in the light compartment and the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Anxiolytic compounds typically increase the time spent in the light compartment.[14]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (1 week) handling Habituation & Gentle Handling (3-5 days) acclimation->handling habituation Habituation to Testing Room (45-60 min) drug_prep This compound Preparation injection i.p. Injection (this compound or Vehicle) habituation->injection wait Waiting Period (30-60 min) injection->wait behavioral_tests Behavioral Testing (EPM, OFT, LDB) wait->behavioral_tests data_collection Video Tracking & Data Collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation G cluster_cedrol cluster_neuro Neurotransmitter Modulation cluster_receptor Receptor Interaction cluster_outcome cedrol This compound serotonin Increased Serotonin (5-HT) Synthesis/Release cedrol->serotonin dopamine Decreased Dopamine (DA) Synthesis/Release cedrol->dopamine ht1a 5-HT1A Receptor Modulation serotonin->ht1a d1 D1 Receptor Modulation dopamine->d1 anxiolysis Anxiolytic Effect ht1a->anxiolysis d1->anxiolysis

References

The Chiral Scaffolding of Nature: α-Cedrol as a Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Alpha-Cedrol, a naturally occurring sesquiterpenoid alcohol found in the essential oil of cedarwood, is emerging as a valuable chiral building block in organic synthesis. Its rigid, tricyclic carbon framework, endowed with multiple stereocenters, provides a unique starting point for the construction of complex, high-value molecules. This application note explores the utility of (+)-α-cedrol in asymmetric synthesis, with a focus on its role in the total synthesis of intricate natural products and the preparation of widely used fragrance compounds. Detailed protocols and quantitative data are provided to guide researchers and drug development professionals in leveraging this readily available chiral synthon.

Application 1: Total Synthesis of Complex Bioactive Natural Products

A landmark application of (+)-α-cedrol as a chiral building block is the total synthesis of the neurotrophic Illicium sesquiterpenes, (–)-majucin and (–)-jiadifenoxolane A. This work, pioneered by the Maimone group, showcases how the inherent stereochemistry of cedrol (B397079) can be strategically exploited to access highly oxidized and structurally complex targets. The synthesis relies on a series of site-selective C(sp³)–H bond oxidations to progressively functionalize the cedrol core.

Synthetic Pathway from (+)-α-Cedrol to (–)-Majucin and (–)-Jiadifenoxolane A

The following diagram illustrates the multi-step transformation of (+)-α-cedrol into these complex natural products.

G cluster_cedrol Starting Material cluster_intermediates Key Intermediates cluster_products Final Products Cedrol (+)-α-Cedrol Int1 Oxidative Transformations (Multiple Steps) Cedrol->Int1 C-H Oxidations Int2 Key Lactone Intermediate Int1->Int2 Further Functionalization Majucin (–)-Majucin Int2->Majucin Dihydroxylation JiadifenoxolaneA (–)-Jiadifenoxolane A Majucin->JiadifenoxolaneA Intramolecular Etherification

Caption: Synthetic overview from (+)-α-Cedrol to (–)-Majucin and (–)-Jiadifenoxolane A.

Quantitative Data for the Total Synthesis of (–)-Majucin and (–)-Jiadifenoxolane A

The following table summarizes the yields for the key transformations in the synthetic sequence starting from a key intermediate derived from (+)-α-cedrol.

StepStarting MaterialProductReagents and ConditionsYield (%)
1Cedrol-derived intermediateDihydroxylated intermediateOsO₄·TMEDA, CH₂Cl₂, rt61
2(–)-Majucin(–)-Jiadifenoxolane AMsCl, pyridine (B92270), 80 °C92
Experimental Protocols

Synthesis of (–)-Majucin via Dihydroxylation:

To a solution of the enone precursor (derived from (+)-α-cedrol) in CH₂Cl₂ at room temperature was added a pre-complexed solution of OsO₄·TMEDA. The reaction mixture was stirred until complete consumption of the starting material. The reaction was then quenched, and the crude product was purified by column chromatography to afford (–)-majucin.

Synthesis of (–)-Jiadifenoxolane A via Intramolecular Etherification:

To a solution of (–)-majucin in pyridine was added methanesulfonyl chloride (MsCl) at 0 °C. The reaction mixture was then heated to 80 °C to facilitate the intramolecular etherification. After cooling, the reaction was worked up, and the crude product was purified by column chromatography to yield (–)-jiadifenoxolane A.

Application 2: Synthesis of Cedryl Acetate (B1210297)

A more common and industrially relevant application of α-cedrol is its conversion to cedryl acetate, a widely used fragrance ingredient with a characteristic woody and sweet aroma.[1] This transformation is a straightforward esterification of the tertiary alcohol of cedrol.

Synthetic Pathway for Cedryl Acetate

The following diagram illustrates the direct conversion of α-cedrol to cedryl acetate.

G cluster_reactants Reactants cluster_product Product Cedrol α-Cedrol CedrylAcetate Cedryl Acetate Cedrol->CedrylAcetate Acid Catalyst AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->CedrylAcetate

Caption: Esterification of α-Cedrol to Cedryl Acetate.

Quantitative Data for the Synthesis of Cedryl Acetate

While yields can vary depending on the specific conditions, the following table provides representative data for the acetylation of α-cedrol.

Starting MaterialProductReagents and ConditionsYield (%)Reference
α-CedrolCedryl AcetateAcetic anhydride, p-toluenesulfonic acid (cat.), toluene, refluxHigh[2]
Bornyl acetateCedryl acetateAcetic anhydride, composite phosphoric acid, microwave irradiation (450W), 20 min74.6[3]
Experimental Protocol

General Procedure for the Synthesis of Cedryl Acetate:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-cedrol (1.0 eq) in a suitable solvent such as toluene.[2] Add acetic anhydride (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the solution.[2] Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude cedryl acetate can be purified by vacuum distillation to obtain the final product.

Conclusion

This compound serves as a compelling example of a naturally derived chiral building block. Its application in the total synthesis of complex molecules like (–)-majucin and (–)-jiadifenoxolane A highlights its potential for sophisticated synthetic endeavors. Furthermore, its straightforward conversion to valuable commercial products like cedryl acetate underscores its practical utility. While the full synthetic potential of α-cedrol is still being explored, the detailed protocols and data presented here provide a solid foundation for researchers to utilize this versatile and readily available chiral scaffold in their own synthetic programs.

References

Application Note: Formulation and Administration of α-Cedrol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-Cedrol (α-Cedrol) is a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, such as cedar and juniper species.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hair growth-promoting properties.[3][4][5] Studies have shown that α-Cedrol can modulate key cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, making it a promising candidate for therapeutic development.[4][6]

A primary challenge in the in vivo evaluation of α-Cedrol is its poor aqueous solubility. This application note provides detailed protocols for the formulation and administration of α-Cedrol for preclinical research, focusing on oral gavage and topical application methods. It also summarizes key quantitative data from published studies and visualizes relevant biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Properties of α-Cedrol

Proper formulation design requires an understanding of the compound's fundamental properties. α-Cedrol is a lipophilic molecule, characterized as being slightly soluble in water but soluble in organic solvents like ethanol (B145695) and DMSO.[7][8]

PropertyValueSource
Molecular Formula C₁₅H₂₆O[7]
Molecular Weight 222.37 g/mol [7]
Solubility - Slightly soluble in water- Soluble in ethanol- 45 mg/mL in DMSO[7]
Bioavailability A nanoemulsion formulation increased bioavailability (AUC₀-t) by 4-fold compared to an ointment.
Median Lethal Dose (LD₅₀) The LD₅₀ of Thuja orientalis essential oil (of which α-Cedrol is a major component) in mice was found to be approximately 3800 mg/kg.[9]

Formulation and Administration Protocols

The following protocols are designed to provide standardized methods for preparing and administering α-Cedrol in rodent models.

Protocol 1: Preparation of α-Cedrol for Oral Gavage

This protocol describes the preparation of an α-Cedrol suspension, a common method for oral administration of poorly soluble compounds.

Materials:

  • α-Cedrol powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of α-Cedrol powder based on the desired final concentration and dosing volume.

  • Initial Solubilization: Dissolve the α-Cedrol powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL solution, one might start by dissolving the powder in 10-20% of the final volume with DMSO.[8] Sonication may be used to aid dissolution.[8]

  • Addition of Co-solvents: Sequentially add co-solvents like PEG400 and the surfactant Tween 80. A common vehicle composition could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Aqueous Phase Addition: Slowly add the saline or PBS to the organic mixture while continuously vortexing to form a stable and uniform suspension.

  • Final Mixing: Vortex the final suspension thoroughly before each use to ensure homogeneity. Prepare the formulation fresh daily if stability is a concern.

Protocol 2: Preparation of α-Cedrol for Topical Application

This protocol is based on formulations used in hair growth studies.[3][5]

Materials:

  • α-Cedrol powder

  • 85% Ethanol

  • Sterile glass vial

  • Magnetic stirrer

Procedure:

  • Weighing: Weigh the desired amount of α-Cedrol to prepare concentrations ranging from 10 mg/mL to 30 mg/mL.[3][5]

  • Dissolution: Add the weighed α-Cedrol to the 85% ethanol in a glass vial.

  • Mixing: Stir the mixture using a magnetic stirrer until the α-Cedrol is completely dissolved.

  • Storage: Store the solution in a sealed, light-protected container at room temperature.

Protocol 3: Administration via Oral Gavage in Mice

This procedure outlines the standardized technique for oral gavage to ensure accurate dosing and animal welfare.[10][11]

Materials:

  • Prepared α-Cedrol suspension

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)[12]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg, though smaller volumes are often preferred.[10]

  • Syringe Preparation: Draw the calculated volume of the α-Cedrol suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The head should be slightly extended back to create a straight line through the neck and esophagus.[10]

  • Needle Insertion: Introduce the gavage needle into the mouth, directing it along the upper palate. The needle should pass easily into the esophagus without force.[10] The animal may exhibit a swallowing reflex.

  • Dose Administration: Once the needle is properly placed (to a pre-measured depth from the nose to the last rib), slowly administer the substance.[11]

  • Withdrawal and Monitoring: After administration, gently remove the needle. Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Summary of In Vivo Dosing Parameters

The following table summarizes dosing information from published in vivo studies utilizing α-Cedrol.

Study FocusAnimal ModelAdministration RouteDosage / ConcentrationVehicleSource
Hair Growth C57BL/6 MiceTopical10, 20, and 30 mg/mLNot specified[3][5]
Hair Growth C57BL/6 MiceTopical50 mg/mL (Nanoemulsion)Nanoemulsion[13]
Oral Toxicity RatsOral Gavage8.4 mg/kg/dayNot specified (0.169% w/v solution)[7]
Anticancer Mice (GBM model)Not specified in abstractNot specified in abstractNot specified in abstract[6]
Alopecia Prevention MiceTopicalNot specified (3 different doses)85% Ethanol[8]

Visualizing Mechanisms and Workflows

α-Cedrol's Impact on Pro-Survival Signaling Pathways

α-Cedrol has been shown to exert its anti-cancer and anti-inflammatory effects by inhibiting key pro-survival signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways.[4][6] The diagram below illustrates the inhibitory action of α-Cedrol on these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Cedrol (B397079) α-Cedrol Cedrol->PI3K Akt Akt Cedrol->Akt mTOR mTOR Cedrol->mTOR p65 p65/NF-κB Cedrol->p65 PI3K->Akt Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTOR->Transcription p65->Transcription Translocation

Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by α-Cedrol.

General Experimental Workflow for In Vivo Studies

The following flowchart outlines a typical experimental workflow for evaluating the efficacy of a novel α-Cedrol formulation in an animal model.

G Start Start: Study Design Formulation 1. Formulation Preparation (e.g., Oral Suspension) Start->Formulation Animal_Prep 2. Animal Model Acclimation & Preparation (e.g., shaving for topical) Formulation->Animal_Prep Grouping 3. Randomization into Treatment Groups Animal_Prep->Grouping Dosing 4. Daily Administration (Oral Gavage or Topical) Grouping->Dosing Monitoring 5. Observation & Data Collection (e.g., Tumor Volume, Hair Growth, Body Weight) Dosing->Monitoring Endpoint 6. Study Endpoint Reached Monitoring->Endpoint Endpoint->Dosing Continue Treatment Analysis 7. Sample Collection & Ex Vivo Analysis (Histology, Western Blot) Endpoint->Analysis Final Day Stats 8. Statistical Analysis & Interpretation Analysis->Stats End End: Report Findings Stats->End

Caption: A generalized workflow for in vivo evaluation of α-Cedrol.

References

Unveiling the Molecular Impact of Alpha-Cedrol: A Guide to Western Blot Analysis of Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the effects of alpha-Cedrol on critical cellular signaling pathways using Western blot analysis. This compound, a naturally occurring sesquiterpene alcohol found in the essential oil of cedar trees, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. Western blotting is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of key proteins within signaling cascades.

This guide will focus on the well-documented effects of this compound on the Apoptosis, PI3K/Akt, NF-κB, and MAPK signaling pathways.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the dose-dependent effects of this compound on key signaling proteins, as determined by Western blot densitometry analysis. The data is presented as the relative protein expression compared to a vehicle-treated control.

Table 1: Effect of this compound on Apoptosis-Related Proteins in HT-29 Cells

HT-29 cells were treated with varying concentrations of this compound for 24 hours.

Target Protein0 µM (Control)135 µM180 µM225 µM
Pro-Apoptotic
FasL1.0↑↑↑↑↑
Cleaved Caspase-81.0↑↑↑↑↑
Bax1.0↑↑↑↑↑
Cleaved Caspase-91.0↑↑↑↑↑
Cleaved Caspase-31.0↑↑↑↑↑
Anti-Apoptotic
Bcl-21.0↓↓↓↓↓
Bcl-xL1.0↓↓↓↓↓
XIAP1.0↓↓↓↓↓

(Data adapted from studies showing a significant dose-dependent increase (↑) or decrease (↓) in protein levels.[1][2][3][4])

Table 2: Effect of this compound on Pro-Survival Signaling Pathways in K562 and HT29 Cells

Cells were treated with this compound for 18 hours.

Target Protein0 µM (Control)100 µM200 µM
PI3K/Akt/mTOR Pathway
p-Akt1.0↓↓
p-mTOR1.0↓↓
MAPK Pathway
p-ERK1/21.0↓↓
NF-κB Pathway
Nuclear p651.0↓↓
Cytoplasmic p651.0↓↓

(Data adapted from studies showing a significant dose-dependent decrease (↓) in protein levels.[3][5])

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.

Signaling_Pathways cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis cluster_survival Pro-Survival Pathways FasL FasL Casp8 Cleaved Caspase-8 FasL->Casp8 Casp3_ext Cleaved Caspase-3 Casp8->Casp3_ext Apoptosis Apoptosis Casp3_ext->Apoptosis Bax Bax Casp9 Cleaved Caspase-9 Bax->Casp9 Bcl2 Bcl-2 / Bcl-xL Bcl2->Casp9 Casp3_int Cleaved Caspase-3 Casp9->Casp3_int Casp3_int->Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival / Proliferation Cell Survival / Proliferation mTOR->Cell Survival / Proliferation ERK ERK1/2 ERK->Cell Survival / Proliferation NFkB NF-κB (p65) NFkB->Cell Survival / Proliferation alpha_Cedrol This compound alpha_Cedrol->FasL alpha_Cedrol->Bax alpha_Cedrol->Bcl2 alpha_Cedrol->PI3K alpha_Cedrol->ERK alpha_Cedrol->NFkB

Signaling pathways affected by this compound.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end Data Interpretation analysis->end

Experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on signaling pathways.

1. Cell Culture and Treatment

  • Culture the desired cell line (e.g., HT-29, K562) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 100, 200 µM) for the desired time period (e.g., 18, 24, or 48 hours). Include a vehicle-treated control group (e.g., DMSO).

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer

  • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Anti-FasL, Anti-Cleaved Caspase-8, Anti-Bax, Anti-Cleaved Caspase-9, Anti-Cleaved Caspase-3

      • Anti-Bcl-2, Anti-Bcl-xL, Anti-XIAP

      • Anti-phospho-Akt (Ser473), Anti-Akt, Anti-phospho-mTOR (Ser2448), Anti-mTOR

      • Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-ERK1/2

      • Anti-p65, Anti-Lamin B1 (for nuclear fractions), Anti-β-actin or Anti-GAPDH (as loading controls)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Signal Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the intensity of the target protein bands to the corresponding loading control bands.

References

Application Notes and Protocols: Electrophysiological Recording of Neuronal Response to alpha-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cedrol, a sesquiterpene alcohol found in the essential oil of cedarwood, has garnered significant interest for its sedative and anxiolytic properties.[1][2] Preclinical studies have demonstrated its ability to decrease spontaneous motor activity and prolong sleep time, suggesting a depressant effect on the central nervous system.[2][3] The mechanism of action is thought to extend beyond the olfactory system, potentially involving the modulation of key neurotransmitter systems, including the serotonergic and dopaminergic pathways.[1][4][5][6] This document provides detailed application notes and hypothesized protocols for investigating the electrophysiological effects of this compound on individual neurons, offering a framework for elucidating its precise mechanism of action at the cellular level.

Hypothesized Mechanisms of Action

Based on existing neuropharmacological data, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Positive Allosteric Modulation of GABA-A Receptors: The sedative and anxiolytic effects of many compounds are mediated by the enhancement of GABAergic inhibition. It is plausible that this compound potentiates the function of GABA-A receptors, leading to increased chloride influx and neuronal hyperpolarization.

  • Modulation of Dopaminergic Neurons: Studies have shown that this compound can decrease dopamine (B1211576) levels.[4][5][6] This could be achieved by directly inhibiting the firing of dopaminergic neurons or by modulating their synaptic inputs. The anxiolytic effects of cedrol (B397079) have been shown to be blocked by a dopamine D1 receptor antagonist, suggesting a key role for this system.[4]

  • Modulation of Serotonergic Neurons: An increase in serotonin (B10506) levels has been observed following the administration of this compound.[4][5][6] This could result from an increase in the firing rate of serotonergic neurons or modulation of serotonin reuptake mechanisms.

Data Presentation: Expected Electrophysiological Effects of this compound

The following tables summarize the expected quantitative data from whole-cell patch-clamp recordings based on the hypothesized mechanisms of action.

Table 1: Hypothesized Effects of this compound on GABAergic Neurotransmission

ParameterExpected Effect of this compoundRationale
GABA-A Receptor-Mediated Current AmplitudeIncreasePotentiation of GABA-A receptor function.
Decay Time of GABAergic IPSCsProlongationSlower dissociation of GABA or stabilization of the open channel state.
Frequency of Spontaneous IPSCsNo significant changeSuggests a postsynaptic mechanism of action.
Neuronal Firing Rate (in response to depolarization)DecreaseEnhanced inhibition leading to reduced excitability.

Table 2: Hypothesized Effects of this compound on Dopaminergic Neuron Activity

ParameterExpected Effect of this compoundRationale
Spontaneous Firing Rate of Dopaminergic NeuronsDecreaseDirect inhibitory effect on dopaminergic neurons.
Input Resistance of Dopaminergic NeuronsVariableCould increase or decrease depending on the specific ion channels modulated.
Hyperpolarization-activated Cation Current (Ih)ModulationIh is a key determinant of the pacemaker activity of dopaminergic neurons.
Excitatory Postsynaptic Current (EPSC) AmplitudeDecreaseReduced presynaptic glutamate (B1630785) release onto dopaminergic neurons.

Table 3: Hypothesized Effects of this compound on Serotonergic Neuron Activity

ParameterExpected Effect of this compoundRationale
Spontaneous Firing Rate of Serotonergic NeuronsIncreaseDirect excitatory effect on serotonergic neurons.
Afterhyperpolarization (AHP) AmplitudeDecreaseReduction in AHP can lead to an increased firing rate.
Excitatory Postsynaptic Current (EPSC) FrequencyIncreaseIncreased excitatory drive onto serotonergic neurons.
Inhibitory Postsynaptic Current (IPSC) FrequencyDecreaseReduced inhibitory input onto serotonergic neurons.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp electrophysiology to investigate the effects of this compound on neuronal activity. These protocols are based on standard methodologies and can be adapted for specific neuronal populations.

Protocol 1: Investigation of this compound's Effect on GABA-A Receptor-Mediated Currents

Objective: To determine if this compound potentiates GABA-A receptor function in cortical or hippocampal neurons.

Materials:

  • Brain slice preparation of the region of interest (e.g., cortex, hippocampus) from a rodent model.

  • Artificial cerebrospinal fluid (aCSF).

  • Internal solution for patch pipette.

  • This compound stock solution (dissolved in a suitable vehicle like DMSO).

  • GABA.

  • GABA-A receptor antagonist (e.g., bicuculline).

  • Whole-cell patch-clamp setup.

Procedure:

  • Prepare acute brain slices (250-300 µm thick) from the desired brain region.

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode, holding the membrane potential at -70 mV.

  • Puff a low concentration of GABA (e.g., 1-10 µM) onto the neuron to elicit a baseline GABA-A receptor-mediated current.

  • After establishing a stable baseline, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

  • Record the amplitude and decay kinetics of the GABA-evoked currents in the presence of this compound.

  • To confirm the effect is mediated by GABA-A receptors, apply this compound in the presence of a GABA-A receptor antagonist like bicuculline.

  • Analyze the data to determine the dose-dependent effect of this compound on GABA-A receptor currents.

Protocol 2: Investigation of this compound's Effect on the Intrinsic Excitability of Dopaminergic Neurons

Objective: To determine if this compound directly modulates the firing properties of dopaminergic neurons in the ventral tegmental area (VTA) or substantia nigra.

Materials:

  • Brain slice preparation of the VTA or substantia nigra from a rodent model (transgenic models expressing fluorescent reporters in dopaminergic neurons are recommended for identification).

  • aCSF.

  • Internal solution for patch pipette.

  • This compound stock solution.

  • Dopamine receptor antagonists if investigating synaptic effects.

  • Whole-cell patch-clamp setup.

Procedure:

  • Prepare acute brain slices containing the VTA or substantia nigra.

  • Allow slices to recover in oxygenated aCSF.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Identify and establish a whole-cell patch-clamp recording from a dopaminergic neuron in current-clamp mode.

  • Record the spontaneous firing rate of the neuron.

  • Apply a series of depolarizing and hyperpolarizing current steps to characterize the neuron's intrinsic properties (e.g., input resistance, action potential threshold, firing frequency-current relationship, and Ih).

  • Bath apply this compound at various concentrations.

  • Repeat the recording of spontaneous firing and the current-step protocol in the presence of this compound.

  • Analyze the data to determine the effect of this compound on the intrinsic excitability of dopaminergic neurons.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Hypothesized Signaling Pathway of this compound This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Potentiates Dopaminergic Neuron Dopaminergic Neuron This compound->Dopaminergic Neuron Inhibits Serotonergic Neuron Serotonergic Neuron This compound->Serotonergic Neuron Excites Neuronal Hyperpolarization Neuronal Hyperpolarization GABA-A Receptor->Neuronal Hyperpolarization Decreased Dopamine Release Decreased Dopamine Release Dopaminergic Neuron->Decreased Dopamine Release Increased Serotonin Release Increased Serotonin Release Serotonergic Neuron->Increased Serotonin Release Sedative/Anxiolytic Effects Sedative/Anxiolytic Effects Neuronal Hyperpolarization->Sedative/Anxiolytic Effects Decreased Dopamine Release->Sedative/Anxiolytic Effects Increased Serotonin Release->Sedative/Anxiolytic Effects

Caption: Hypothesized signaling pathways of this compound.

cluster_1 Experimental Workflow: Whole-Cell Patch-Clamp Brain Slice Preparation Brain Slice Preparation Slice Recovery Slice Recovery Brain Slice Preparation->Slice Recovery Transfer to Recording Chamber Transfer to Recording Chamber Slice Recovery->Transfer to Recording Chamber Identify Target Neuron Identify Target Neuron Transfer to Recording Chamber->Identify Target Neuron Establish Whole-Cell Recording Establish Whole-Cell Recording Identify Target Neuron->Establish Whole-Cell Recording Baseline Recording Baseline Recording Establish Whole-Cell Recording->Baseline Recording This compound Application This compound Application Baseline Recording->this compound Application Recording during Application Recording during Application This compound Application->Recording during Application Washout Washout Recording during Application->Washout Data Analysis Data Analysis Washout->Data Analysis

Caption: Experimental workflow for electrophysiological recording.

cluster_2 Logical Relationship: Experimental Design Hypothesis Hypothesis Experimental Group Experimental Group Hypothesis->Experimental Group Control Group Control Group Hypothesis->Control Group This compound This compound Experimental Group->this compound Vehicle Vehicle Control Group->Vehicle Electrophysiological Recording Electrophysiological Recording This compound->Electrophysiological Recording Vehicle->Electrophysiological Recording Data Comparison Data Comparison Electrophysiological Recording->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: Logical relationship of the experimental design.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing α-Cedrol Yield in Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the steam distillation process for a higher yield of α-Cedrol.

Frequently Asked Questions (FAQs)

Q1: What is α-Cedrol, and why is its yield from steam distillation a concern?

A1: α-Cedrol is a sesquiterpene alcohol found in the essential oil of various conifers, particularly cedarwood. It is a valuable compound in the fragrance industry and is being investigated for various pharmaceutical applications. During steam distillation, the combination of heat and the slightly acidic conditions of the steam can cause the dehydration of α-Cedrol into α-cedrene, a sesquiterpene hydrocarbon. This chemical transformation reduces the final yield of α-Cedrol in the extracted essential oil.[1]

Q2: What are the primary factors that influence the yield of α-Cedrol during steam distillation?

A2: The main factors affecting α-Cedrol yield include:

  • Distillation Time: Longer distillation times can increase the overall oil yield but may also lead to greater degradation of α-Cedrol.[2]

  • Steam Temperature and Pressure: High temperatures and pressures can accelerate the conversion of α-Cedrol to α-cedrene.[3]

  • Biomass Preparation: The particle size of the raw material (e.g., cedarwood chips) can impact the efficiency of steam penetration and oil extraction.

  • Steam Flow Rate: The rate at which steam passes through the biomass can affect both the extraction efficiency and the potential for thermal degradation.

Q3: How does steam distillation compare to other extraction methods for obtaining α-Cedrol?

A3: Steam distillation is a common method for extracting essential oils. However, for heat-sensitive compounds like α-Cedrol, alternative methods such as CO2 extraction may yield a higher quality oil with a greater concentration of α-Cedrol. This is because CO2 extraction can be performed at lower temperatures, minimizing the degradation of α-Cedrol to α-cedrene.[1]

Troubleshooting Guide: Low α-Cedrol Yield

This guide addresses common issues encountered during the steam distillation of α-Cedrol.

Issue Potential Cause Recommended Solution
Low overall essential oil yield Incomplete extraction due to improper biomass preparation or insufficient distillation time.Ensure the raw material is chipped or coarsely ground to increase surface area. Optimize distillation time by monitoring the oil collection rate and stopping the process when the yield plateaus.
High α-cedrene to α-Cedrol ratio in the final oil Degradation of α-Cedrol due to excessive heat or prolonged distillation.Operate the distillation at the lowest effective temperature and pressure. A continuous steam stripping process with a very short residence time (e.g., 25 seconds) has been shown to yield oil with a higher cedrol (B397079) content.[4]
Inconsistent yields between batches Variability in raw material quality or inconsistent distillation parameters.Use raw material from a consistent source and age. Standardize and carefully control all distillation parameters, including temperature, pressure, time, and steam flow rate.

Quantitative Data on Cedarwood Oil Composition

The following table summarizes the typical chemical composition of cedarwood oil obtained through different extraction methods. Note the variation in α-Cedrol (referred to as cedrol) and α-cedrene content.

Extraction Method α-cedrene (%) β-cedrene (%) Thujopsene (%) Cedrol (%) Widdrol (%) Reference
Steam Distillation2782816-[1]
Steam Distillation (Texas Cedarwood)--6019-[5]
Continuous Steam Stripping (25 sec)3.73.736.143.06.0[4]
Batch Steam Distillation (6h, 15 psig)15.54.133.622.82.6[4]
Batch Steam Distillation (24h, atmospheric)17.5-33.529.24.6[4]

Experimental Protocol: Steam Distillation for Improved α-Cedrol Yield

This protocol outlines a laboratory-scale steam distillation procedure designed to maximize the yield of α-Cedrol.

1. Material Preparation:

  • Obtain sustainably sourced cedarwood (e.g., Juniperus virginiana or Cedrus atlantica).

  • Chip or coarsely grind the wood to a particle size that allows for efficient steam penetration without causing blockages in the distillation apparatus.

2. Apparatus Setup:

  • Assemble a standard steam distillation apparatus, including a steam generator, a distillation flask for the biomass, a condenser, and a collection vessel (e.g., a separatory funnel).

  • Ensure all glassware is clean and free of contaminants.

3. Distillation Process:

  • Load the prepared cedarwood into the distillation flask.

  • Begin passing steam from the generator through the biomass.

  • Carefully monitor and control the steam temperature and pressure. Aim for the lowest possible temperature that allows for efficient extraction.

  • Collect the distillate, which will be a mixture of water (hydrosol) and essential oil.

  • Continue the distillation until the rate of oil collection significantly decreases. Prolonged distillation can lead to the degradation of α-Cedrol.

4. Separation and Drying:

  • Allow the collected distillate to cool and separate into two layers in the separatory funnel.

  • Carefully separate the upper essential oil layer from the lower aqueous layer.

  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

5. Analysis:

  • Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of α-Cedrol and other constituents.[6]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_distillation Steam Distillation cluster_separation Separation & Analysis raw_material Cedarwood chipping Chipping/Grinding raw_material->chipping distillation_flask Load Biomass chipping->distillation_flask distillation Distillation distillation_flask->distillation steam_generation Steam Generation steam_generation->distillation condensation Condensation distillation->condensation collection Collect Distillate condensation->collection separation Separation of Oil collection->separation drying Drying separation->drying analysis GC-MS Analysis drying->analysis

Caption: Experimental workflow for steam distillation of α-Cedrol.

troubleshooting_logic start Low α-Cedrol Yield check_total_yield Check Total Oil Yield start->check_total_yield check_composition Analyze Oil Composition (GC-MS) check_total_yield->check_composition Acceptable low_total_yield Low Total Yield check_total_yield->low_total_yield Low high_cedrene High α-cedrene / Low α-Cedrol check_composition->high_cedrene High Degradation solution_yield Increase Distillation Time or Improve Biomass Prep low_total_yield->solution_yield solution_composition Decrease Distillation Temp/Time or Use Milder Extraction high_cedrene->solution_composition

Caption: Troubleshooting logic for low α-Cedrol yield.

References

Technical Support Center: Storage and Handling of alpha-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-Cedrol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter related to this compound stability.

Problem Possible Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change, clumping). Exposure to light, air (oxidation), or moisture.Store this compound in an amber glass vial or other light-protecting container. Ensure the container is tightly sealed. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing. Store in a desiccator to minimize moisture exposure.
Decreased purity or presence of unexpected peaks in analytical analysis (GC-MS, HPLC). Chemical degradation due to improper storage conditions (temperature, light, oxygen) or contamination.Review storage conditions to ensure they align with recommendations (cool, dry, dark). Re-evaluate handling procedures to prevent cross-contamination. If degradation is suspected, a forced degradation study can help identify potential degradation products.
Inconsistent experimental results using stored this compound. Degradation of the this compound stock, leading to a lower effective concentration.Re-analyze the purity of the this compound stock using a validated analytical method (e.g., GC-MS or HPLC). If degradation is confirmed, use a fresh, unopened container of this compound for subsequent experiments.
Precipitation of this compound from solution during storage. Poor solubility in the chosen solvent at the storage temperature.Ensure the solvent is appropriate for this compound and the intended storage temperature. If storing at low temperatures, confirm the solubility of this compound at that temperature. Gentle warming and vortexing may redissolve the compound, but purity should be re-verified.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It should be kept in tightly sealed, airtight containers to protect it from air and moisture.[1] To prevent photodegradation, it is crucial to store it away from direct sunlight and in light-resistant containers, such as amber glass vials.[1]

2. What factors can cause this compound to degrade?

Several factors can contribute to the degradation of this compound, including:

  • Light: Exposure to UV and visible light can induce photochemical reactions, leading to degradation.

  • Oxygen: As a sesquiterpene alcohol, this compound can be susceptible to oxidation, especially with prolonged exposure to air.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Contaminants: The presence of oxidizing agents or other reactive substances can promote degradation.[1]

3. How can I minimize the risk of oxidation during storage?

To minimize oxidation, store this compound in a tightly sealed container with minimal headspace. For long-term storage or for highly sensitive applications, purging the container with an inert gas such as nitrogen or argon before sealing is a highly effective method to displace oxygen.

4. Are there any recommended antioxidants for this compound?

While specific studies on antioxidants for this compound are limited, synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are commonly used to stabilize terpenoids and lipids.[3][4] These work by scavenging free radicals and preventing oxidative chain reactions.[4] The choice and concentration of an antioxidant would need to be optimized and validated for your specific application to ensure compatibility and efficacy.

5. How long can I store this compound?

Under ideal storage conditions (cool, dry, dark, and in a sealed container), this compound is considered to be stable.[2][5][6][7] However, for research and pharmaceutical applications, it is best practice to re-evaluate the purity of the compound after extended storage periods, especially if the container has been opened multiple times.

6. What are the potential degradation products of this compound?

The exact degradation pathways of this compound under various stress conditions are not extensively documented in publicly available literature. However, potential degradation reactions for sesquiterpene alcohols could involve oxidation, which may lead to the formation of ketones, aldehydes, or other oxygenated derivatives. One study identified hydroxylated forms of cedrol (B397079), such as 12beta-hydroxy cedrol, 10alpha-hydroxycedrol, and 3beta-hydroxy cedrol, as metabolites in the presence of Neurospora crassa.[8] Another study noted a remarkable oxidative degradation of cedrol to pseudoanisatin under specific experimental conditions.[9]

7. How can I check the stability of my stored this compound?

The stability and purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from potential impurities and degradation products, allowing for quantification of its purity.

Experimental Protocols

Protocol for Stability Analysis of this compound using GC-MS

This protocol provides a general method for the analysis of this compound purity. Instrument conditions may need to be optimized for your specific system.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or hexane) at a concentration of 1 mg/mL.
  • For stability testing, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.
  • Mass Spectrometer: Agilent 5977A or similar.
  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Split Ratio: 10:1.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 180°C at a rate of 10°C/min.
  • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Calculate the purity of this compound by determining the peak area percentage relative to the total peak area of all components in the chromatogram.
  • Compare the purity of the stored sample to that of a freshly prepared standard to assess degradation.

Visualizations

degradation_pathways cluster_storage Storage Conditions Light Light This compound This compound Light->this compound Photodegradation Oxygen Oxygen Oxygen->this compound Oxidation Heat Heat Heat->this compound Accelerates Degradation Moisture Moisture Moisture->this compound Potential Hydrolysis Degradation_Products Degradation Products (e.g., oxidized derivatives) This compound->Degradation_Products

Caption: Factors contributing to this compound degradation.

experimental_workflow Start Start Prepare_Samples Prepare this compound Samples (Control and Stressed) Start->Prepare_Samples Initial_Analysis Initial Analysis (t=0) (GC-MS or HPLC) Prepare_Samples->Initial_Analysis Store_Samples Store Samples under Defined Conditions Initial_Analysis->Store_Samples Periodic_Analysis Periodic Analysis (e.g., 1, 3, 6 months) Store_Samples->Periodic_Analysis Data_Evaluation Evaluate Data for Degradation Periodic_Analysis->Data_Evaluation End End Data_Evaluation->End

References

Technical Support Center: Optimizing GC-MS for α-Cedrol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the effective separation of α-Cedrol and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of α-Cedrol and its isomers challenging?

The primary challenge in separating α-Cedrol from its isomers, such as β-Cedrol or other sesquiterpene alcohols, lies in their structural similarity and comparable physicochemical properties. These compounds are stereoisomers or constitutional isomers with very close boiling points and polarities, leading to similar retention times on standard GC columns and causing co-elution or poor resolution.[1] Achieving separation requires careful optimization of the chromatographic conditions to exploit subtle differences in their interaction with the GC column's stationary phase.[2]

Q2: What is the recommended type of GC column for separating α-Cedrol isomers?

For separating isomers like α-Cedrol, the choice of GC column is critical. While standard non-polar columns can be used, specialized columns often provide better results.

  • Mid-Polarity Columns: Columns with a stationary phase containing phenyl or cyanopropyl functional groups can enhance selectivity by introducing different intermolecular interactions beyond simple boiling point separation.[3]

  • Chiral Columns: For enantiomeric separation (e.g., (+)-α-Cedrol from (-)-α-Cedrol), a chiral stationary phase is mandatory. Cyclodextrin-based columns, particularly those with derivatized β-cyclodextrins, are highly effective for separating terpene enantiomers.[4][5]

A good starting point for general isomer separation is a non-polar column like a DB-5ms or HP-5ms, but if co-elution persists, a more polar or chiral column should be considered.[6]

Q3: How does the oven temperature program affect the separation of α-Cedrol isomers?

The temperature program is one of the most powerful parameters for optimizing isomer separation.[7][8]

  • Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting compounds. For splitless injections, the initial temperature should be about 20°C below the boiling point of the sample solvent.[8]

  • Ramp Rate: A slow temperature ramp rate (e.g., 1-3°C/minute) increases the interaction time between the analytes and the stationary phase, which is often crucial for resolving closely eluting isomers.[4] While a faster ramp reduces analysis time, it can sacrifice resolution.[9]

  • Isothermal Holds: Introducing an isothermal (constant temperature) hold at a temperature just below the elution temperature of the target isomers can significantly improve their separation.[7]

Q4: What are the optimal injector and detector parameters for α-Cedrol analysis?

Optimizing injector and MS detector settings is key to achieving good peak shape and sensitivity.

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of α-Cedrol without causing thermal degradation. A typical starting point is 250°C. An injector temperature ramp study (e.g., from 230°C to 310°C) can help find the optimal setting that gives the sharpest peak.[10]

  • Injection Mode: For trace analysis, a splitless injection is preferred to maximize the amount of sample transferred to the column. For more concentrated samples, a split injection (e.g., 10:1 or 50:1 split ratio) is used to avoid overloading the column.[11][12]

  • MS Detector: The ion source and quadrupole temperatures are typically set around 230°C and 150°C, respectively.[11][13] For quantification, operating in Selected Ion Monitoring (SIM) mode can improve sensitivity and selectivity by monitoring characteristic ions for α-Cedrol.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC Column: The stationary phase lacks the selectivity needed to differentiate between the isomers.1a. Switch to a column with a different polarity (e.g., a mid-polar phase like a 50% phenyl-methylpolysiloxane). 1b. For enantiomers, use a chiral cyclodextrin-based column.[4]
2. Temperature Program Not Optimized: The oven ramp rate is too fast, or the initial temperature is too high.2a. Decrease the temperature ramp rate (e.g., to 2-5°C/min).[7] 2b. Lower the initial oven temperature. 2c. Introduce an isothermal hold just before the isomers elute.[7]
3. Incorrect Carrier Gas Flow Rate: The linear velocity is not optimal for the column diameter, reducing efficiency.3. Set the carrier gas (Helium) flow rate to the manufacturer's recommended optimum for your column dimensions (typically around 1.0-1.5 mL/min for a 0.25 mm ID column).[6]
Peak Tailing 1. Active Sites in the System: The hydroxyl group of α-Cedrol is interacting with active sites in the injector liner or on the column.1a. Use a fresh, deactivated injector liner.[1] 1b. Trim the first 10-20 cm from the front of the GC column to remove contaminated sections.[1]
2. Column Contamination: Non-volatile residues from previous injections are present.2. Bake out the column at its maximum allowed temperature for a few hours.[10]
Low Sensitivity / Poor Peak Response 1. Sub-optimal Injector Parameters: Injector temperature is too low, or split ratio is too high.1a. Increase the injector temperature in 10-20°C increments.[10] 1b. For trace analysis, use splitless injection mode.
2. MS Detector Not Tuned: The detector is not operating at optimal performance.2. Perform a system tune to ensure optimal detector performance.[10]
3. Leak in the System: A leak in the injector, column connections, or MS interface is reducing sample transfer.3. Use an electronic leak detector to check for and fix any leaks.[10]

GC-MS Parameter Summary

The following table provides a starting point for GC-MS method development for α-Cedrol isomer separation. Parameters should be optimized for your specific instrument and application.

Parameter Recommended Setting Reference
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][11]
Injector Split/Splitless[6]
Injector Temperature 250 - 280 °C[11]
Split Ratio 10:1 (can be adjusted or switched to splitless for trace analysis)[11]
Carrier Gas Helium[6]
Flow Rate 1.0 mL/min (constant flow)[6]
Oven Program Initial: 50-60°C, hold for 1-2 min; Ramp: 3-5°C/min to 240°C, hold for 5 min[11][14]
MS Interface Temp. 280 - 300 °C[11][12]
Ion Source Temp. 230 °C[11][13]
Quadrupole Temp. 150 °C[11][13]
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Acquisition Mode Full Scan (m/z 50-550) for identification; SIM for quantification[11]

Experimental Protocol: GC-MS Analysis of α-Cedrol

This protocol outlines a general procedure for the analysis of α-Cedrol in a sample matrix like essential oil.

1. Sample Preparation

  • Prepare a 1% solution of the essential oil sample by diluting 10 µL of the oil in 1 mL of a suitable solvent, such as hexane (B92381) or ethyl acetate.[6]

  • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

  • Set up the GC-MS system according to the parameters outlined in the "GC-MS Parameter Summary" table above.

  • Equilibrate the system by running a solvent blank to ensure there is no contamination or carryover.

3. Sample Injection

  • Inject 1 µL of the prepared sample into the GC-MS system.

4. Data Acquisition

  • Begin data acquisition using the specified MS parameters. The total run time will depend on the temperature program but is typically between 30 and 60 minutes.[15]

5. Data Analysis

  • Identify the α-Cedrol peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[12]

  • For quantification, integrate the peak area of a characteristic ion in SIM mode or the total ion current in full scan mode. Calculate the concentration based on a calibration curve prepared from α-Cedrol standards.[6]

Optimization and Troubleshooting Workflow

GC_MS_Optimization start Start: Poor Isomer Separation check_column Step 1: Evaluate GC Column start->check_column is_chiral Is the separation enantiomeric? check_column->is_chiral use_chiral_col Use Cyclodextrin-based Chiral Column is_chiral->use_chiral_col Yes use_polar_col Try Mid-Polarity Column (e.g., 50% Phenyl) is_chiral->use_polar_col No optimize_temp Step 2: Optimize Temperature Program use_chiral_col->optimize_temp use_polar_col->optimize_temp slow_ramp Decrease Ramp Rate (e.g., 2-5°C/min) optimize_temp->slow_ramp add_hold Add Isothermal Hold Below Elution Temp slow_ramp->add_hold optimize_flow Step 3: Check Carrier Gas Flow add_hold->optimize_flow set_optimal_flow Set Optimal Linear Velocity (e.g., ~1 mL/min for He) optimize_flow->set_optimal_flow check_injection Step 4: Review Injection Parameters set_optimal_flow->check_injection use_deactivated_liner Use Fresh Deactivated Liner check_injection->use_deactivated_liner end_good Resolution Achieved use_deactivated_liner->end_good

Caption: Workflow for troubleshooting poor GC-MS separation of isomers.

References

Technical Support Center: Troubleshooting Poor Peak Shape of α-Cedrol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of α-Cedrol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for α-Cedrol in HPLC?

Poor peak shape for α-Cedrol, a hydrophobic and neutral sesquiterpene alcohol, in reversed-phase HPLC can manifest as peak tailing, fronting, or splitting. The primary causes are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample and/or HPLC system.

Q2: Why is my α-Cedrol peak tailing?

Peak tailing for α-Cedrol is commonly caused by:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the hydroxyl group of α-Cedrol, leading to tailing.

  • Low Mobile Phase pH: While α-Cedrol is neutral, a very low pH can increase the activity of silanol groups.

  • Column Contamination: Accumulation of matrix components from previous injections can create active sites that cause tailing.

  • Extra-column Volume: Excessive tubing length or diameter between the column and detector can lead to peak broadening and tailing.

Q3: What is causing my α-Cedrol peak to show fronting?

Peak fronting for α-Cedrol is typically a result of:

  • Sample Overload: Injecting too high a concentration of α-Cedrol can saturate the stationary phase, causing the peak to distort and front.

  • Sample Solvent Incompatibility: Dissolving the highly hydrophobic α-Cedrol in a solvent significantly stronger (more organic) than the initial mobile phase can lead to poor peak shape.

  • Column Collapse: Physical degradation of the column packing material can create a void at the column inlet, leading to peak fronting.

Q4: Why is my α-Cedrol peak splitting into two or more peaks?

Peak splitting for α-Cedrol can be attributed to:

  • Sample Solvent/Mobile Phase Mismatch: A significant difference in composition between the sample solvent and the mobile phase can cause the sample to not load onto the column in a tight band.

  • Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample flow to be unevenly distributed onto the stationary phase.

  • Column Void: A void or channel in the column packing can create two different flow paths for the analyte.

  • Co-elution: The presence of an impurity or a related compound that is not fully resolved from α-Cedrol can appear as a shoulder or a split peak.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Problem: The α-Cedrol peak exhibits significant tailing (asymmetry factor > 1.2).

Troubleshooting Workflow:

G start Peak Tailing Observed check_column Use a modern, high-purity, end-capped C18 column start->check_column check_ph Adjust Mobile Phase pH to 6.0-7.0 check_column->check_ph check_buffer If using a buffer, ensure adequate strength (10-25 mM) check_ph->check_buffer check_sample_prep Filter sample and ensure complete dissolution in mobile phase check_buffer->check_sample_prep flush_column Flush column with a strong solvent (e.g., isopropanol) check_sample_prep->flush_column check_system Minimize extra-column volume (use short, narrow ID tubing) flush_column->check_system end Symmetrical Peak Achieved check_system->end

Caption: Workflow for troubleshooting α-Cedrol peak tailing.

Experimental Protocol: Optimizing Mobile Phase to Reduce Tailing

  • Objective: To mitigate secondary interactions between α-Cedrol and the stationary phase.

  • Column: Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Initial Mobile Phase: Acetonitrile (B52724):Water (70:30, v/v).

  • Procedure: a. Prepare a mobile phase of Acetonitrile:Water (70:30, v/v) with the water component adjusted to a pH of 6.5 using a suitable buffer (e.g., 10 mM phosphate (B84403) buffer). b. Equilibrate the column with the buffered mobile phase for at least 30 minutes. c. Inject a standard solution of α-Cedrol dissolved in the mobile phase. d. If tailing persists, incrementally increase the pH of the aqueous portion of the mobile phase up to 7.5 and re-inject the standard. e. Observe the peak shape at each pH to determine the optimal condition.

ParameterCondition 1Condition 2Condition 3
Mobile Phase A WaterWater, pH 6.5 (10mM Phosphate Buffer)Water, pH 7.5 (10mM Phosphate Buffer)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Composition 30% A : 70% B30% A : 70% B30% A : 70% B
Expected Outcome Potential TailingImproved SymmetryOptimal Symmetry
Guide 2: Addressing Peak Fronting

Problem: The α-Cedrol peak shows a leading edge that is less steep than the trailing edge (asymmetry factor < 0.8).

Troubleshooting Workflow:

G start Peak Fronting Observed reduce_conc Reduce sample concentration by 10-fold start->reduce_conc check_solvent Dissolve sample in initial mobile phase composition reduce_conc->check_solvent check_column_health Inspect for column void; replace if necessary check_solvent->check_column_health end Symmetrical Peak Achieved check_column_health->end

Caption: Workflow for troubleshooting α-Cedrol peak fronting.

Experimental Protocol: Investigating Sample Overload and Solvent Effects

  • Objective: To determine if peak fronting is caused by sample overload or solvent incompatibility.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Procedure: a. Prepare a stock solution of α-Cedrol in acetonitrile. b. Prepare three dilutions from the stock solution: 100 µg/mL, 10 µg/mL, and 1 µg/mL, all dissolved in the mobile phase (Acetonitrile:Water 70:30). c. Inject each concentration and observe the peak shape. If fronting decreases with concentration, the issue is sample overload. d. If fronting persists even at low concentrations, prepare a 10 µg/mL solution of α-Cedrol in 100% acetonitrile and inject. Compare the peak shape to the sample dissolved in the mobile phase. A more distorted peak with the 100% acetonitrile solvent indicates a solvent mismatch effect.

Sample ConcentrationSample SolventExpected Peak Shape
100 µg/mLMobile PhasePotential Fronting
10 µg/mLMobile PhaseImproved Symmetry
1 µg/mLMobile PhaseSymmetrical
10 µg/mL100% AcetonitrilePotential Fronting/Distortion
Guide 3: Resolving Split Peaks

Problem: The α-Cedrol peak appears as two or more merged peaks.

Troubleshooting Workflow:

G start Split Peak Observed check_sample_solvent Ensure sample is dissolved in initial mobile phase start->check_sample_solvent check_frit Reverse and flush column to dislodge potential blockage check_sample_solvent->check_frit check_connections Inspect all fittings for leaks or voids check_frit->check_connections replace_column If issue persists, try a new column check_connections->replace_column end Single, Sharp Peak Achieved replace_column->end

Caption: Workflow for troubleshooting α-Cedrol split peaks.

Experimental Protocol: Systematic Elimination of Hardware and Method Issues

  • Objective: To identify and resolve the cause of split peaks.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Procedure: a. Sample Preparation Check: Ensure the α-Cedrol standard is fully dissolved in the mobile phase. Filter the sample through a 0.45 µm filter before injection. b. System Check: i. Carefully inspect all tubing and connections between the injector and the detector for any signs of leaks or damage. ii. Remake any suspect connections. c. Column Flush: i. Disconnect the column from the detector and direct the flow to waste. ii. Reverse the column direction. iii. Flush the column with a strong solvent like isopropanol (B130326) at a low flow rate (e.g., 0.5 mL/min) for 30 minutes. iv. Return the column to its original orientation and re-equilibrate with the mobile phase. d. Re-analysis: Inject the α-Cedrol standard. If the peak is still split, the issue is likely a damaged column that needs replacement.

StepActionExpected Outcome
1Re-prepare and filter sampleElimination of split peak if caused by sample precipitation
2Inspect and remake fittingsElimination of split peak if caused by system voids
3Reverse and flush columnElimination of split peak if caused by a partially blocked frit
4Replace columnResolution of the issue if the column bed is irreversibly damaged

Recommended Starting HPLC Method for α-Cedrol

For researchers developing a new method for α-Cedrol, the following conditions provide a good starting point.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile phase (70% Acetonitrile in Water)

Minimizing matrix effects in alpha-Cedrol quantification from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of alpha-Cedrol from complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: The "matrix" encompasses all components within a plant extract other than this compound, such as lipids, pigments (e.g., chlorophyll), sugars, and other secondary metabolites. Matrix effects arise when these co-extracted compounds interfere with the analytical instrument's ability to accurately measure the this compound concentration. This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration, compromising the accuracy and reproducibility of the results. In gas chromatography (GC), matrix components can also accumulate in the injector port, leading to a phenomenon known as matrix-induced enhancement, where the response of the analyte increases over a sequence of injections.

Q2: Which analytical technique is preferred for this compound quantification, and what are the considerations regarding matrix effects?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust technique for quantifying volatile and semi-volatile compounds like this compound from complex plant extracts. While GC-MS is generally less susceptible to the severe ion suppression often seen in Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization, it is not entirely free from matrix effects. In GC-MS, matrix components can coat the liner and the front of the analytical column, creating "active sites" that can protect thermally unstable analytes or, conversely, trap analytes, leading to poor peak shape and inconsistent results.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: To assess the presence and extent of matrix effects, you can perform a post-extraction spike analysis. This involves comparing the signal response of a known concentration of this compound in a clean solvent to the response of the same concentration spiked into a blank plant extract (an extract from a plant known to not contain this compound) that has already gone through the entire sample preparation procedure. A significant difference between the two signals indicates the presence of matrix effects. A matrix effect value can be calculated using the formula: (% Matrix Effect) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100.

Q4: What is a matrix-matched calibration, and why is it important for accurate quantification?

A4: A matrix-matched calibration involves preparing your calibration standards in a blank plant matrix extract that is similar to your actual samples but devoid of this compound. This approach helps to compensate for matrix effects because both the calibration standards and the unknown samples will experience similar signal suppression or enhancement. This leads to more accurate quantification compared to using calibration standards prepared in a clean solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient Extraction: The solvent used may not be optimal for extracting sesquiterpenes from the plant matrix.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), dichloromethane).- Increase extraction time or employ sonication or vortexing to improve efficiency.
Analyte Loss During Sample Preparation: this compound, being semi-volatile, can be lost during high-temperature steps like solvent evaporation.- Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature.- Keep samples chilled throughout the preparation process.
Severe Signal Suppression: High levels of co-eluting matrix components are interfering with the ionization of this compound in the MS source.- Dilute the final extract. While this may increase the limit of detection, it can significantly reduce matrix effects.- Implement a more rigorous cleanup step in your sample preparation (e.g., Solid-Phase Extraction).
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization: The plant material is not uniform, leading to variable this compound concentrations in different aliquots.- Ensure the plant material is finely ground and thoroughly mixed before taking a subsample.- Consider cryogenic grinding (grinding under liquid nitrogen) to prevent analyte loss and improve homogeneity.[1]
Variable Matrix Effects: The composition of the matrix varies significantly between different samples.- Use a robust internal standard, preferably an isotopically labeled analog of this compound, to normalize for variations in both matrix effects and sample preparation.
GC System Contamination: Buildup of non-volatile matrix components in the GC inlet liner.- Perform regular maintenance of the GC inlet, including replacing the liner and septum.- Use a glass wool-packed liner to trap non-volatile residues.
Peak Tailing or Broadening Active Sites in the GC System: Polar sites in the inlet liner or column can interact with this compound, causing poor peak shape.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- The presence of matrix components can sometimes "passivate" active sites, an effect known as matrix-induced chromatographic enhancement.
Column Overload: Injecting too concentrated a sample.- Dilute the sample or reduce the injection volume.
Unexpected "Ghost" Peaks Carryover: Residual this compound from a previous high-concentration sample is present in the injection system.- Run a solvent blank after high-concentration samples.- Optimize the needle wash parameters in the autosampler method, using a strong solvent.
Contamination: Contamination from solvents, glassware, or the sample preparation process.- Run a method blank (a blank sample that goes through the entire extraction and analysis procedure) to identify the source of contamination.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Terpene Analysis in Plant Matrices

Sample Preparation TechniqueAnalyte ClassMatrixTypical Recovery (%)Key AdvantagesKey DisadvantagesReference
Liquid-Liquid Extraction (LLE) TerpenesWine75 - 120Simple, versatile, and cost-effective.Can be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Various AnalytesPlasma & UrineHigh and ConsistentHighly selective, can provide very clean extracts, and is amenable to automation.Can be more time-consuming and may require significant method development.[2]
Headspace Solid-Phase Microextraction (HS-SPME) TerpenesCannabis>90Solvent-free, provides clean extracts by analyzing the vapor phase, minimizing matrix interference.[3]May have lower recovery for less volatile compounds like sesquiterpenes.[3]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Pesticides & MycotoxinsCannabis70 - 100High-throughput, uses minimal solvent, and is effective for a wide range of analytes.May require a dispersive SPE (dSPE) cleanup step to sufficiently reduce matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Quantification by GC-MS

This protocol provides a general method for the extraction of this compound from dried and powdered plant material.

1. Sample Preparation:

  • Weigh 1.0 g of homogenized, dried plant material into a 15 mL centrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., 1,4-dichlorobenzene (B42874) or a commercially available isotopically labeled terpene standard).

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex for 1 minute and then sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction of the plant material pellet with another 5 mL of ethyl acetate and combine the supernatants.

  • Evaporate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.

  • Filter the concentrated extract through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions (Example):

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 5°C/min to 180°C.

    • Ramp at 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use at least one quantifier and two qualifier ions for this compound and the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

For particularly complex matrices, an SPE cleanup step can be integrated after the initial LLE.

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Evaporate the initial LLE extract to dryness and reconstitute in 1 mL of 10% methanol in water.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

4. Elution:

  • Elute the this compound and other sesquiterpenes with 5 mL of acetonitrile (B52724) or methanol into a clean collection tube.

5. Final Preparation:

  • Evaporate the eluate to approximately 1 mL and transfer to a GC vial for analysis as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenize Homogenize Plant Material extract Liquid-Liquid Extraction (Ethyl Acetate) homogenize->extract cleanup Optional SPE Cleanup (C18 Cartridge) extract->cleanup If needed concentrate Concentrate & Filter extract->concentrate cleanup->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms data Data Processing (Quantification) gcms->data signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation IKK IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation phosphorylates IκB Inflammation Inflammation NFkB_Activation->Inflammation Cedrol This compound Cedrol->Akt Cedrol->NFkB_Activation

References

Technical Support Center: Enhancing the Bioavailability of Alpha-Cedrol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the oral bioavailability of alpha-Cedrol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring sesquiterpene alcohol found in the essential oil of cedar trees. It has demonstrated various potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, like many other lipophilic compounds, this compound's poor water solubility can lead to low and variable oral bioavailability, which can hinder its development as a therapeutic agent.

Q2: What are the primary barriers to achieving high oral bioavailability for this compound?

A2: The primary barriers to the oral bioavailability of lipophilic compounds like this compound include:

  • Poor aqueous solubility: Limited dissolution in the gastrointestinal (GI) fluids.

  • First-pass metabolism: Extensive metabolism in the liver by cytochrome P450 enzymes before reaching systemic circulation.[1][2][3]

  • Efflux by transporters: Active transport back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[4][5][6][7][8]

Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption and improve solubility.[9][10][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, presenting the drug in a solubilized state.[13][14][15][16][17][18][19]

  • Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution rate.[20]

  • Cyclodextrin (B1172386) Complexation: this compound can be encapsulated within the hydrophobic cavity of cyclodextrin molecules, forming an inclusion complex with improved aqueous solubility.[21][22][23][24][25]

Troubleshooting Guides

Issue 1: Low and Inconsistent Bioavailability in Animal Studies

Potential Cause Troubleshooting Steps
Poor dissolution of this compound in the GI tract. - Formulation Approach: Develop a nanoemulsion, SEDDS, or solid dispersion formulation to improve solubility and dissolution rate. - Particle Size Reduction: Consider micronization or nanocrystal technology to increase the surface area of the this compound particles.
High first-pass metabolism. - Formulation Strategy: Utilize a lipid-based formulation like SEDDS, which can promote lymphatic absorption, partially bypassing the liver.[26] - Co-administration: Investigate co-administration with a known inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate ethical approval).
P-glycoprotein (P-gp) mediated efflux. - Excipient Selection: Incorporate excipients that are known to inhibit P-gp, such as certain surfactants used in SEDDS formulations. - In Vitro Assessment: Use Caco-2 cell permeability assays to determine if this compound is a P-gp substrate.
Variability in the animal model. - Standardize Procedures: Ensure consistent fasting times, diet, and oral gavage technique for all animals. - Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Issue 2: Formulation Instability

Potential Cause Troubleshooting Steps
Phase separation or drug precipitation in liquid formulations (e.g., nanoemulsions, SEDDS). - Optimize Excipient Ratios: Systematically vary the ratios of oil, surfactant, and co-solvent to find a stable formulation. - Thermodynamic Stability Studies: Conduct stress tests (e.g., centrifugation, freeze-thaw cycles) to assess the physical stability of the formulation.
Crystallization of this compound in solid dispersions over time. - Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) that has good miscibility with this compound. - Storage Conditions: Store the solid dispersion in a low-humidity environment to prevent moisture-induced crystallization.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Animal Models

FormulationAnimal ModelDoseCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)Reference
Cedrol (B397079) Nanoemulsion Kunming Mice (Topical)50 mg/kg--330.30 ± 23.07400% (compared to ointment)[9]
Hypothetical Standard Suspension Rat (Oral)50 mg/kgIllustrativeIllustrativeIllustrative100% (Baseline)-

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

This protocol is adapted from a study that prepared a cedrol nanoemulsion for topical delivery and can be modified for oral administration studies.[9]

  • Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., medium-chain triglycerides) with the aid of a magnetic stirrer.

  • Aqueous Phase Preparation: Separately, dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Oral Gavage in Rats

This is a standard protocol for oral administration of formulations to rats.

  • Animal Preparation: Fast the rats overnight (with free access to water) before dosing to ensure an empty stomach.

  • Dosage Calculation: Accurately weigh each rat to calculate the precise volume of the formulation to be administered based on the target dose (e.g., in mg/kg).

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the rat's incisors to the last rib to determine the appropriate length for gavage needle insertion.

    • Carefully insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.

Mandatory Visualizations

G Nanoemulsion Nanoemulsion PoorSolubility Poor Aqueous Solubility Nanoemulsion->PoorSolubility SEDDS Self-Emulsifying Drug Delivery System SEDDS->PoorSolubility FirstPass First-Pass Metabolism SEDDS->FirstPass SolidDispersion Solid Dispersion SolidDispersion->PoorSolubility Cyclodextrin Cyclodextrin Complexation Cyclodextrin->PoorSolubility EnhancedBioavailability Enhanced Oral Bioavailability Efflux P-gp Efflux

Caption: Formulation strategies to overcome bioavailability barriers.

G cluster_workflow Experimental Workflow for Bioavailability Assessment Formulation Formulation of this compound (e.g., Nanoemulsion, SEDDS) AnimalDosing Oral Administration to Rats (Oral Gavage) Formulation->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling SampleAnalysis LC-MS/MS Analysis of This compound in Plasma BloodSampling->SampleAnalysis PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) SampleAnalysis->PKAnalysis Bioavailability Calculation of Relative Bioavailability PKAnalysis->Bioavailability G cluster_absorption Factors Influencing Oral Absorption of this compound OralAdmin Oral Administration of This compound Formulation Dissolution Dissolution in GI Fluids OralAdmin->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption PortalVein Entry into Portal Vein Absorption->PortalVein EffluxPump P-glycoprotein Efflux Absorption->EffluxPump Liver First-Pass Metabolism in Liver (CYP450) PortalVein->Liver SystemicCirculation Entry into Systemic Circulation Liver->SystemicCirculation Liver->SystemicCirculation Reduced Concentration EffluxPump->Dissolution

References

Addressing off-target effects of alpha-Cedrol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Cedrol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing α-Cedrol in cell culture experiments and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is α-Cedrol and what are its primary known activities?

A1: α-Cedrol is a natural sesquiterpene alcohol found in the essential oils of cedar and juniper trees.[1][2] It is recognized for its anti-inflammatory, anti-cancer, and antifungal properties.[1][3][4] Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of various signaling pathways.[4][5][6]

Q2: In which cell lines has α-Cedrol shown activity?

A2: α-Cedrol has demonstrated effects in a variety of cell lines. For instance, it has been shown to inhibit the growth of human leukemia (K562) and colon cancer (HT-29, CT-26) cells.[5][6] It also has immunomodulatory effects on human neutrophils and HL60 cells.[3][7] However, it has shown less of an effect on some normal cell lines like SVEC mouse vascular endothelial cells and MDCK canine kidney epithelial cells.[6]

Q3: What are the typical concentrations of α-Cedrol used in cell culture experiments?

A3: The effective concentration of α-Cedrol can vary significantly depending on the cell line and the experimental endpoint. Growth inhibitory (GI50) concentrations have been reported in the range of 179.5 µM to 185.5 µM for K562 and HT29 cells, respectively.[5] For colorectal cancer cell lines HT-29 and CT-26, the IC50 values at 48 hours were 138.91 µM and 92.46 µM, respectively.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How should I dissolve α-Cedrol for use in cell culture?

A4: As a lipophilic compound, α-Cedrol should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be diluted in cell culture medium to the final desired concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: Unexpectedly High Cell Death or Cytotoxicity

Q: My cells are showing high levels of cell death at concentrations of α-Cedrol that I expected to be non-toxic based on the literature. What could be the cause?

A: This is a common issue that can arise from several factors related to the inherent activities of α-Cedrol, which may be considered "off-target" in the context of your specific research focus.

Potential Causes:

  • Induction of Apoptosis: α-Cedrol is a known inducer of apoptosis in several cell lines.[4][5] This is achieved through the activation of the caspase-9-dependent mitochondrial intrinsic pathway.[5] If your experiment is not intended to study apoptosis, this powerful pro-apoptotic effect could be an undesirable off-target activity.

  • Cell Cycle Arrest: α-Cedrol can cause cell cycle arrest, which can lead to cell death if the cells are unable to resolve the arrest.[6]

  • Disruption of Lipid Rafts: α-Cedrol has been shown to destabilize plasma membrane lipid rafts, which can impact cell survival signaling.[5]

  • Cell Line Sensitivity: Your specific cell line may be more sensitive to α-Cedrol than those reported in the literature.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Determine the precise IC50 value and the kinetics of cell death in your specific cell line.

  • Assess Apoptosis: Use assays such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry, or a caspase activity assay, to determine if the observed cell death is due to apoptosis.

  • Analyze Cell Cycle: Perform cell cycle analysis using propidium iodide staining and flow cytometry to see if α-Cedrol is causing arrest at a specific phase.[5]

  • Evaluate Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess changes in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]

Issue 2: Inconsistent or Unexplained Changes in Gene or Protein Expression

Q: I am observing unexpected changes in the expression of genes and proteins that are not my primary targets of interest. Why is this happening?

A: α-Cedrol is known to modulate several signaling pathways, and these effects can be considered off-target if they are not the focus of your investigation.

Potential Causes:

  • Modulation of Pro-Survival Signaling Pathways: α-Cedrol can inhibit the PI3K/Akt/mTOR and ERK1/2 signaling pathways, which are central to cell survival and proliferation.[5]

  • Inhibition of NF-κB: α-Cedrol can inhibit the nuclear translocation of the p65 subunit of NF-κB, a key regulator of inflammation and cell survival.[5]

  • JAK/STAT Pathway Inhibition: There is evidence to suggest that α-Cedrol and its derivatives can act as JAK3 inhibitors, which would impact the JAK/STAT signaling pathway.[8]

  • Calcium Mobilization: α-Cedrol can induce intracellular Ca2+ mobilization in certain cell types like human neutrophils.[3][7] This can trigger a wide range of downstream signaling events.

Troubleshooting Steps:

  • Perform a Pathway-Focused Western Blot Analysis: Screen for changes in the phosphorylation status and total protein levels of key components of the PI3K/Akt, MAPK (ERK1/2), NF-κB, and JAK/STAT pathways.

  • Measure Intracellular Calcium Levels: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) to determine if α-Cedrol is altering intracellular calcium concentrations in your cell line.

  • Conduct Gene Expression Profiling: Techniques like RNA-sequencing or microarray analysis can provide a broader view of the changes in gene expression induced by α-Cedrol, helping to identify unexpected off-target effects.

Quantitative Data Summary

Table 1: Reported IC50 and GI50 Values of α-Cedrol in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC50 / GI50 (µM)Reference
K562 (Human Leukemia)WST Assay48 h179.5 (GI50)[5]
HT-29 (Human Colon Cancer)MTT Assay48 h185.5 (GI50)[5]
HT-29 (Human Colon Cancer)MTT Assay48 h138.91 ± 17.81 (IC50)[6]
CT-26 (Mouse Colon Cancer)MTT Assay48 h92.46 ± 4.09 (IC50)[6]
SVEC (Mouse Endothelial)MTT Assay48 h202.19 ± 4.27 (IC50)[6]
MDCK (Canine Kidney Epithelial)MTT Assay48 h281.60 ± 5.17 (IC50)[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of α-Cedrol (e.g., 0, 14, 28, 56, 112, 225, and 450 µM) for the desired time period (e.g., 24, 48, 72 hours).[6] Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, replace the culture medium with 100 µL of fresh medium containing 0.5 mg/mL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Components
  • Cell Lysis: After treating cells with α-Cedrol for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p65, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_issue Troubleshooting Unexpected Cytotoxicity start Unexpectedly High Cell Death Observed dose_response Perform Dose-Response & Time-Course Experiment start->dose_response assess_apoptosis Assess Apoptosis (e.g., Annexin V/PI Staining) dose_response->assess_apoptosis cell_cycle Analyze Cell Cycle (e.g., PI Staining) dose_response->cell_cycle mito_potential Evaluate Mitochondrial Membrane Potential (e.g., JC-1) assess_apoptosis->mito_potential conclusion Identify Mechanism of Cell Death (Apoptosis, Cell Cycle Arrest, etc.) cell_cycle->conclusion mito_potential->conclusion

References

Refinement of alpha-Cedrol synthesis to improve stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of α-Cedrol and its precursors. The focus is on refining key cyclization reactions to improve stereochemical outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of α-Cedrol?

A1: The primary challenge in synthesizing α-Cedrol lies in controlling the relative and absolute stereochemistry of its tricyclic [5.3.1.01,5]undecane core. This core contains multiple contiguous stereocenters, including two all-carbon quaternary centers, which are synthetically difficult to construct.[1] Key issues include controlling diastereoselectivity during the crucial ring-forming reactions and, in asymmetric syntheses, establishing the correct enantiomeric configuration.

Q2: Which synthetic strategies are commonly used to build the cedrane (B85855) skeleton with high stereocontrol?

A2: Several strategies have been developed to address this challenge. The most prominent include:

  • Intramolecular Pauson-Khand Reaction (PKR): This [2+2+1] cycloaddition of an enyne is a powerful method for constructing the fused 5,5-ring system of the cedrone precursor.[1][2][3] Stereoselectivity is often dictated by the conformation of the substrate.

  • Intramolecular Diels-Alder (IMDA) Reaction: A [4+2] cycloaddition can be used to form the bicyclo[4.4.0]decene or related systems, which are then elaborated to the cedrane core. Lewis acid catalysis is often employed to control stereoselectivity.

  • Cascade [5+2] Cycloaddition/Etherification: More recent methods involve cascade reactions to rapidly build molecular complexity and construct multiple stereocenters in a single step with high control.[1]

Q3: How can the stereochemical outcome of the intramolecular Pauson-Khand reaction be influenced?

A3: The diastereoselectivity of the intramolecular PKR is highly dependent on the substrate's conformation and the reaction conditions. Key factors include:

  • Substrate Conformation: The pre-organization of the enyne tether can favor a specific transition state, leading to a single diastereomer. For instance, the rigidity of a pre-existing bicyclic system in the starting material can effectively shield one face of the alkene.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can induce facial selectivity during the cycloaddition.

  • Catalyst System: While classic PKRs use stoichiometric dicobalt octacarbonyl, modern catalytic versions (e.g., using Rhodium or catalytic Cobalt) with chiral ligands (like BINAP) can achieve high enantioselectivity.

  • Promoters and Additives: Amine N-oxides (e.g., N-methylmorpholine N-oxide, NMO) are used to promote the reaction under milder conditions and can sometimes influence stereoselectivity.

Section 2: Troubleshooting Guide: Intramolecular Pauson-Khand Reaction (PKR) for Cedrone Precursors

This guide focuses on the key cyclization step in the formal synthesis of (±)-α- and β-cedrene as developed by Kerr et al., where an enyne precursor is converted to the tricyclic cedrone skeleton.

dot graph TDD_PKR { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Node styles start_node [label="Problem:\nLow Diastereomeric Ratio (d.r.)\nor Poor Yield in PKR Step", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_node [style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_node [style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval]; check_node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Graph structure start_node -> {cause1, cause2, cause3};

cause1 [label="Cause 1:\nReagent Quality / Stoichiometry", cause_node]; cause1 -> sol1_1 [label="Solution"]; sol1_1 [label="Ensure Co₂(CO)₈ is fresh (not black/crusty).\nUse precise stoichiometry (1.1-1.2 eq).\nEnsure promoter (NMO) is anhydrous.", solution_node];

cause2 [label="Cause 2:\nSuboptimal Reaction Conditions", cause_node]; cause2 -> {check2_1, check2_2}; check2_1 [label="Check Temperature", check_node]; check2_1 -> sol2_1 [label="Solution"]; sol2_1 [label="Complexation at RT is crucial.\nFor thermal cyclization, ensure stable reflux.\nFor NMO promotion, run at RT or slightly elevated (40°C).\nConsider microwave-assisted protocol for speed and efficiency.", solution_node];

check2_2 [label="Check Solvent / Concentration", check_node]; check2_2 -> sol2_2 [label="Solution"]; sol2_2 [label="Ensure solvent is anhydrous and degassed.\nScreen solvents (Toluene, CH₂Cl₂, MeCN).\nRun reaction at appropriate dilution (e.g., ~0.02 M).", solution_node];

cause3 [label="Cause 3:\nPoor Substrate Geometry", cause_node]; cause3 -> sol3_1 [label="Solution"]; sol3_1 [label="Confirm stereochemistry of the alkene precursor.\nA (Z)-selective Wittig or related olefination is vital for establishing the correct relative stereochemistry that favors the desired diastereomer upon cyclization.", solution_node];

// Diagram Styling graph [bgcolor="#FFFFFF", fontname="Arial", label="Troubleshooting Workflow for Pauson-Khand Cyclization", labelloc=t, fontsize=14, fontcolor="#202124"]; node [penwidth=1, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5]; }

Caption: Troubleshooting Workflow for Pauson-Khand Cyclization.

Problem Possible Cause Recommended Solution / Action
Low or no conversion of starting enyne. 1. Deactivated Cobalt Complex: Dicobalt octacarbonyl, Co₂(CO)₈, is sensitive to air and moisture.- Use fresh, crystalline Co₂(CO)₈ (should be dark red/purple, not black). - Handle the reagent under an inert atmosphere (N₂ or Ar).
2. Ineffective Promoter: The promoter (e.g., NMO) may be hydrated or insufficient.- Use anhydrous NMO. Dry it under vacuum if necessary. - Increase the equivalents of NMO (typically 3-10 eq.).
3. Suboptimal Temperature: The initial complexation of the alkyne with cobalt requires specific temperatures, as does the final cyclization.- Ensure the initial complexation is complete (typically 1-4h at room temperature) before initiating cyclization. Monitor by TLC. - For thermally promoted reactions, ensure the solvent is refluxing properly. For NMO-promoted reactions, gentle heating (e.g., 40 °C in DCE) may be required.
Poor Diastereoselectivity (e.g., ~1:1 mixture of products). 1. Incorrect Precursor Geometry: The stereochemistry of the alkene in the enyne precursor is critical for facial selectivity during the cyclization. An incorrect E/Z ratio will lead to the formation of the wrong diastereomer.- Verify the stereochemical purity of the olefin in your enyne precursor using NOE or other spectroscopic methods. - Re-optimize the olefination step (e.g., Wittig or HWE reaction) to ensure high (Z)-selectivity, which is crucial for forming the correct cedrone isomer.[2]
2. Flexible Tether: If the chain connecting the alkyne and alkene is too flexible, it can adopt multiple conformations in the transition state, leading to poor stereocontrol.- While difficult to change post-synthesis, this highlights the importance of the rigid monocyclic precursor design used in the Kerr synthesis, which restricts conformational freedom.[3]
3. Reaction Conditions: Temperature and solvent can influence the energy difference between diastereomeric transition states.- Lowering the reaction temperature (if using a catalytic system) may improve selectivity. - Screen different solvents (e.g., toluene (B28343), acetonitrile, dichloroethane) as they can affect the transition state geometry.
Formation of multiple unidentified byproducts. 1. Decomposition: The cobalt-alkyne complex or the substrate may be unstable at elevated temperatures, leading to decomposition.- Use a promoter like NMO to allow for milder reaction conditions. - Consider using a microwave-assisted protocol, which can dramatically reduce reaction times (e.g., from hours to minutes) and minimize byproduct formation.[2]
2. Intermolecular Reactions: If the reaction is too concentrated, intermolecular PKR can compete with the desired intramolecular cyclization.- Perform the reaction under high-dilution conditions (e.g., 0.01-0.02 M).

Section 3: Experimental Protocols

Protocol 1: Intramolecular Pauson-Khand Cyclization for Cedrone Precursor (Kerr et al. Method)

This protocol is adapted from the formal synthesis of (±)-α- and β-cedrene by Kerr, McLaughlin, Morrison, and Pauson.[1][3] It describes the crucial cyclization step to form the tricyclic carbon skeleton.

Reaction Scheme: Enyne Precursor → Tricyclic Ketone (Cedrone Precursor)

Materials:

  • Enyne precursor

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene or a mixture of isooctane/tert-butyl methyl ether)

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • Complexation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the enyne precursor (1.0 equiv) in the chosen anhydrous, degassed solvent.

  • Add solid dicobalt octacarbonyl (1.1 equiv) in one portion. The solution will turn a deep red/brown color.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the cobalt-alkyne complex and consumption of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Once complexation is complete, the reaction mixture is adsorbed onto silica gel.

  • The silica gel is packed into a chromatography column, and the product is eluted. The original report indicates that this "dry-flash" or solid-adsorbed thermal condition promotes the cyclization.

  • Work-up and Purification: The solvent from the collected fractions is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure tricyclic ketone.

Quantitative Data Summary (Representative Yields):

PrecursorConditionsProductYieldDiastereomeric RatioReference
Enyne (as per Kerr et al.)Co₂(CO)₈, isooctane/t-BuOMe, RT, then silica gel(±)-Cedrone81%>20:1[1][3]
2-epi-cedren-3-one precursorCo(dppe)(CO)₂ (20 mol%), Toluene, Microwave 150°C, 10 min2-epi-cedren-3-one85%Single diastereomer[2]

Note: The high diastereoselectivity in the Kerr synthesis is largely attributed to the rigid conformation of the starting material, which forces the reaction to proceed through a single dominant transition state.

Section 4: Signaling Pathways and Workflows

Logical Flow for Stereochemical Control in Cedrol (B397079) Synthesis

This diagram illustrates the critical decision points and experimental stages for achieving high stereoselectivity in a synthesis targeting the cedrol core, using the Pauson-Khand reaction as the key step.

dot graph Logical_Flow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Node styles start_node [label="Target: α-Cedrol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy_node [style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; step_node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; control_node [style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; product_node [style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];

// Graph structure start_node -> strategy1; strategy1 [label="Retrosynthesis:\nIntramolecular Pauson-Khand Reaction (PKR)", strategy_node]; strategy1 -> step1; step1 [label="Synthesis of Enyne Precursor", step_node]; step1 -> control1; control1 [label="Critical Control Point 1:\nAlkene Stereochemistry", control_node]; control1 -> step2 [label="High (Z)-selectivity required"]; step2 [label="Intramolecular PKR", step_node]; step2 -> control2; control2 [label="Critical Control Point 2:\nFacial Selectivity in Cyclization", control_node]; control2 -> step3 [label="Substrate conformation controls outcome"]; step3 [label="Formation of Tricyclic Cedrone Precursor", step_node]; step3 -> product_node [label="Further functionalization"]; product_node [label="α-Cedrol"];

// Diagram Styling graph [bgcolor="#FFFFFF", fontname="Arial", label="Key Stereocontrol Points in a PKR-based Cedrol Synthesis", labelloc=t, fontsize=14, fontcolor="#202124"]; node [penwidth=1, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5]; }

Caption: Key Stereocontrol Points in a PKR-based Cedrol Synthesis.

References

Technical Support Center: Managing alpha-Cedrol Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering potential interference from the sesquiterpenoid alpha-Cedrol in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, such as cedar and cypress. Like many small molecules, particularly those from natural sources, this compound has the potential to interfere with fluorescence-based assays through several mechanisms, including autofluorescence and fluorescence quenching. These interferences can lead to false-positive or false-negative results, compromising the integrity of experimental data.

Q2: What is autofluorescence and how can I determine if this compound is autofluorescent in my assay?

Autofluorescence is the intrinsic fluorescence of a compound when excited by light. If this compound fluoresces at the same excitation and emission wavelengths used for your assay's fluorophore, it can artificially inflate the signal, leading to inaccurate results.

To determine if this compound is autofluorescent under your experimental conditions, you should perform a compound-only control experiment.

Q3: What is fluorescence quenching and how can I test for it?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching and Förster resonance energy transfer (FRET). If this compound quenches the fluorescence of your assay's reporter, it can lead to a false-negative result. A compound-only control, as described above, will also help identify potential quenching effects, which would manifest as a concentration-dependent decrease in the fluorescence of a known fluorophore.

Q4: What are the general strategies to mitigate interference from compounds like this compound?

Several strategies can be employed to minimize or eliminate interference from test compounds in fluorescence assays:

  • Spectral Shift: Utilize fluorophores that have excitation and emission spectra outside the potential fluorescence range of the interfering compound. Red-shifted fluorophores are often less susceptible to interference from natural products.

  • Assay Preread: Measure the fluorescence of the microplate after the addition of the test compound but before the addition of the assay reagents. This reading can then be subtracted from the final assay signal as a background correction.

  • Time-Resolved Fluorescence (TRF): This technique can help reduce background fluorescence by introducing a delay between excitation and emission detection, allowing short-lived background fluorescence to decay.

  • Orthogonal Assays: Confirm your findings using a different assay platform that relies on a non-fluorescence-based detection method, such as luminescence or absorbance.

  • Assay Miniaturization: Reducing the assay volume can sometimes lessen the impact of interfering compounds.

Troubleshooting Guide

Issue: I am observing unexpected high fluorescence signals in the presence of this compound.

This could be indicative of this compound autofluorescence.

Troubleshooting Workflow:

start High Fluorescence Signal with this compound step1 Perform Compound-Only Control Experiment start->step1 step2 Analyze Fluorescence Data step1->step2 decision Is there a concentration-dependent increase in fluorescence? step2->decision outcome1 This compound is Autofluorescent decision->outcome1 Yes outcome2 Autofluorescence is not the primary issue. Consider other interference mechanisms. decision->outcome2 No mitigation Implement Mitigation Strategies: - Spectral Shift - Assay Preread - TRF outcome1->mitigation

Caption: Troubleshooting workflow for high fluorescence signals.

Issue: My fluorescence signal is unexpectedly low in the presence of this compound.

This may suggest that this compound is quenching the fluorescence of your reporter molecule.

Troubleshooting Workflow:

start Low Fluorescence Signal with this compound step1 Perform Compound-Spiked Control Experiment start->step1 step2 Analyze Fluorescence Data step1->step2 decision Is there a concentration-dependent decrease in fluorescence? step2->decision outcome1 This compound is a Quencher decision->outcome1 Yes outcome2 Quenching is not the primary issue. Consider other assay artifacts. decision->outcome2 No mitigation Implement Mitigation Strategies: - Use a different fluorophore - Orthogonal Assay outcome1->mitigation

Caption: Troubleshooting workflow for low fluorescence signals.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence plate reader with appropriate filters

Methodology:

  • Prepare a serial dilution of this compound in assay buffer in a microplate. Include a vehicle-only control (e.g., DMSO at the same final concentration).

  • Incubate the plate under the same conditions as your primary assay (temperature and time).

  • Read the fluorescence intensity of the plate using the same excitation and emission wavelengths and settings as your primary assay.

  • Data Analysis: Plot the fluorescence intensity against the this compound concentration. A significant, concentration-dependent increase in fluorescence compared to the vehicle control indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound stock solution

  • A known concentration of the assay's fluorophore in assay buffer

  • Assay buffer

  • Black microplates

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of this compound in assay buffer in a microplate.

  • To each well, add a fixed concentration of the assay's fluorophore. Include a control with the fluorophore and vehicle only.

  • Incubate the plate as you would for your primary assay.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the this compound concentration. A concentration-dependent decrease in fluorescence compared to the control indicates quenching.

Data Presentation

ParameterWavelength (nm)This compound Concentration (µM)Observed Signal (RFU)
Autofluorescence Ex: 485 / Em: 5200 (Vehicle)100
1150
10500
1002000
Quenching Ex: 485 / Em: 5200 (Fluorophore only)10000
19500
107000
1004000

RFU = Relative Fluorescence Units

Signaling Pathway Considerations

In the event that this compound is a genuine hit in your assay, it's important to consider its potential biological activities. For instance, if your assay interrogates an inflammatory pathway, it's worth noting that some sesquiterpenoids have been reported to modulate such pathways.

cluster_assay Fluorescence-Based Assay cluster_interference Potential Interference cluster_biology Potential Biological Activity Assay_Target Target Protein Fluorophore Fluorophore Assay_Target->Fluorophore Modulates Signal alpha_Cedrol This compound Autofluorescence Autofluorescence alpha_Cedrol->Autofluorescence Quenching Quenching alpha_Cedrol->Quenching Signaling_Pathway Signaling Pathway (e.g., Inflammation) alpha_Cedrol->Signaling_Pathway Modulation Autofluorescence->Fluorophore False Positive Quenching->Fluorophore False Negative

Caption: Logical relationships in assessing this compound effects.

Improving the efficiency of alpha-Cedrol recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of alpha-Cedrol recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

This compound is typically purified from cedarwood oil through a process involving fractional distillation followed by recrystallization.[1] This combination of techniques allows for the separation of this compound from other components of the essential oil and subsequent purification to a high degree.

Q2: Which solvents are recommended for the recrystallization of this compound?

Commonly used solvents for the recrystallization of this compound include methanol (B129727), ethanol, and chloroform.[1] One established method involves the use of a dilute or aqueous methanol solution to achieve high purity crystals. The choice of solvent can significantly impact the yield and purity of the final product.

Q3: What is the expected yield and purity of recrystallized this compound?

With an optimized protocol, it is possible to achieve high yield and purity. For instance, a patented method for recrystallizing this compound from a concentrated cedarwood oil fraction reports a yield of 80-85% with a purity of 93-95%.[2] Chromatographic purification methods have also demonstrated high recovery rates of 86.6% to 94.58%.

Q4: How does the cooling rate affect the recrystallization process?

The rate of cooling has a significant impact on the size and purity of the resulting crystals. A slower cooling rate generally promotes the formation of larger, purer crystals by allowing molecules to selectively integrate into the crystal lattice, excluding impurities.[3][4] Conversely, rapid cooling can lead to the formation of smaller crystals and may trap impurities within the crystal structure.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and provides step-by-step solutions.

Problem 1: this compound is "oiling out" instead of crystallizing.

  • Cause: The solute is coming out of solution above its melting point. This can be due to the use of a solvent with a high boiling point or the presence of significant impurities that lower the melting point of the mixture.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to increase the saturation temperature.

    • Allow the solution to cool more slowly to prevent the solute from precipitating at a temperature above its melting point.

    • Consider using a different solvent with a lower boiling point.

Problem 2: Low or no crystal yield after cooling.

  • Cause: This is often due to using an excessive amount of solvent, resulting in a solution that is not sufficiently saturated for crystallization to occur upon cooling.

  • Solution:

    • If possible, gently heat the solution to evaporate some of the solvent. Be cautious not to overheat and decompose the this compound.

    • Once the volume is reduced, allow the solution to cool again.

    • If crystals still do not form, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Problem 3: The resulting crystals are discolored or appear impure.

  • Cause: Impurities from the starting material may have co-crystallized with the this compound. The cooling process might have been too rapid, trapping impurities within the crystal lattice.

  • Solution:

    • Perform a second recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.

    • Allow the filtered solution to cool slowly to promote the formation of purer crystals.

Data Presentation

The efficiency of this compound recrystallization is highly dependent on the chosen solvent system and process parameters. The following tables provide a summary of reported and illustrative data to guide your experimental design.

Table 1: Reported this compound Recovery and Purity from Different Purification Methods

Purification MethodStarting MaterialSolvent/Mobile PhaseRecovery/YieldPurityReference
RecrystallizationConcentrated Cedarwood OilNot specified in abstract80-85%93-95%[2]
HPCCCPlatycladus orientalis OilHexane-ethyl acetate-methanol-water86.6%High Purity
HPCCC (Optimized)Platycladus orientalis OilHexane-ethyl acetate-methanol-water94.58%High Purity

Table 2: Illustrative Comparison of Solvents for this compound Recrystallization

Solvent SystemTypical Yield RangeTypical Purity RangeKey Considerations
Methanol75-85%95-98%Good for obtaining high purity crystals.
Aqueous Methanol80-90%>98%The presence of water can enhance selectivity and improve crystal quality.
Ethanol70-80%93-96%A viable alternative to methanol, though may result in slightly lower purity.
Hexane60-75%90-94%May be suitable for initial purification but might require a second recrystallization for higher purity.

Note: The data in Table 2 is illustrative and based on general principles of recrystallization and the known solubility of sesquiterpenoid alcohols. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Crude Cedarwood Oil Concentrate

This protocol is adapted from a patented method for industrial application.[2]

  • Preparation: Start with a cedarwood oil fraction that has been enriched in this compound (e.g., through distillation).

  • Dissolution: Gently heat the crude this compound concentrate to a molten state.

  • Controlled Cooling: Place the molten material in a temperature-controlled environment.

  • Crystallization: Implement a slow cooling rate of approximately 0.5°C per hour until the temperature reaches 18°C to promote the formation of large, high-purity crystals.

  • Isolation: Break up the resulting solid mass of crystals.

  • Purification: Use a high-speed centrifuge to separate the powdered this compound crystals from the remaining liquid impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Laboratory-Scale Recrystallization of this compound

This protocol provides a standard procedure for recrystallization that can be adapted for different solvents.

  • Solvent Selection: Choose an appropriate solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., methanol, ethanol, or a methanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. If necessary, add small portions of additional hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Visualizations

The following diagrams illustrate the experimental workflow for this compound recrystallization and a troubleshooting decision tree.

Recrystallization_Workflow Experimental Workflow for this compound Recrystallization start Start with Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, if impurities present) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Remain cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath (Optional, to maximize yield) cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end Troubleshooting_Tree Troubleshooting Guide for this compound Recrystallization start Recrystallization Issue oiling_out 'Oiling Out' Occurs start->oiling_out low_yield Low or No Crystal Yield start->low_yield impure_crystals Discolored/Impure Crystals start->impure_crystals solution1 Re-heat and Add More Solvent oiling_out->solution1 Yes solution2 Evaporate Excess Solvent and Re-cool low_yield->solution2 Yes solution4 Perform Second Recrystallization impure_crystals->solution4 Yes solution3 Induce Crystallization (Scratch/Seed) solution2->solution3 If no crystals form solution5 Use Activated Charcoal and Hot Filtration solution4->solution5 If colored solution6 Ensure Slow Cooling solution4->solution6

References

Technical Support Center: Troubleshooting Low Cell Viability in High-Concentration Alpha-Cedrol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low cell viability in high-concentration alpha-Cedrol experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low cell viability after treating my cells with high concentrations of this compound. Is this expected?

A: Yes, it is expected. This compound has been shown to inhibit cell proliferation in a time- and dose-dependent manner.[1] At high concentrations, this compound induces apoptosis (programmed cell death) and cell cycle arrest, which naturally leads to a decrease in the number of viable cells.[1][2] The key is to determine if the observed viability is consistent with the compound's known cytotoxic effects or if it's due to an experimental artifact.

Q2: How can I differentiate between this compound-induced apoptosis and general cytotoxicity or necrosis?

A: Apoptosis is a controlled process of cell death, whereas necrosis is an uncontrolled form of cell death that can be caused by external factors like high solvent concentrations or contamination. To distinguish between the two, you can perform specific assays:

  • Annexin V/7-AAD Staining: This flow cytometry-based assay can differentiate between early apoptotic cells (Annexin V positive, 7-AAD negative), late apoptotic/necrotic cells (Annexin V positive, 7-AAD positive), and necrotic cells (Annexin V negative, 7-AAD positive).[3]

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.[1][4]

  • Caspase Activity Assays: Measuring the activity of key apoptotic proteins like caspase-3, -8, and -9 can confirm the induction of apoptosis.[1][3]

If you observe a high percentage of necrotic cells even at low this compound concentrations or in your vehicle control, it may indicate an issue with your experimental setup.

Q3: My vehicle control (DMSO) is also showing some level of cell death. What could be the cause?

A: High concentrations of solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible, ideally ≤ 0.5% for DMSO.[5] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the this compound.[5] If you observe high cytotoxicity in your vehicle control, you should lower the final solvent concentration.

Q4: What are the typical IC50 values for this compound in cancer cell lines?

A: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.

Cell LineTreatment DurationIC50 (µM)Reference
HT-29 (colorectal cancer)48 hours138.91[1]
CT-26 (colorectal cancer)48 hours92.46[1]
K562 (leukemia)48 hours179.5[2]
HT29 (colon cancer)48 hours185.5[2]
Glioblastoma cells48 hours77.17 - 141.88[1]

Q5: How can I optimize my experimental conditions to find a therapeutic window for this compound?

A: To find a therapeutic window where this compound exhibits its desired effect without causing excessive, non-specific cell death, you should perform a dose-response and a time-course experiment.

  • Dose-Response: Treat your cells with a wide range of this compound concentrations for a fixed period (e.g., 24, 48, or 72 hours). This will help you determine the IC50 value.[1]

  • Time-Course: Treat your cells with a few selected concentrations (e.g., around the IC50) for different durations (e.g., 6, 12, 24, 48 hours). This will help you understand the kinetics of the cellular response.

By analyzing the results of these experiments, you can identify the optimal concentration and time for your specific research question.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low cell viability in your this compound experiments.

TroubleshootingWorkflow start Start: Low Cell Viability Observed check_control Is viability also low in the vehicle control? start->check_control high_solvent High Solvent Concentration check_control->high_solvent Yes check_contamination Are there signs of contamination (e.g., turbidity, color change)? check_control->check_contamination No reduce_solvent Action: Reduce final solvent concentration (e.g., DMSO ≤ 0.5%) high_solvent->reduce_solvent contamination Contamination Suspected check_contamination->contamination Yes expected_effect Is the this compound concentration high (e.g., >> IC50)? check_contamination->expected_effect No discard_culture Action: Discard culture, decontaminate equipment, and use fresh reagents contamination->discard_culture dose_dependent_cytotoxicity Expected Dose-Dependent Cytotoxicity expected_effect->dose_dependent_cytotoxicity Yes unexpected_viability Unexpectedly Low Viability expected_effect->unexpected_viability No optimize_concentration Action: Perform a dose-response experiment to find the optimal concentration dose_dependent_cytotoxicity->optimize_concentration check_protocol Action: Review experimental protocol for errors in cell seeding, reagent preparation, or incubation time unexpected_viability->check_protocol

Caption: Troubleshooting workflow for low cell viability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 14, 28, 56, 112, 225, and 450 µM).[1]

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[5]

    • Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).

    • Replace the medium in the wells with the prepared this compound dilutions and controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After incubation, replace the culture medium with 100 µL of MTT solution (400 µg/mL in culture medium).

    • Incubate for 6-8 hours at 37°C.[1]

    • Remove the MTT solution and add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways

This compound Induced Apoptosis

This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][3]

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Caspase8 Caspase-8 FasL->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates alpha_Cedrol This compound alpha_Cedrol->FasL alpha_Cedrol->Bax alpha_Cedrol->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

References

Optimization of extraction parameters for maximizing alpha-Cedrol content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of alpha-Cedrol. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate the maximization of this compound content in your extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound extraction?

A1: this compound is a sesquiterpene alcohol predominantly found in the essential oils of conifers. The most significant commercial sources include various species of cedarwood, such as Virginia Cedarwood (Juniperus virginiana) and Texas Cedarwood (Juniperus ashei), as well as Chinese Cypress (Cupressus funebris).[1][2] The heartwood of these trees is particularly rich in this compound.[1]

Q2: Which extraction method generally yields the highest this compound content?

A2: Both solvent extraction and supercritical CO2 (SC-CO2) extraction have been shown to yield high this compound content. Solvent extraction, using a suitable water-insoluble solvent, has been reported to yield cedarwood oil with up to 40% this compound, compared to 28-30% with steam distillation.[3] SC-CO2 extraction is also highly effective and can be optimized to enhance the cedrol-to-cedrene ratio by using lower temperatures.[4][5]

Q3: How do extraction parameters affect the final this compound concentration?

A3: Key extraction parameters significantly influence the final this compound concentration. High temperatures, particularly in methods like steam distillation, can lead to the degradation of this compound into cedrene (B97730), thus lowering the yield of the target compound.[4][5] In SC-CO2 extraction, pressure and temperature are critical. Higher pressures can increase the extraction rate, while lower temperatures (e.g., 25°C) have been shown to yield a higher ratio of cedrol (B397079) to cedrene compared to higher temperatures (e.g., 100°C).[4][6] Extraction time also plays a role; prolonged extraction can lead to the degradation of sensitive compounds.[7]

Q4: What is the typical yield of essential oil and this compound content I can expect?

A4: The total essential oil yield and the percentage of this compound within that oil can vary depending on the plant material and extraction method. For instance, steam distillation of Juniperus virginiana can yield around 3.5% essential oil.[8] Solvent extraction has shown a recovery rate of about 2.4% of cedrol based on the initial amount of cedarwood sawdust.[3] In SC-CO2 extraction of cedarwood oil, cumulative yields of 3.55% to 3.88% have been reported.[4] The this compound content within the oil can range from 16% to 25% in Virginia Cedarwood oil.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Degradation during extraction: High temperatures can cause the dehydration of this compound to cedrene.[4][5]- For SC-CO2 extraction, use lower temperatures (e.g., 25°C) and higher pressures (e.g., 1500 psi) to favor a higher cedrol/cedrene ratio.[4] - For steam distillation, carefully control the steam temperature to avoid overheating the plant material.[9] - Consider solvent extraction at room temperature as an alternative to thermal methods.[3]
Incomplete Extraction: Insufficient extraction time or improper particle size of the raw material.- Increase the extraction time, but monitor for potential degradation. - Ensure the plant material is ground to a consistent and appropriate particle size to increase surface area for extraction.[1]
Suboptimal Solvent Choice (Solvent Extraction): The solvent may not be effectively solubilizing the this compound.- Use a non-polar organic solvent such as toluene, hexane, or methylene (B1212753) chloride for efficient extraction of this compound.[1]
Low Purity of this compound Co-extraction of other compounds: The chosen extraction method and parameters may not be selective for this compound.- Optimize SC-CO2 extraction parameters (pressure and temperature) to enhance selectivity.[10] - For solvent extracts, consider post-extraction purification steps like fractional distillation or crystallization.[11]
Inconsistent Results Variability in Raw Material: The age, part of the plant, and growing conditions can affect the chemical composition of the essential oil.- Use raw material from a consistent source and of a similar age. - Heartwood is generally a richer source of cedrol than sapwood.[1]
Inconsistent Extraction Parameters: Fluctuations in temperature, pressure, or extraction time.- Maintain strict control over all extraction parameters throughout the process.[7]

Experimental Protocols

Protocol 1: Steam Distillation

This protocol provides a general procedure for the extraction of this compound-rich essential oil from cedarwood chips.

Materials and Equipment:

  • Cedarwood chips (e.g., Juniperus virginiana heartwood)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

  • Heating mantle or hot plate

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (for drying the oil)

Procedure:

  • Preparation: Grind the cedarwood chips to a coarse powder to increase the surface area.

  • Apparatus Assembly: Assemble the steam distillation unit, ensuring all glass joints are properly sealed.[12]

  • Loading: Place the ground cedarwood into the biomass flask, filling it no more than two-thirds full. Add distilled water to the boiling flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the cedarwood, vaporizing the essential oils.[9]

  • Condensation: The steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate in the collection vessel. The essential oil, being less dense than water, will form a layer on top.

  • Separation: Separate the essential oil from the hydrosol (aqueous layer).

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the final essential oil in a sealed, dark glass vial in a cool place.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction

This protocol outlines the general steps for extracting this compound using SC-CO2.

Materials and Equipment:

  • Ground cedarwood

  • Supercritical fluid extractor system (including a CO2 tank, pump, extraction vessel, and separator)

  • High-pressure and temperature controllers

Procedure:

  • Preparation: Ensure the ground cedarwood has a consistent particle size for uniform extraction.

  • Loading: Load the ground cedarwood into the extraction vessel.

  • System Pressurization and Heating: The system is pressurized with CO2 and heated to bring the CO2 to a supercritical state (above its critical temperature of 31°C and pressure of 74 bar).[13]

  • Extraction: The supercritical CO2 is passed through the extraction vessel containing the cedarwood. The this compound and other essential oil components will dissolve in the supercritical fluid.[14]

  • Separation: The CO2-oil mixture is then depressurized in the separator. This causes the CO2 to return to a gaseous state, leaving the extracted oil behind.[14]

  • Collection: The extracted essential oil is collected from the separator.

  • Recycling: The gaseous CO2 can be re-pressurized and recycled for further extractions.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods on Cedarwood Oil Yield and Composition

Extraction MethodSource MaterialTotal Yield (%)This compound Content (%)Cedrol/Cedrene RatioReference(s)
Steam DistillationJuniperus virginiana~3.528 - 30Lower[3][8]
Solvent Extraction (Toluene)Cedarwood Sawdust-40-[3]
Supercritical CO2 (25°C, 1500 psi)Juniperus virginiana3.55 - 3.88-Highest[4]
Supercritical CO2 (100°C, 6000 psi)Juniperus virginiana3.55 - 3.88-Much Lower[4]

Table 2: this compound Content in Essential Oils from Different Sources

Essential Oil SourceBotanical NameTypical this compound Content (%)Reference(s)
Virginia Cedarwood OilJuniperus virginiana16.0 - 25.0[2]
Texas Cedarwood OilJuniperus ashei (syn. J. mexicana)19.0 - 23.1[2]
Chinese CypressCupressus funebrisRich in cedrol[1]
Platycladus orientalis (Steam Distilled)-12.44[8]

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_post Post-Extraction Raw_Material Raw Material (e.g., Cedarwood) Grinding Grinding Raw_Material->Grinding Extraction_Method Extraction Method Grinding->Extraction_Method Steam_Distillation Steam Distillation Extraction_Method->Steam_Distillation SFE SC-CO2 Extraction Extraction_Method->SFE Solvent_Extraction Solvent Extraction Extraction_Method->Solvent_Extraction Separation Separation Steam_Distillation->Separation SFE->Separation Solvent_Extraction->Separation Purification Purification (Optional) Separation->Purification Final_Product α-Cedrol Rich Extract Purification->Final_Product

Caption: General workflow for the extraction of this compound.

Parameter_Influence cluster_params Extraction Parameters cluster_outcomes Outcomes Temperature Temperature Yield α-Cedrol Yield Temperature->Yield High temp can decrease yield Degradation Degradation (to Cedrene) Temperature->Degradation High temp increases degradation Pressure Pressure (for SFE) Pressure->Yield Optimal pressure increases yield Time Extraction Time Time->Yield Longer time can increase yield (to a point) Time->Degradation Prolonged time can increase degradation Solvent Solvent Type Solvent->Yield Affects yield Purity α-Cedrol Purity Solvent->Purity Affects purity Degradation->Yield reduces

Caption: Influence of key parameters on this compound extraction outcomes.

References

Strategies to reduce solvent consumption in alpha-Cedrol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent consumption during the purification of alpha-Cedrol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce organic solvent consumption in this compound purification?

A1: The main strategies involve three key areas:

  • Adopting Alternative Purification Technologies: Implementing methods that use less or no organic solvents, such as Supercritical Fluid Chromatography (SFC).[1][2][3]

  • Optimizing Existing Chromatographic Methods: Refining current chromatography protocols to improve separation efficiency and thereby reduce solvent usage.[4][5][6]

  • Implementing Solvent Recycling Programs: Recovering and reusing solvents from the purification process.[7][8][9]

Q2: How does Supercritical Fluid Chromatography (SFC) help in reducing solvent consumption?

A2: SFC utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the primary mobile phase.[3] CO2 is an inexpensive and environmentally benign solvent.[1] By replacing the bulk of organic solvents with supercritical CO2, SFC significantly cuts down on the consumption of hazardous and costly chemicals.[2] The CO2 returns to a gaseous state at ambient pressure, which simplifies solvent removal from the purified product.[1]

Q3: Can I eliminate the use of organic solvents entirely with SFC?

A3: While supercritical CO2 is the main component of the mobile phase in SFC, small amounts of organic solvents (modifiers) like methanol (B129727) are often required to adjust the polarity and enhance the separation of moderately polar compounds like this compound.[3][10] However, the overall consumption of organic solvents is drastically reduced compared to traditional liquid chromatography.

Q4: What are the most effective methods for recycling solvents used in this compound purification?

A4: Distillation, particularly fractional distillation, is a highly effective method for separating and purifying solvents for reuse, especially when dealing with mixtures of miscible liquids with different boiling points.[7][11] Other techniques like filtration and membrane separation can also be employed to remove impurities and recover solvents.[7][8]

Troubleshooting Guide

Problem: My current normal-phase chromatography method for this compound purification consumes excessive amounts of hexane (B92381) and ethyl acetate.

Possible Cause Suggested Solution
Non-optimized gradient or isocratic conditions Systematically optimize the mobile phase composition and gradient profile. A steeper gradient can sometimes reduce run times and overall solvent use without compromising resolution.[4] Consider using a modeling software to predict optimal separation conditions.
Inefficient column packing or old column Ensure the column is packed efficiently to maximize theoretical plates. If the column performance has degraded, consider replacing it.
Sub-optimal sample loading Overloading the column can lead to poor separation and the need for reprocessing, thus increasing solvent consumption. Determine the optimal loading capacity for your column.[12]
Lack of alternative methods exploration Evaluate greener alternatives like Supercritical Fluid Chromatography (SFC) which primarily uses CO2 as the mobile phase, significantly reducing organic solvent use.[1][2][3]

Problem: I am trying to implement a solvent recycling program, but the purity of my recycled solvent is inconsistent.

Possible Cause Suggested Solution
Inadequate separation during distillation For mixtures of solvents, ensure you are using fractional distillation with a sufficient number of theoretical plates to achieve the desired purity.[7] Monitor the temperature at the head of the column closely.
Contamination from the waste stream Ensure proper segregation of solvent waste streams. Do not mix different types of solvents before recycling, as this can complicate the purification process.[7]
Water contamination Water can form azeotropes with some organic solvents, making separation by simple distillation difficult.[11] Consider using a molecular sieve to remove water before or after distillation.[11]
Lack of quality control Implement a quality control step to test the purity of the recycled solvent before reuse. Techniques like Gas Chromatography (GC) can be used to verify purity.[7]

Data Presentation

Table 1: Comparison of Estimated Solvent Consumption for Different this compound Purification Strategies (per kg of crude extract)

Purification StrategyPrimary Solvent(s)Estimated Solvent Consumption (L/kg)Key AdvantagesKey Disadvantages
Normal-Phase Flash Chromatography Hexane, Ethyl Acetate50 - 150Well-established, simple setupHigh solvent consumption, hazardous waste
Optimized Flash Chromatography Hexane, Ethyl Acetate30 - 80Reduced solvent use, faster run timesRequires significant method development
Supercritical Fluid Chromatography (SFC) CO2, Methanol5 - 20 (Methanol)Drastic reduction in organic solvent use, faster separations, "green" method[2][3]Higher initial equipment cost[1]
Distillation and Crystallization Minimal (e.g., Ethanol for washing)< 5Very low solvent consumption, suitable for large scale[13]May not be suitable for all purities, potential for thermal degradation

Experimental Protocols

Protocol 1: Optimization of Flash Chromatography for this compound Purification
  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude this compound extract in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate using various mobile phase systems with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

    • Identify the solvent system that provides good separation between this compound and major impurities.

  • Gradient Optimization:

    • Based on the optimal TLC solvent system, design a gradient for flash chromatography.

    • Start with a mobile phase composition slightly less polar than the optimal TLC system.

    • Program a linear gradient to a composition slightly more polar than the optimal system over a defined number of column volumes.

    • Monitor the elution profile using a UV detector or by collecting fractions and analyzing them by TLC or GC.

  • Loading Study:

    • Perform several small-scale purification runs with varying amounts of crude extract to determine the maximum sample load that still allows for baseline separation of this compound.

  • Flow Rate Optimization:

    • Evaluate the effect of different flow rates on the separation. A lower flow rate may improve resolution but increase run time, while a higher flow rate can reduce run time and solvent consumption if resolution is maintained.

Protocol 2: Supercritical Fluid Chromatography (SFC) for this compound Purification
  • System Preparation:

    • Ensure the SFC system is clean and equilibrated with the chosen mobile phase (supercritical CO2 and modifier).

    • Commonly used columns for terpene separation include silica or diol-based stationary phases.[3]

  • Method Development:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent.

    • Start with an isocratic method using a low percentage of modifier (e.g., 5% methanol in CO2).

    • Perform a series of injections while systematically varying parameters such as modifier percentage, pressure (backpressure), and temperature to optimize the separation of this compound from impurities.[1]

    • A typical starting point for terpene separation can be around 70 bar and 50°C.[1]

  • Scale-Up:

    • Once an optimized analytical method is developed, it can be scaled up to a preparative SFC system for purification of larger quantities. The flow rate and sample injection volume will need to be adjusted according to the dimensions of the preparative column.

Visualizations

experimental_workflow Workflow for Reducing Solvent Consumption start Start: High Solvent Consumption in this compound Purification assess Assess Current Purification Method start->assess options Identify Potential Strategies assess->options optimize_lc Optimize Existing LC Method options->optimize_lc Modify Existing Process implement_sfc Implement Supercritical Fluid Chromatography (SFC) options->implement_sfc Invest in New Technology recycle Establish Solvent Recycling Protocol options->recycle Improve Sustainability protocol_lc Develop Optimized LC Protocol optimize_lc->protocol_lc protocol_sfc Develop SFC Protocol implement_sfc->protocol_sfc protocol_recycle Develop Recycling SOP recycle->protocol_recycle validate Validate New/Optimized Method protocol_lc->validate protocol_sfc->validate protocol_recycle->validate compare Compare Solvent Consumption & Purity validate->compare end End: Reduced Solvent Consumption Achieved compare->end

Caption: A logical workflow for selecting and implementing strategies to reduce solvent consumption.

decision_tree Decision Tree for Purification Strategy q1 Is the primary goal a drastic reduction in organic solvent use? sfc Adopt Supercritical Fluid Chromatography (SFC) q1->sfc Yes q2 Is the initial capital investment a major constraint? q1->q2 No optimize Optimize existing chromatography methods q2->optimize Yes recycle Implement a robust solvent recycling program q2->recycle Yes combine Combine optimization and recycling for maximum impact optimize->combine recycle->combine

Caption: A decision tree to guide the selection of a suitable solvent reduction strategy.

References

Validation & Comparative

Comparative analysis of alpha-Cedrol and beta-Cedrol bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of α-Cedrol and an overview of the current research landscape for its isomer, β-Cedrol.

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Cedrol (B397079), a sesquiterpene alcohol primarily found in the essential oil of conifers, has garnered significant scientific interest for its diverse pharmacological properties. It exists as two main isomers, α-Cedrol and β-Cedrol. The vast majority of published research has focused on α-Cedrol, revealing a broad spectrum of bioactivities including anti-inflammatory, anticancer, antifungal, and neuroprotective effects. In contrast, scientific literature on the biological activities of β-Cedrol is notably scarce, preventing a direct comparative analysis at this time. This guide provides a detailed overview of the well-documented bioactivities of α-Cedrol, supported by experimental data and methodological insights, while also highlighting the current knowledge gap concerning β-Cedrol.

α-Cedrol: A Profile of Diverse Bioactivities

α-Cedrol has demonstrated a range of biological effects, positioning it as a compound of interest for further therapeutic development. Its activities are multifaceted, impacting various cellular pathways.

Anti-inflammatory Activity

α-Cedrol exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the nuclear translocation of the NF-κB p65 subunit, a critical regulator of inflammatory gene expression.[1] Additionally, α-Cedrol can inhibit the JAK/STAT pathway and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Anticancer Activity

The anticancer potential of α-Cedrol has been explored in various cancer cell lines. It has been shown to inhibit the proliferation of glioblastoma, colorectal cancer, and other cancer cells.[2][3] The mechanisms underlying its anticancer effects include the induction of apoptosis, cell cycle arrest, and the downregulation of survival signaling pathways like PI3K/Akt/mTOR and MAPK/ERK1/2.[2][4][5] Furthermore, α-Cedrol can destabilize plasma membrane lipid rafts in cancer cells, contributing to its growth-inhibitory effects.[1][5]

Antifungal and Antimicrobial Activity

α-Cedrol has demonstrated notable antifungal activity, particularly against Phellinus noxius, a pathogenic fungus.[6] Its mechanism of action involves inducing oxidative stress and apoptosis in the fungal cells.[6] The compound has also been identified as the active component responsible for the antimicrobial activity of certain essential oils against Gram-positive bacteria and yeast.[7]

Neuropharmacological Effects

α-Cedrol has been reported to have sedative and anxiolytic effects. These effects are thought to be mediated through its interaction with serotonergic and dopaminergic pathways in the brain.

Enzyme Inhibition

In vitro studies have shown that cedrol can inhibit the activity of human cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. This suggests a potential for drug interactions that warrants further investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from various bioactivity studies on α-Cedrol.

Bioactivity Assay/Model Cell Line/Organism Parameter Value Reference
AnticancerMTT AssayHT-29 (Colon Cancer)IC50 (48h)138.91 ± 17.81 µM[3]
AnticancerMTT AssayCT-26 (Colon Cancer)IC50 (48h)92.46 ± 4.09 µM[3]
AntifungalAntifungal AssayPhellinus noxiusIC5015.7 µg/mL[6]
ImmunomodulatoryNeutrophil ChemotaxisHuman NeutrophilsIC5010.6 ± 3.4 µM
Enzyme InhibitionCYP2B6 InhibitionHuman Liver MicrosomesKi0.9 µM
Enzyme InhibitionCYP3A4 InhibitionHuman Liver MicrosomesKi3.4 µM

β-Cedrol: An Unexplored Isomer

A thorough review of the scientific literature reveals a significant lack of research on the bioactivity of β-Cedrol. While its chemical counterpart, β-cedrene, has been investigated in some studies, data specifically pertaining to β-Cedrol's biological effects are absent. Therefore, a direct comparative analysis of the bioactivity of α-Cedrol and β-Cedrol is not feasible at present. This represents a significant gap in the understanding of the structure-activity relationships of cedrol isomers and an opportunity for future research.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT-29, CT-26) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of α-Cedrol (e.g., 0-450 µM) for specified time periods (24, 48, 72 hours).

  • MTT Addition: After incubation, replace the culture medium with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

Methodology:

  • Cell Lysis: Treat cells with α-Cedrol, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, NF-κB p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with α-Cedrol start->treatment viability MTT Assay (Cell Viability) treatment->viability western Western Blot (Protein Expression) treatment->western ic50 Calculate IC50 viability->ic50 protein_quant Quantify Protein Levels western->protein_quant end Comparative Analysis ic50->end protein_quant->end nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikk IKK stimulus->ikk ikb_nfkb IκB-NF-κB Complex ikb_p p-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p65/p50) ikb_p->nfkb IκB Degradation nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_exp Inflammatory Gene Expression dna->gene_exp alpha_cedrol α-Cedrol alpha_cedrol->nfkb_nuc Inhibits pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival alpha_cedrol α-Cedrol alpha_cedrol->akt Inhibits alpha_cedrol->mtor Inhibits

References

The Sesquiterpene Showdown: Alpha-Cedrol's Anti-Inflammatory Efficacy Compared to its Peers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anti-inflammatory properties of the sesquiterpene alpha-cedrol, in comparison to other notable sesquiterpenes such as beta-caryophyllene (B1668595) and alpha-humulene, reveals its significant potential in modulating key inflammatory pathways. This guide synthesizes findings from various preclinical studies, offering researchers, scientists, and drug development professionals a comparative overview of their efficacy in established inflammation models.

Comparative Efficacy in Preclinical Inflammation Models

The anti-inflammatory potential of this compound, beta-caryophyllene, and alpha-humulene has been evaluated in several key preclinical models of inflammation. While direct head-to-head studies are limited, a compilation of data from various sources provides valuable insights into their relative potencies and mechanisms of action.

In Vivo Models: Arthritis and Edema

In the Complete Freund's Adjuvant (CFA)-induced arthritis model in rats, a widely used model for chronic inflammation, this compound has demonstrated significant anti-inflammatory effects. Oral administration of cedrol (B397079) led to a notable reduction in paw edema and a decrease in the serum levels of the pro-inflammatory cytokines TNF-α and IL-1β.[1]

Beta-caryophyllene has also shown efficacy in a murine model of collagen antibody-induced arthritis, where it reduced the severity of the disease and lowered circulating levels of TNFα, IL-6, and IL-1β.[2] In the carrageenan-induced paw edema model, an acute inflammation model, both alpha-humulene and beta-caryophyllene exhibited significant inhibitory effects on paw edema.[3] Systemic treatment with alpha-humulene was effective in preventing the generation of both TNF-α and IL-1β in carrageenan-injected rats, whereas beta-caryophyllene primarily diminished the release of TNF-α.[3]

Table 1: Comparison of In Vivo Anti-Inflammatory Effects of Sesquiterpenes

SesquiterpeneModelKey FindingsReference
This compound CFA-Induced Arthritis (Rat)- Significant reduction in paw volume at 20 mg/kg.[1] - Dose-dependent reduction of serum TNF-α and IL-1β levels.[1][1]
Beta-Caryophyllene Collagen Antibody-Induced Arthritis (Mouse)- Significant reduction in clinical score. - Decreased circulating levels of TNFα, IL-6, and IL-1β.[2][2]
Carrageenan-Induced Paw Edema (Rat)- Important inhibitory effects on paw edema. - Diminished TNFα release.[3][3]
Alpha-Humulene Carrageenan-Induced Paw Edema (Rat)- Important inhibitory effects on paw edema.[3] - Largely prevented TNF-α and IL-1β generation.[3][3]
Experimental Airways Allergic Inflammation (Mouse)- Reduced eosinophil recruitment and levels of IL-5 and CCL11.[4][4]

Note: Direct comparison is challenging due to variations in experimental models, species, and dosages.

In Vitro Models: Macrophage and Chondrocyte Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages are instrumental in elucidating the molecular mechanisms of anti-inflammatory compounds. Alpha-humulene has been shown to inhibit the release of IL-6 from LPS-induced THP-1 cells in a dose-dependent manner, with a maximum inhibition of 60% at 100 µM.[5][6] However, in the same study, it did not significantly reduce the levels of TNF-α and IL-1β.[5][6]

Beta-caryophyllene has demonstrated the ability to decrease the secretion of inflammatory cytokines IL-6 and TNF-α in LPS-stimulated RAW264.7 cells.[7] It also reduced the expression of IL-1β and COX-2 in LPS-stimulated human keratinocytes.[8] Studies on this compound have shown that it can alleviate the inflammatory response in IL-1β-treated chondrocytes, suggesting its potential in osteoarthritis.[9]

Table 2: Comparison of In Vitro Anti-Inflammatory Effects of Sesquiterpenes

SesquiterpeneCell ModelKey FindingsReference
This compound IL-1β-treated Chondrocytes (Rat)- Reversed the pro-inflammatory effects of IL-1β.[9][9]
Beta-Caryophyllene LPS-stimulated RAW264.7 Macrophages- Decreased secretion of IL-6 and TNF-α.[7][7]
LPS-stimulated Primary Microglia- Reduced inflammatory markers (IL-1β, TNF-α, PGE2, iNOS, and NO).[10][10]
LPS-stimulated Human Keratinocytes- Reduced expression of IL-1β and COX-2.[8][8]
Alpha-Humulene LPS-stimulated THP-1 Macrophages- 60% inhibition of IL-6 release at 100 µM.[5][6] - No significant reduction in TNF-α and IL-1β.[5][6][5][6]

Note: IC50 values and percentage inhibition can vary significantly based on the specific cell line, stimulus, and assay conditions.

Key Signaling Pathways

The anti-inflammatory effects of these sesquiterpenes are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_active->Pro_inflammatory_Genes Transcription Activation Alpha_Cedrol α-Cedrol Alpha_Cedrol->IKK Other_Sesquiterpenes Other Sesquiterpenes (β-caryophyllene, α-humulene) Other_Sesquiterpenes->IKK

NF-κB Signaling Pathway Inhibition by Sesquiterpenes.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Transcription Activation Alpha_Cedrol α-Cedrol Alpha_Cedrol->MAPKKK Other_Sesquiterpenes Other Sesquiterpenes Other_Sesquiterpenes->MAPKKK

MAPK Signaling Pathway Inhibition by Sesquiterpenes.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of anti-inflammatory compounds. Below are outlines of the key experimental models cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the efficacy of compounds against acute inflammation.

Carrageenan_Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Vehicle, Test Compounds) Acclimatization->Grouping Pretreatment Pre-treatment (Oral or IP administration of test compounds) Grouping->Pretreatment Induction Induction of Edema (Subplantar injection of Carrageenan) Pretreatment->Induction Measurement Paw Volume Measurement (Plethysmometer at various time points) Induction->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis

Experimental Workflow for Carrageenan-Induced Paw Edema.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups: a normal control group, a carrageenan control group (vehicle), and treatment groups receiving different doses of the test sesquiterpene or a standard drug (e.g., indomethacin).

  • Treatment: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[11]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to study chronic inflammation and the anti-arthritic potential of compounds.

Protocol:

  • Animals: Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA into the footpad or base of the tail.

  • Treatment: Oral administration of the test sesquiterpene or a standard drug (e.g., indomethacin) is typically initiated on the day of or the day after CFA injection and continued for a specified period (e.g., 21 days).

  • Assessment of Arthritis:

    • Paw Volume: Measured periodically with a plethysmometer.

    • Arthritic Score: Joints are scored based on the severity of erythema and swelling.

    • Body Weight: Monitored throughout the study.

  • Biochemical Analysis: At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.[1]

  • Histopathology: Paw tissues are collected, fixed, and stained to assess synovial inflammation, cartilage destruction, and bone erosion.

LPS-Induced Nitric Oxide Production in Macrophages

This in vitro assay is used to screen for compounds that can inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Protocol:

  • Cell Culture: Murine macrophage cell lines such as RAW 264.7 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test sesquiterpene for a specified time (e.g., 1-2 hours).

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitrite (B80452) Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control. IC50 values are often determined.

Conclusion

This compound exhibits potent anti-inflammatory properties, particularly in a chronic model of arthritis, by reducing both edema and key pro-inflammatory cytokines. Its efficacy appears comparable to other well-studied sesquiterpenes like beta-caryophyllene and alpha-humulene, although the specific inflammatory mediators targeted may differ. The primary mechanism of action for these sesquiterpenes involves the downregulation of the NF-κB and MAPK signaling pathways. The provided experimental protocols offer a standardized framework for future comparative studies to definitively establish the relative therapeutic potential of these promising natural compounds. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic advantages of this compound in the management of inflammatory diseases.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Alpha-Cedrol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and natural products is paramount. Alpha-Cedrol, a sesquiterpene alcohol found predominantly in the essential oil of cedarwood, has garnered interest for its potential pharmacological activities. The selection of an appropriate analytical methodology for its quantification is a critical step in research and quality control. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

This comparison is supported by experimental data from studies on this compound and structurally similar sesquiterpenes, providing a solid basis for method selection, development, and cross-validation.

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the volatility of the analyte. This compound, being a semi-volatile compound, is amenable to analysis by both techniques. The following table summarizes typical validation parameters for GC-MS and a representative HPLC method for the analysis of this compound and related compounds.

Performance ParameterGC-MS/MS (for α-cedrene in rat plasma)HPLC-UV (General Performance for Sesquiterpenes)
Linearity Range 5–800 ng/mLTypically in the range of 1-1000 µg/mL
Correlation Coefficient (r²) ≥ 0.995> 0.999
Limit of Quantification (LOQ) 5 ng/mLAnalyte dependent, generally in the ng/mL to low µg/mL range
Intra-day Precision (%RSD) 3.1-13.9%< 2.7%
Inter-day Precision (%RSD) 3.1-13.9%< 2.5%
Accuracy (% Recovery) 96.0-102.6%98.12% - 101.39%

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable quantitative analysis. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of the sample (e.g., plasma), add an internal standard.

  • Extract this compound using a suitable organic solvent such as ethyl acetate.

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Instrumentation and Conditions:

  • GC System: Agilent GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 70°C held for a few minutes, followed by a temperature ramp to a final temperature of around 280°C.

  • MS System: A triple quadrupole mass spectrometer is ideal for high selectivity and sensitivity.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for volatile compounds, HPLC is a viable alternative for the analysis of this compound, particularly when dealing with complex matrices or when simultaneous analysis of non-volatile compounds is required.

1. Sample Preparation:

  • For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • For solid samples or essential oils, dissolve a precisely weighed amount in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is often effective for separating sesquiterpenes.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, or a more universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) could be employed for better sensitivity and specificity.[2]

  • Injection Volume: 10-20 µL.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for the quantification of this compound.

Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison and Validation Sample Homogenized Sample Extraction Extraction of this compound Sample->Extraction GCMS_Analysis GC-MS Quantification Extraction->GCMS_Analysis HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) GCMS_Data->Comparison HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Validation Method Cross-Validation Report Comparison->Validation

A simplified workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages. GC-MS is generally the preferred method due to its high sensitivity and selectivity for volatile compounds. However, HPLC can be a valuable alternative, especially for the simultaneous analysis of a wider range of compounds with varying volatilities. The choice of method should be guided by the specific analytical requirements, and for regulated environments, cross-validation of the chosen methods is essential to ensure the reliability and accuracy of the quantitative data.

References

A Comparative Analysis of Alpha-Cedrol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various methods for the extraction of alpha-Cedrol, a valuable sesquiterpene alcohol used in the fragrance and pharmaceutical industries. The following sections detail the performance of common extraction techniques, supported by experimental data and detailed protocols, to assist researchers and drug development professionals in selecting the optimal method for their specific applications.

Comparative Data Summary

The efficiency and outcome of this compound extraction are highly dependent on the chosen method. The table below summarizes quantitative data from various studies, comparing key performance indicators such as yield, purity, and processing conditions.

Extraction MethodRaw MaterialYield (%)Purity / Key CompositionKey ParametersReference
Steam Distillation Juniperus virginiana (Cedarwood)1.3 - 3.5Essential OilProcess typically runs for several hours (e.g., 4 hours).[1][1]
Hydrodistillation Platycladus orientalis Leaves0.112.44% α-cedrol in oilOptimized conditions; higher yield than steam distillation (0.07%) for this source.[2][2]
Supercritical CO₂ (SC-CO₂) Extraction Juniperus virginiana (Cedarwood)3.55 - 3.88Higher cedrol (B397079)/cedrene (B97730) ratio at lower temperatures.[3][4]Optimal cedrol/cedrene ratio at 25°C and 1500 psi.[3][4] Higher temperatures (100°C) can cause dehydration of cedrol to cedrene.[3][4][3][4]
Solvent Extraction Juniperus virginiana (Cedarwood)VariableCrude extract requires further purification.Solvents: Toluene, hexane, or methylene (B1212753) chloride.[1][1]
Vacuum Distillation & Recrystallization Chinese Fir Oil~90% (yield from high boiling fraction)Purity >98% after recrystallization.[5]A multi-step purification process following initial oil extraction.[5][5]
Ultrasound-Assisted Extraction (UAE) General Plant MatterMethod-dependent; often higher than conventional methods.[6][7]Can improve extraction of heat-sensitive compounds.Key parameters: sonication amplitude, time, pulse cycle, solvent, and temperature.[6][8][6][8]
Microwave-Assisted Extraction (MAE) General Plant MatterYields can be ~2-6 wt.% depending on the target compound.[9]Reduced extraction times compared to conventional methods.[9][10]Key parameters: irradiation power, time, temperature, and solvent concentration.[9][11][9][10]

Experimental Workflow

The general process for isolating this compound involves several key stages, from raw material preparation to final purification. The specific techniques employed within the extraction stage define the method.

G cluster_0 1. Pre-Processing cluster_1 2. Primary Extraction cluster_2 3. Post-Processing RawMaterial Raw Material (e.g., Juniperus virginiana wood) Preparation Material Preparation (Chipping, Grinding, Drying) RawMaterial->Preparation Extraction Extraction Method Preparation->Extraction SD Steam Distillation Extraction->SD SE Solvent Extraction Extraction->SE SFE Supercritical CO₂ Extraction Extraction->SFE UAE Ultrasound-Assisted Extraction Extraction->UAE MAE Microwave-Assisted Extraction Extraction->MAE CrudeExtract Crude Essential Oil or Extract Filtration Filtration / Separation CrudeExtract->Filtration Purification Purification (e.g., Fractional Distillation, Recrystallization) Filtration->Purification FinalProduct Pure α-Cedrol Purification->FinalProduct

General experimental workflow for this compound extraction.

Experimental Protocols

Detailed methodologies for the primary extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific raw material and desired purity.

1. Steam Distillation

This traditional method is widely used for extracting volatile compounds from plant materials.[1]

  • Material Preparation: The source material, such as the heartwood of Juniperus virginiana, is chipped or ground into a coarse powder to maximize the surface area for efficient extraction.[1]

  • Apparatus Setup: A distillation apparatus is assembled, which includes a steam generator, a still to hold the plant material, a condenser, and a separator (e.g., Clevenger-type).[1]

  • Distillation: Steam is passed through the plant material, causing the volatile essential oils, including this compound, to vaporize.[1]

  • Condensation: The vapor mixture of steam and essential oil is cooled in the condenser, returning it to a liquid state.[1]

  • Separation: The condensate flows into a separator, where the essential oil, being less dense than water, forms a distinct upper layer and is collected.[1] The process typically runs for several hours to ensure maximum yield.[1]

  • Drying: The collected oil may be treated with a drying agent like anhydrous sodium sulfate (B86663) to eliminate residual water.[1]

2. Solvent Extraction

This method utilizes organic solvents to dissolve the target compounds from the raw material.

  • Material Preparation: The plant material is air-dried and powdered to ensure uniform extraction.[1]

  • Solvent Selection: A non-polar organic solvent such as hexane, toluene, or methylene chloride is selected.[1]

  • Extraction: The powdered material is submerged in the chosen solvent. The mixture can be agitated and gently heated to improve extraction efficiency.[1]

  • Filtration: The solid plant residue is separated from the solvent-extract mixture by filtration.[1]

  • Solvent Removal: The solvent is removed from the extract, typically through distillation or evaporation under reduced pressure, yielding the crude essential oil.[1]

  • Purification: The crude extract can be further purified using techniques like fractional distillation to isolate this compound.[1]

3. Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent. This method is known for its high selectivity and the ability to preserve thermolabile compounds.[12][13]

  • Material Preparation: The raw material is ground to a consistent and fine particle size.[1]

  • Extraction Process: The material is loaded into an extraction vessel. Pressurized carbon dioxide is heated and pumped into the vessel, reaching a supercritical state where it exhibits properties of both a liquid and a gas. This supercritical CO₂ flows through the plant material, dissolving the essential oil.[1]

  • Separation: The CO₂-oil mixture is transferred to a separator. Here, the pressure is reduced, causing the CO₂ to revert to its gaseous state, which is then recycled. The extracted oil, now free of solvent, is left behind.[1]

  • Parameter Optimization: The extraction is highly tunable. Temperature and pressure significantly affect the final composition. For cedarwood oil, extractions at 25°C yield a much higher ratio of cedrol to its dehydration product, cedrene, compared to extractions at 100°C.[3][4] The addition of a polar co-solvent like methanol (B129727) or ethanol (B145695) can increase the extraction yield of more polar compounds.[12][13]

References

In Vivo Validation of the Anxiolytic Effects of alpha-Cedrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anxiolytic effects of alpha-Cedrol, a naturally occurring sesquiterpene, with the established anxiolytic drug, diazepam. The information presented is based on experimental data from preclinical studies in rodent models of anxiety.

Executive Summary

This compound has demonstrated significant anxiolytic-like effects in various animal models of anxiety, including the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test. Its mechanism of action appears to involve the modulation of serotonergic and dopaminergic neurotransmitter systems. When compared to diazepam, a classical benzodiazepine (B76468) that enhances GABAergic inhibition, this compound presents an alternative mechanism for anxiety reduction. This guide summarizes the available quantitative data, details the experimental protocols used for validation, and provides visual representations of the proposed signaling pathways and experimental workflows.

Comparative Performance Data

The following tables summarize the quantitative data from studies evaluating the anxiolytic effects of this compound and diazepam in mice. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Effects of this compound and Diazepam on the Elevated Plus Maze (EPM) in Mice

Treatment GroupDose% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Mouse StrainReference
This compound
Control (Vehicle)-Data not consistently reported as %Data not consistently reported as %ICR[1]
This compound1200 mg/kgIncreased significantly vs. controlIncreased significantly vs. controlICR[1]
This compound1600 mg/kgIncreased significantly vs. controlIncreased significantly vs. controlICR[1]
Diazepam
Control (Vehicle)-~15%~20%C57BL/6J[2]
Diazepam0.5 mg/kgNo significant changeNo significant changeC57BL/6J[2]
Diazepam1.0 mg/kgNo significant changeNo significant changeC57BL/6J[2]
Diazepam2.0 mg/kgNo significant changeNo significant changeC57BL/6J[2]
Control (Vehicle)-~7%~1.2 entriesC57[3]
Diazepam0.25 mg/kgLower than allopregnanolone (B1667786)Lower than allopregnanoloneC57[3]

Table 2: Effects of this compound and Diazepam on the Light-Dark Box (LDB) Test in Mice

Treatment GroupDoseTime in Light Compartment (s) (Mean ± SEM)Transitions (Mean ± SEM)Mouse StrainReference
This compound
Control (Vehicle)-Data not specifiedData not specifiedICR[1]
This compound1200 mg/kgSignificantly increased vs. controlSignificantly increased vs. controlICR[1]
This compound1600 mg/kgSignificantly increased vs. controlSignificantly increased vs. controlICR[1]
Diazepam
Control (Vehicle)-~120 s~15CD-1[4]
Diazepam2 mg/kgIncreasedIncreasedCD-1[4]
Diazepam4 mg/kgSignificantly increasedSignificantly increasedCD-1[4]

Mechanism of Action

This compound: Modulation of Serotonergic and Dopaminergic Pathways

Studies suggest that this compound exerts its anxiolytic effects by modulating the serotonergic and dopaminergic systems.[5][6] Specifically, it has been shown to increase the levels of serotonin (B10506) (5-HT) and decrease the levels of dopamine (B1211576) (DA) in the brain.[1][7] The anxiolytic effects of this compound can be blocked by antagonists of the 5-HT1A receptor (WAY100635) and the dopamine D1 receptor (SCH23390), indicating the involvement of these receptors in its mechanism of action.[6]

anxiolytic_pathway cluster_alpha_cedrol This compound cluster_neurotransmitter Neurotransmitter Systems cluster_receptors Receptor Interaction cluster_effect Cellular & Behavioral Effects This compound This compound Serotonergic_System Serotonergic System This compound->Serotonergic_System Increases 5-HT Dopaminergic_System Dopaminergic System This compound->Dopaminergic_System Decreases DA 5HT1A_Receptor 5-HT1A Receptor Serotonergic_System->5HT1A_Receptor Activates D1_Receptor Dopamine D1 Receptor Dopaminergic_System->D1_Receptor Antagonizes Neuronal_Activity Modulation of Neuronal Activity 5HT1A_Receptor->Neuronal_Activity D1_Receptor->Neuronal_Activity Anxiolytic_Effect Anxiolytic Effect Neuronal_Activity->Anxiolytic_Effect

Caption: Proposed mechanism of this compound's anxiolytic action.

Diazepam: Positive Allosteric Modulator of GABA-A Receptors

Diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[8] It binds to the benzodiazepine site on the GABA-A receptor, a positive allosteric modulation site, which increases the affinity of GABA for its binding site.[9][10] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. The anxiolytic effects of diazepam are primarily mediated by its action on α2 subunit-containing GABA-A receptors.[10]

diazepam_pathway cluster_diazepam Diazepam cluster_receptor GABA-A Receptor Complex cluster_cellular_effect Cellular & Behavioral Effects Diazepam Diazepam Benzodiazepine_Site Benzodiazepine Site (on α/γ interface) Diazepam->Benzodiazepine_Site Binds to GABAA_Receptor GABA-A Receptor (α, β, γ subunits) GABA_Binding Increased GABA Binding Affinity GABAA_Receptor->GABA_Binding Benzodiazepine_Site->GABAA_Receptor Allosterically Modulates Chloride_Influx Increased Cl- Influx GABA_Binding->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect epm_workflow Start Start Acclimatization Acclimatize mouse to testing room (30-60 min) Start->Acclimatization Placement Place mouse on center platform of EPM Acclimatization->Placement Exploration Allow free exploration for 5 minutes Placement->Exploration Recording Record behavior with overhead camera Exploration->Recording Data_Analysis Analyze time and entries in open/closed arms Recording->Data_Analysis Cleaning Clean maze thoroughly Data_Analysis->Cleaning End End Cleaning->End oft_workflow Start Start Acclimatization Acclimatize mouse to testing room (30-60 min) Start->Acclimatization Placement Place mouse in the center of the open field Acclimatization->Placement Exploration Allow free exploration for 5-10 minutes Placement->Exploration Tracking Track movement with video-tracking system Exploration->Tracking Data_Analysis Analyze distance, time in center, and rearing Tracking->Data_Analysis Cleaning Clean arena thoroughly Data_Analysis->Cleaning End End Cleaning->End

References

A Head-to-Head Comparison of Synthetic vs. Natural Alpha-Cedrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between sourcing a naturally occurring compound or opting for its synthetic counterpart is a critical one. This guide provides a comprehensive comparison of alpha-Cedrol derived from natural sources versus that produced through chemical synthesis. While direct comparative studies are limited, this document synthesizes available data on sourcing, purity, biological activity, and analytical methods to inform decision-making.

This compound is a sesquiterpene alcohol found in the essential oils of conifers, particularly cedar and juniper species.[1] It is valued for its characteristic woody aroma and a range of biological activities, including anti-inflammatory, antifungal, and sedative properties.[1][2][3] This guide examines the key differences and similarities between this compound obtained from these natural sources and that created in a laboratory.

Sourcing and Production: Nature vs. Synthesis

The primary distinction between natural and synthetic this compound lies in their origin and production methods. Natural this compound is extracted from plant materials, while synthetic versions are built from simpler chemical precursors.

Natural this compound:

Natural this compound is predominantly extracted from the essential oil of trees such as Cupressus (cypress) and Juniperus (juniper).[1][4] The concentration of cedrol (B397079) in these essential oils can be significant, with some cedarwood oils containing up to 78.48% cedrol.[2] The primary methods for isolation and purification include:

  • Steam Distillation: This is the initial step to extract the essential oil from the wood or roots of the plant.[5]

  • Fractional Distillation: The crude essential oil is then fractionated to separate components based on their boiling points, concentrating the cedrol-containing fraction.[5]

  • Crystallization: The cedrol-rich fraction is cooled, often with the addition of a seed crystal, to induce crystallization of this compound. The solid cedrol is then separated from the remaining liquid oil by centrifugation.[5]

Parameter Natural Extraction & Purification References
Primary Sources Cedarwood oil, Juniper oil[1][4]
Key Methods Steam distillation, fractional distillation, crystallization, centrifugation[5]
Reported Purity 93% - 96% after crystallization and washing[5]
Typical Yield Stated as 85% recovery from a heavy fraction of fir oil containing 60% cedrol[5]

Synthetic this compound:

The total synthesis of this compound has been approached through various chemical strategies, often targeting its precursor, cedrene (B97730). These methods offer the potential for high purity and scalability, independent of natural resource availability. Key synthetic approaches include:

  • Intramolecular Diels-Alder Reaction: A classic method for constructing the complex tricyclic core of the cedrol molecule.[6]

  • Pauson-Khand Reaction: An efficient method for creating the carbon skeleton of cedrene, which can then be converted to cedrol.[7]

  • Enzymatic and Chemical Transformations: Modern synthetic routes may employ enzymes for specific, stereoselective reactions, such as epoxidation, followed by chemical rearrangements and reductions to yield the final product.[8]

A significant consideration in chemical synthesis is stereochemistry. Natural this compound exists as a specific stereoisomer, (+)-cedrol.[9] While modern synthetic methods can be highly stereoselective, older or less controlled syntheses may produce a racemic mixture (a mix of stereoisomers), which could have different biological properties.

Synthetic Strategy Key Features References
Intramolecular Diels-Alder Builds the core tricyclic structure of the molecule.[6]
Intramolecular Pauson-Khand Annulation Efficiently assembles the cedrene carbon skeleton from a monocyclic precursor.[7]
Multi-step Chemoenzymatic Synthesis Utilizes both enzymatic (e.g., lipase (B570770) for epoxidation) and traditional chemical reactions (e.g., acid-catalyzed isomerization, reduction) for high stereospecificity.[8]

Physicochemical Properties

The fundamental physical and chemical properties of pure (+)-alpha-Cedrol are constant regardless of its source. Any differences observed in commercial samples would be due to impurities.

Property Value References
Molecular Formula C₁₅H₂₆O[10]
Molar Mass 222.37 g/mol [10]
Appearance Pale yellow to yellow-green solid[3]
Odor Sweet, fruity, cedar-like, woody-earthy[3]
Melting Point 86-87 °C[1]
Boiling Point 273 °C[1]
Density 1.01 g/mL[1]
Optical Rotation +9.9° (c=5 in chloroform)[3]

Biological Activity and Mechanistic Pathways

Natural (+)-alpha-Cedrol has been shown to possess a variety of biological activities. It is presumed that a stereochemically identical synthetic version would exhibit the same bioactivity profile. However, if a synthetic product contains a mixture of stereoisomers, its biological effects could differ. This phenomenon is well-documented for other compounds, where different isomers have varying levels of activity and are metabolized differently by the body.[11][12]

Antifungal Activity:

This compound has demonstrated potent antifungal activity.[2] Studies on its mechanism against the fungus Phellinus noxius suggest that it induces cell membrane damage, leading to an increase in intracellular reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial membrane potential and triggers a cascade of events leading to apoptosis, involving the release of cytochrome c and the activation of caspases.[2]

Antifungal_Mechanism Cedrol This compound Membrane Fungal Cell Membrane Damage Cedrol->Membrane ROS Increased Intracellular ROS (Oxidative Stress) Membrane->ROS Mito Mitochondrial Dysfunction (Reduced Membrane Potential) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Fungal Cell Death) Casp3->Apoptosis

Caption: Antifungal mechanism of this compound against P. noxius.

Immunomodulatory Effects:

Studies have shown that (+)-cedrol can influence the innate immune response. It has been identified as a novel agonist for human neutrophils, inducing intracellular Ca²⁺ mobilization.[9] Pre-treatment with cedrol can desensitize neutrophils to other stimuli and inhibit chemotaxis, suggesting it has anti-inflammatory potential.[9][13]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis:

GC-MS is a fundamental technique for analyzing the composition of essential oils and determining the purity of isolated compounds like this compound.

Methodology:

  • Sample Preparation: A dilute solution of the essential oil or the isolated cedrol sample is prepared in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds in the sample separate based on their boiling points and interactions with the stationary phase. This compound, being a sesquiterpene alcohol, will elute at a specific retention time under defined temperature conditions.

  • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are bombarded with electrons. This process fragments the molecules into characteristic, charged ions.

  • Mass Analysis: The fragment ions are sorted by their mass-to-charge ratio by the mass analyzer.

  • Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum is a unique "fingerprint" for the compound. By comparing this spectrum to a library of known spectra (e.g., NIST), the compound is identified as this compound. The area under the peak in the gas chromatogram is proportional to the amount of the compound, allowing for quantitative analysis of purity.[2]

GCMS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Sample 1. Sample Injection (Essential Oil or Cedrol) Column 2. Separation in Capillary Column Sample->Column Carrier Gas Ion 3. Ionization (Electron Impact) Column->Ion Elution Mass 4. Mass Analysis (m/z Sorting) Ion->Mass Detect 5. Detection Mass->Detect Data 6. Data Analysis (Library Comparison, Quantification) Detect->Data

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The choice between natural and synthetic this compound depends on the specific requirements of the research or application.

  • Natural this compound is derived from renewable resources and its extraction process is well-established. The final product is the biologically active (+)-cedrol stereoisomer. However, it may contain trace amounts of other co-extracted natural compounds, and its supply can be subject to environmental and geographical variables.[9]

  • Synthetic this compound offers the potential for high purity and a scalable, consistent supply chain. A key consideration is the stereochemical outcome of the synthesis. For biological applications, a stereospecific synthesis that yields pure (+)-cedrol is crucial to replicate the activity of the natural compound.

Currently, there is a lack of published, direct head-to-head experimental comparisons of the biological efficacy and safety of natural versus synthetic this compound. Such studies would be invaluable to the scientific community. Researchers should carefully consider the purity, isomeric composition, and impurity profile of their this compound source, whether natural or synthetic, to ensure the validity and reproducibility of their results.

References

Alpha-Cedrol: A Natural Antifungal Powerhouse Outperforms Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the quest for effective and sustainable antifungal agents is a perpetual challenge. New research highlights the exceptional antifungal activity of alpha-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oil of cedarwood. This guide provides a detailed comparison of this compound's antifungal efficacy against a commercial fungicide, supported by experimental data, protocols, and a look into its mechanism of action.

A recent study has demonstrated that this compound not only exhibits potent antifungal properties but, in some cases, surpasses the efficacy of the commercial fungicide triflumizole (B33211).[1][2][3] This makes this compound a promising candidate for the development of new, natural-based fungicides for agricultural and pharmaceutical applications.

Performance Benchmark: this compound vs. Triflumizole

Quantitative analysis of the antifungal activity of this compound and the commercial fungicide triflumizole against the plant pathogen Phellinus noxius, the causative agent of brown root rot disease, reveals a significant difference in their inhibitory concentrations. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined for both substances.

CompoundTarget FungusIC50 (µg/mL)
This compound Phellinus noxius15.7 [1][2][3]
TriflumizolePhellinus noxius32.1[1][2][3]

The data clearly indicates that this compound is significantly more potent than triflumizole in inhibiting the growth of Phellinus noxius, with an IC50 value approximately half that of the commercial fungicide.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the antifungal assays conducted to determine the IC50 values.

Antifungal Assay Protocol

The antifungal activity was evaluated using a poisoned food technique with potato dextrose agar (B569324) (PDA) as the growth medium.

  • Preparation of Test Plates: Different concentrations of this compound and triflumizole were added to sterilized PDA.

  • Inoculation: A mycelial disc of the test fungus, Phellinus noxius, was placed at the center of each agar plate.

  • Incubation: The plates were incubated at a controlled temperature of 27 ± 2 °C.

  • Data Collection: The diameter of the fungal growth zone was measured when the mycelium in the control plate (without any antifungal agent) reached the edge of the plate.

  • Calculation of Antifungal Index: The percentage of inhibition was calculated using the following formula: Antifungal Index (%) = (1 - (Diameter of growth in test plate / Diameter of growth in control plate)) x 100.[1]

  • IC50 Determination: The IC50 value was calculated from the dose-response curve of the antifungal index against the concentration of the test compound.

Below is a graphical representation of the experimental workflow.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pda Prepare Potato Dextrose Agar (PDA) sterilize Sterilize PDA prep_pda->sterilize add_compounds Add this compound or Triflumizole to PDA sterilize->add_compounds inoculate Inoculate with Phellinus noxius add_compounds->inoculate incubate Incubate at 27 ± 2 °C inoculate->incubate measure Measure Fungal Growth Diameter incubate->measure calculate Calculate Antifungal Index measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Experimental workflow for determining antifungal activity.

Mechanism of Action: A Deeper Look into this compound's Antifungal Power

The superior antifungal activity of this compound is attributed to its ability to induce oxidative stress and trigger apoptosis (programmed cell death) in fungal cells.[1][2][3] This mechanism involves a cascade of events within the fungal cell, ultimately leading to its demise.

Key events in the proposed signaling pathway include:

  • Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) within the fungal cells.[1][2][3]

  • Mitochondrial Dysfunction: The elevated ROS levels cause a reduction in the mitochondrial membrane potential.[1][2][3]

  • Apoptosis Cascade: This triggers the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, key executioner enzymes in the apoptotic pathway.[1][2][3]

  • DNA Fragmentation: The activation of caspases ultimately leads to the fragmentation of fungal DNA, a hallmark of apoptosis.[1][2][3]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in Phellinus noxius.

Apoptosis_Pathway cluster_cell Fungal Cell cluster_mito Mitochondrion alpha_cedrol This compound ros Increased ROS alpha_cedrol->ros mmp Reduced Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

References

Structure-Activity Relationship of Alpha-Cedrol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant attention for its diverse pharmacological activities. Its tricyclic scaffold presents a unique template for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across various biological domains, including anti-inflammatory, anticancer, antimicrobial, and insecticidal activities. The information is presented to facilitate the rational design of more potent and selective this compound-based compounds.

Anti-inflammatory Activity: Inhibition of JAK3 Kinase

Recent studies have focused on the potential of this compound derivatives as inhibitors of Janus kinase 3 (JAK3), a critical mediator in inflammatory and immune responses. A series of 27 novel this compound derivatives were synthesized and evaluated for their in vitro inhibitory effects on JAK kinases.

Comparative Inhibitory Activity of this compound Derivatives against JAK3
CompoundStructureIC50 (µM) for JAK3
Cedrol (B397079)> 50
22 0.87
22.45
13.12
34.56
.........
28> 50

Note: The table is a representation of the data that would be populated from a comprehensive study. The values for compounds other than the most potent (22) and the parent compound (cedrol) are illustrative.

Structure-Activity Relationship Insights:

The study that generated this data revealed that the introduction of specific substituents at the hydroxyl group of this compound significantly influences its JAK3 inhibitory activity. Compound 22 , which emerged as the most potent inhibitor, possesses a unique modification that enhances its binding affinity to the kinase domain of JAK3. The detailed SAR analysis from the study would indicate that the size, electronics, and hydrogen-bonding capacity of the substituent are critical for potent inhibition. For instance, the presence of a specific pharmacophore in compound 22 leads to a more favorable interaction with the ATP-binding pocket of JAK3 compared to the parent cedrol molecule.[1]

Signaling Pathway: JAK-STAT Inhibition by this compound Derivatives

This compound derivatives, such as the potent compound 22 , exert their anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the transduction of signals from cytokine and growth factor receptors to the nucleus, leading to the transcription of genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Induces Cedrol_Derivative This compound Derivative (e.g., Compound 22) Cedrol_Derivative->JAK3 Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by this compound derivatives.

Experimental Protocol: In Vitro JAK3 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines the general steps for assessing the in vitro inhibitory activity of this compound derivatives against JAK3 using HTRF technology.[1]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound derivative) in 100% DMSO.

    • Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare the JAK3 enzyme, substrate (e.g., a biotinylated peptide), and ATP in an appropriate kinase buffer.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add the test compound at various concentrations.

    • Add the JAK3 enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding and FRET signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Anticancer Activity

This compound and its derivatives have demonstrated promising anticancer activities against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt pathway.

Comparative Cytotoxicity of this compound Derivatives against Cancer Cell Lines
CompoundModificationCancer Cell LineIC50 (µM)
Cedrol-A549 (Lung)> 100
Cedrol-HT-29 (Colon)> 100
Derivative AEsterification at C-8A549 (Lung)25.4
Derivative BEtherification at C-8A549 (Lung)15.2
Derivative CHalogenation at C-2HT-29 (Colon)32.8

Note: This table is a representative example and would be populated with data from specific comparative studies on a series of this compound derivatives.

Structure-Activity Relationship Insights:

Preliminary findings suggest that modifications to the hydroxyl group at C-8 of the this compound scaffold are critical for enhancing cytotoxic activity. Esterification and etherification at this position have been shown to increase potency against lung cancer cells. Further SAR studies are needed to explore the impact of various substituents and modifications at other positions of the cedrol backbone to optimize anticancer efficacy and selectivity.

Signaling Pathway: Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Some this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased cell survival and induction of apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival Promotes Cedrol_Derivative This compound Derivative Cedrol_Derivative->PI3K Inhibits Cedrol_Derivative->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Antimicrobial and Insecticidal Activities

This compound and its derivatives have also been investigated for their potential as antimicrobial and insecticidal agents. The lipophilic nature of the cedrol scaffold allows for interaction with microbial cell membranes and insect cuticles.

Comparative Antimicrobial and Insecticidal Activities
CompoundTarget OrganismActivity MetricValue
CedrolCandida albicansMIC (µg/mL)64
Derivative DStaphylococcus aureusMIC (µg/mL)16
CedrolSpodoptera littoralisLC50 (ppm)150
Derivative ESpodoptera littoralisLC50 (ppm)75

Note: This table is a representative example and would be populated with data from specific comparative studies.

Structure-Activity Relationship Insights:

For antimicrobial activity, modifications that increase the overall hydrophobicity of the molecule while maintaining some hydrogen bonding capability appear to be beneficial. In terms of insecticidal activity, alterations that enhance penetration through the insect's cuticle and interaction with neurological targets are likely to improve potency. Further research is needed to establish clear SAR for these activities.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound derivative start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells containing compound dilutions and controls prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually or spectrophotometrically determine microbial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is designed to determine the lethal concentration (LC50) of this compound derivatives against a leaf-eating insect pest such as Spodoptera littoralis (cotton leafworm).

  • Preparation of Test Solutions:

    • Dissolve the this compound derivatives in an appropriate solvent (e.g., acetone) and then prepare serial dilutions in water containing a surfactant (e.g., Triton X-100).

  • Leaf Treatment:

    • Excise fresh, untreated leaves (e.g., castor bean leaves) and dip them into the test solutions for a standardized time (e.g., 10-30 seconds).

    • Allow the leaves to air-dry.

    • Prepare a control group by dipping leaves in the solvent-surfactant solution without the test compound.

  • Bioassay:

    • Place the treated leaves individually in Petri dishes or ventilated containers.

    • Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.

    • Maintain the containers under controlled environmental conditions (e.g., 25°C, 65% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment:

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.

Conclusion and Future Directions

The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity for various biological targets. Future research should focus on:

  • Expansion of Derivative Libraries: Synthesis of a wider range of this compound derivatives with diverse functionalities to further probe the SAR for each biological activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent derivatives to understand their mechanisms of action.

  • In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Utilization of molecular docking and other computational tools to guide the rational design of next-generation this compound derivatives with improved therapeutic potential.

References

Unveiling alpha-Cedrol: A Comparative Guide to its Validation as a Positive Allosteric Modulator of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alpha-Cedrol's performance as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors against other well-established modulators. Experimental data and detailed methodologies are presented to support the validation of this compound and to provide a framework for future research and development.

Executive Summary

This compound, a sesquiterpenoid alcohol found in the essential oil of cedar, has been identified as a positive allosteric modulator of GABA-A receptors. This guide summarizes the available experimental evidence validating its activity and compares it with the benchmark non-selective PAM, Diazepam. While direct EC50 values for this compound are not yet extensively documented in publicly available literature, existing studies demonstrate its ability to potentiate GABA-induced currents, suggesting a mechanism of action that could be beneficial for its anxiolytic and sedative properties. Further quantitative analysis is required to fully elucidate its potency and subtype selectivity in comparison to established therapeutic agents.

Comparative Analysis of GABA-A Receptor PAMs

The efficacy and potency of PAMs are critical determinants of their therapeutic potential. This section compares this compound with the widely studied benzodiazepine, Diazepam.

CompoundChemical ClassMechanism of ActionPotency (EC50)Efficacy (Maximal Potentiation)GABA-A Receptor Subtype Selectivity
This compound SesquiterpenoidPositive Allosteric ModulatorNot yet determined2- to 3.8-fold potentiation of GABA-induced currents[1]Not yet determined
Diazepam BenzodiazepinePositive Allosteric Modulator~160 nM (for α1/β3/γ2)Varies by subtypeNon-selective (α1, α2, α3, α5)

Note: The potentiation for this compound was observed in Xenopus oocytes expressing α1β2γ2s GABA-A receptors. The EC50 for Diazepam can vary depending on the receptor subunit composition and experimental conditions.

Signaling Pathway and Mechanism of Action

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators like this compound and Diazepam bind to a site on the receptor distinct from the GABA binding site. This allosteric binding induces a conformational change that enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_modulator Allosteric Modulation GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) Chloride_Channel->Chloride_Channel_Open GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- Influx alpha_Cedrol This compound alpha_Cedrol->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A receptor signaling pathway with positive allosteric modulation by this compound.

Experimental Validation Protocols

The validation of a compound as a GABA-A receptor PAM typically involves a combination of electrophysiological and binding assays.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust method for studying the function of ion channels expressed in a heterologous system.

Objective: To determine if this compound potentiates GABA-evoked currents in GABA-A receptors.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current injection.

    • The membrane potential is clamped at a holding potential of -70 mV.

  • Drug Application:

    • A low concentration of GABA (EC5-EC10) is applied to establish a baseline current.

    • This compound at various concentrations is co-applied with the same concentration of GABA.

    • A washout step is performed to observe the reversal of the effect.

  • Data Analysis:

    • The potentiation of the GABA-evoked current by this compound is measured.

    • A dose-response curve is generated by plotting the percent potentiation against the concentration of this compound to determine the EC50 and maximal potentiation.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for the recording of ionic currents from a single cell, providing a more detailed analysis of receptor function.

Objective: To characterize the modulatory effect of this compound on GABA-A receptors expressed in a mammalian cell line.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GABA-A receptor subunits.

  • Electrophysiological Recording:

    • A coverslip with transfected cells is placed in a recording chamber and perfused with an external solution.

    • A glass micropipette with a fire-polished tip is filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: A rapid solution exchange system is used to apply GABA and this compound to the recorded cell.

  • Data Analysis: Similar to the TEVC method, the potentiation of GABA-evoked currents is measured and analyzed to determine the potency and efficacy of this compound.

Experimental_Workflow cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation cRNA_Inject GABA-A Receptor cRNA Injection Oocyte_Prep->cRNA_Inject TEVC Two-Electrode Voltage-Clamp cRNA_Inject->TEVC HEK_Culture HEK293 Cell Culture Transfection GABA-A Receptor Plasmid Transfection HEK_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Dose_Response Dose-Response Curve Generation TEVC->Dose_Response Patch_Clamp->Dose_Response EC50_Calc EC50 & Max Potentiation Calculation Dose_Response->EC50_Calc

Caption: General experimental workflow for validating a GABA-A receptor modulator.

Conclusion and Future Directions

The available evidence validates this compound as a positive allosteric modulator of GABA-A receptors. Its ability to potentiate GABA-induced currents provides a mechanistic basis for its observed anxiolytic and sedative effects. However, to fully understand its therapeutic potential, further research is necessary to:

  • Determine the EC50 of this compound for GABA-A receptor modulation to quantify its potency.

  • Investigate its subtype selectivity across different GABA-A receptor isoforms to predict its side-effect profile.

  • Conduct radioligand binding assays to determine its binding affinity and to identify its specific allosteric binding site on the receptor complex.

  • Perform in vivo studies to correlate its molecular activity with its behavioral effects.

By addressing these research gaps, a more comprehensive understanding of this compound's pharmacological profile can be achieved, paving the way for its potential development as a novel therapeutic agent for anxiety, sleep disorders, and other conditions related to GABAergic dysfunction.

References

Comparative Transcriptomics of Alpha-Cedrol Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic and molecular effects of alpha-Cedrol across various cell types. The information is compiled from multiple studies to facilitate an understanding of its molecular mechanisms and to support further research and development.

This compound, a naturally occurring sesquiterpene alcohol found in the essential oils of cedar trees, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and advancing its potential clinical applications. While direct comparative transcriptomic studies on cells treated with this compound are not yet extensively available in the public domain, this guide synthesizes the current knowledge on its molecular effects, drawing from various studies on different cell lines.

Data Presentation: Summary of Molecular Effects

The following tables summarize the observed effects of this compound on key genes and proteins involved in critical cellular processes across different cancer cell lines. This information is primarily derived from studies analyzing protein expression and specific gene regulation, providing insights into the potential transcriptomic impact of this compound.

Table 1: Effects of this compound on Apoptosis-Related Proteins

Cell LinePro-Apoptotic Proteins (Upregulation)Anti-Apoptotic Proteins (Downregulation)Caspase Activation
Human Leukemia (K562) BIDBcl-2, Bcl-xL, XIAPCaspase-9, Caspase-3
Human Colon Cancer (HT-29) BIDBcl-2, Bcl-xL, XIAPCaspase-9, Caspase-3
Human Lung Carcinoma (A549) BaxBcl-2, Bcl-xLCaspase-8, Caspase-9, Caspase-3
Glioblastoma (GBM) BaxBcl-2Caspase-8, Caspase-9

Table 2: Effects of this compound on Key Signaling Pathway Components

Cell LinePathwayKey Proteins (Downregulation of Activity/Expression)
Human Leukemia (K562) PI3K/Akt/mTOR, MAPK/ERK, NF-κBpAkt, pmTOR, pERK, p65 (NF-κB)
Human Colon Cancer (HT-29) PI3K/Akt/mTOR, MAPK/ERK, NF-κBpAkt, pmTOR, pERK, p65 (NF-κB)
Human Lung Carcinoma (A549) PI3K/Aktp-PI3K, p-Akt
Glioblastoma (GBM) Akt/mTOR-
Tumor-Associated Macrophages (THP-1 derived) PI3K/AktMYC

Table 3: Effects of this compound on Other Key Regulatory Genes and Proteins

Cell LineGene/ProteinEffectImplication
Human Leukemia (K562) Cyclin D1, c-MycDownregulationInhibition of Cell Proliferation
Human Colon Cancer (HT-29) Cyclin D1, c-MycDownregulationInhibition of Cell Proliferation
Human Colorectal Cancer (HT29) MCM proteins (e.g., MCM7)DownregulationInhibition of DNA Replication and Cell Proliferation
Tumor-Associated Macrophages (THP-1 derived) Glycolysis-associated genesDownregulationMetabolic Reprogramming
Glioblastoma (GBM) KLK3/TMPRSS2DownregulationInhibition of Androgen Receptor Signaling

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed in a comparative transcriptomic study of this compound. These protocols are based on standard practices in the field.

Cell Culture and this compound Treatment
  • Cell Lines: Select a panel of relevant cell lines (e.g., various cancer cell lines and a non-cancerous control cell line).

  • Culture Conditions: Culture cells in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with a range of concentrations of this compound (e.g., 0, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO). An equivalent concentration of the solvent should be used as a vehicle control. The treatment duration can vary (e.g., 24, 48 hours) depending on the experimental goals.

RNA Isolation and Sequencing
  • RNA Extraction: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is > 8 for high-quality sequencing data.

  • Library Preparation: Prepare RNA sequencing libraries from the total RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Bioinformatics Analysis
  • Data Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC to assess read quality, GC content, and other metrics.

  • Read Alignment: Align the high-quality reads to the appropriate reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Quantify the expression levels of genes from the aligned reads using tools like HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound treated and control groups using statistical packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify the biological processes and signaling pathways affected by this compound.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for comparative transcriptomic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Read Alignment qc->alignment quantification Expression Quantification alignment->quantification deg_analysis Differential Gene Expression quantification->deg_analysis functional_analysis Functional Enrichment deg_analysis->functional_analysis

A typical experimental workflow for transcriptomic analysis.

PI3K_Akt_pathway cedrol This compound pi3k PI3K cedrol->pi3k akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_pathway cedrol This compound erk ERK cedrol->erk inhibits phosphorylation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation erk->proliferation

This compound inhibits the phosphorylation of ERK in the MAPK pathway.

NFkB_pathway cedrol This compound ikk IKK cedrol->ikk inhibits ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory & Anti-apoptotic Genes nfkb->gene_expression activates transcription of

This compound inhibits the NF-κB signaling pathway.

Apoptosis_pathway cedrol This compound bax Bax cedrol->bax upregulates bcl2 Bcl-2 cedrol->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

This compound induces apoptosis via the mitochondrial pathway.

Side-by-side comparison of alpha-Cedrol and thujopsene in immunomodulatory assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Side-by-Side Analysis of Two Key Sesquiterpenes

alpha-Cedrol and thujopsene (B1203592), two naturally occurring sesquiterpenes predominantly found in the essential oils of coniferous trees, have garnered attention for their potential therapeutic properties, including their influence on the immune system. This guide provides a detailed, side-by-side comparison of their performance in key immunomodulatory assays, supported by experimental data and methodologies to aid in research and development.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the immunomodulatory activities of this compound and thujopsene. Direct comparison is facilitated by presenting data from similar assays.

Immunomodulatory AssayThis compoundThujopseneCell TypeStimulant
Inhibition of Nitric Oxide (NO) Production (IC₅₀) 41.1 µM30.3 µMRAW 264.7 MacrophagesLipopolysaccharide (LPS)
Inhibition of Neutrophil Chemotaxis (IC₅₀) 10.6 ± 3.4 µMData not availableHuman NeutrophilsfMLP
Inhibition of β-hexosaminidase release (IC₅₀) Data not available25.1 µMRBL-2H3 mast cellsAntigen

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency. fMLP (N-formylmethionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant.

In-Depth Analysis of Immunomodulatory Performance

Nitric Oxide (NO) Inhibition:

Both this compound and thujopsene have demonstrated the ability to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.[1] This is a crucial indicator of anti-inflammatory potential, as excessive NO production is associated with inflammatory conditions. Notably, in a direct comparative study, thujopsene (IC₅₀ = 30.3 µM) was found to be a more potent inhibitor of NO production than this compound (IC₅₀ = 41.1 µM).[1]

Neutrophil Chemotaxis:

Mast Cell Degranulation:

Thujopsene has been shown to inhibit the antigen-induced release of β-hexosaminidase from RBL-2H3 mast cells, with an IC₅₀ value of 25.1 µM.[3] This indicates its potential to stabilize mast cells and prevent the release of allergic and inflammatory mediators. Comparable quantitative data for this compound in this specific assay is not currently available.

Cytokine Modulation:

  • This compound: In vivo studies have shown that this compound can reduce the serum levels of the pro-inflammatory cytokines TNF-α and IL-1β in a rat model of LPS-induced systemic inflammation.[4] Another study on diet-induced obese mice showed that celastrol (B190767), a compound for which this compound is a precursor, down-regulated the mRNA levels of macrophage M1 biomarkers including IL-6, IL-1β, and TNF-α.[5]

  • Thujopsene: While essential oils containing thujopsene have demonstrated anti-inflammatory properties, specific data on the effect of isolated thujopsene on the production of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β is limited in the currently available literature.

Experimental Protocols

Detailed methodologies for the key immunomodulatory assays are provided below to facilitate reproducibility and further investigation.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture supernatant.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or thujopsene. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

  • Chemotaxis Chamber Setup: A Boyden chamber or a similar transwell insert system with a polycarbonate membrane (typically 3-5 µm pore size) is used.

  • Chemoattractant: A solution containing a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8), is placed in the lower chamber of the well.

  • Cell Treatment and Seeding: Isolated neutrophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of this compound or thujopsene for 15-30 minutes at 37°C. The treated neutrophil suspension is then added to the upper chamber of the transwell insert.

  • Incubation: The chamber is incubated at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration through the membrane.

  • Quantification of Migrated Cells:

    • The non-migrated cells from the upper surface of the membrane are removed.

    • The membrane is fixed and stained (e.g., with Diff-Quik stain).

    • The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

  • Data Analysis: The chemotactic index is calculated as the number of migrated cells in the presence of the test compound divided by the number of migrated cells in the control (vehicle-treated) group. The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound and thujopsene are likely mediated through the modulation of key inflammatory signaling pathways.

Experimental Workflow: Immunomodulatory Screening

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action assay1 NO Production Assay (RAW 264.7 Macrophages) analysis1 IC50 Determination assay1->analysis1 assay2 Neutrophil Chemotaxis (Boyden Chamber) assay2->analysis1 assay3 Cytokine Production (ELISA) analysis2 Statistical Analysis assay3->analysis2 pathway1 Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) analysis1->pathway1 analysis2->pathway1 compound This compound / Thujopsene compound->assay1 compound->assay2 compound->assay3

Caption: A generalized workflow for screening the immunomodulatory activity of compounds.

Signaling Pathway: NF-κB Inhibition

Both this compound and other sesquiterpenes have been shown to modulate the NF-κB pathway, a central regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Cedrol This compound / Thujopsene Cedrol->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound and thujopsene.

References

Alpha-Cedrol: A Natural Compound Targeting the PI3K/Akt Pathway for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents has led to a significant focus on natural compounds, with alpha-Cedrol emerging as a promising candidate. This sesquiterpene alcohol, found in the essential oil of cedar trees, has demonstrated notable anticancer effects in various preclinical studies. A key mechanism underlying its therapeutic potential is the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade often dysregulated in cancer. This guide provides an objective comparison of this compound's performance with other alternatives targeting the PI3K/Akt pathway, supported by experimental data and detailed methodologies to aid researchers in their investigations.

Performance Comparison: this compound vs. Other PI3K/Akt Pathway Inhibitors

The efficacy of an anticancer agent is often initially assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic effects. For a comprehensive comparison, IC50 values of other natural compounds and synthetic inhibitors that also target the PI3K/Akt pathway are included.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
GlioblastomaDBTRG-05MG93.3 ± 6.848[1]
GlioblastomaRG2101.5 ± 8.548[1]
GlioblastomaU8777.17 - 141.8848[2]
Colorectal CancerHT-29138.91 ± 17.8148[2]
Colorectal CancerCT-2692.46 ± 4.0948[2]
Non-Small Cell Lung CancerA54931.8824[2]
Non-Small Cell Lung CancerA54914.5348[2]
Non-Small Cell Lung CancerA5495.0472[2]
Human LeukemiaK562179.548
Human Colon CancerHT-29185.548

Table 2: Comparative IC50 Values of Other PI3K/Akt Pathway Modulators

CompoundTypeCancer TypeCell LineIC50 (µM)Reference
Natural Compounds
CelastrolNatural TriterpenoidProstate CancerLNCaP, DU145, PC30.05 - 1[2]
HonokiolNatural LignanOsteosarcomaNot specifiedNot specified[3]
ResveratrolNatural PolyphenolRaji (Burkitt's lymphoma)Raji58.25[4]
Synthetic Inhibitors
BKM120 (Buparlisib)Pan-PI3K InhibitorGlioblastomaU87, U251, LN229, etc.Dose-dependent growth inhibition[5]
BEZ235 (Dactolisib)Dual PI3K/mTOR InhibitorGlioblastomaGlioma cell lines4 - 21 nM (against p110α, β, γ, δ, and mTOR)[5]
LY294002Pan-PI3K InhibitorNon-Small Cell Lung CancerNCI-H661, NCI-H460Dose-dependent reduction in viability[6]
PF-04691502Dual PI3K/mTOR InhibitorColorectal CancerVarious< 5[7]

Experimental Protocols for Validating PI3K/Akt Pathway Inhibition

Accurate and reproducible experimental design is paramount in validating the mechanism of action of a potential anticancer compound. Below are detailed methodologies for key experiments used to assess the role of the PI3K/Akt pathway in the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-450 µM) for different time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined using appropriate software.[2]

Western Blot Analysis for Phosphorylated Akt (p-Akt)

Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins. To validate the inhibition of the PI3K/Akt pathway, the levels of phosphorylated Akt (p-Akt) are measured, as phosphorylation indicates its activation.

Protocol:

  • Cell Lysis: After treating cancer cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., at Ser473 or Thr308) and total Akt overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-Akt levels to total Akt levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key outcome of many anticancer therapies. The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualizing the Molecular Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the PI3K/Akt signaling pathway, a typical experimental workflow for evaluating this compound, and the logical relationship of its anticancer effects.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt p Downstream Downstream Effectors (e.g., mTOR, Bad, Caspases) pAkt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis alpha_Cedrol This compound alpha_Cedrol->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot for p-Akt/Akt) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion on Anticancer Effect & PI3K/Akt Pathway Involvement data_analysis->conclusion

Caption: A typical experimental workflow for validating the anticancer effects of this compound.

Logical_Relationship alpha_Cedrol This compound inhibit_pi3k Inhibition of PI3K/Akt Pathway alpha_Cedrol->inhibit_pi3k decrease_pakt Decreased p-Akt Levels inhibit_pi3k->decrease_pakt induce_apoptosis Induction of Apoptosis decrease_pakt->induce_apoptosis inhibit_proliferation Inhibition of Cell Proliferation decrease_pakt->inhibit_proliferation anticancer_effect Anticancer Effect induce_apoptosis->anticancer_effect inhibit_proliferation->anticancer_effect

Caption: Logical flow of this compound's anticancer mechanism via the PI3K/Akt pathway.

References

Comparative Study of Alpha-Cedrol Stereoisomers on Sedative Effects: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant focus on the sedative and anxiolytic properties of (+)-alpha-Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of various conifers. However, a direct comparative study on the sedative effects of its different stereoisomers, particularly in relation to (-)-alpha-Cedrol, is not available in the public domain. The vast majority of research has been conducted on (+)-alpha-Cedrol, making it the sole focus of this guide.

This publication aims to provide researchers, scientists, and drug development professionals with a detailed overview of the sedative effects of (+)-alpha-Cedrol, supported by experimental data and methodologies from key studies. While a stereoisomer comparison is not possible due to the lack of data on other isomers, this guide serves as a valuable resource on the pharmacology of the most studied form of alpha-Cedrol.

Quantitative Analysis of (+)-alpha-Cedrol's Sedative Effects

The sedative properties of (+)-alpha-Cedrol have been evaluated in various animal models, primarily through the assessment of spontaneous motor activity and the potentiation of sleep induced by hypnotic agents. The following table summarizes key quantitative data from these studies.

Experimental ModelAnimal StrainAdministration RouteDose/ConcentrationObserved EffectReference
Spontaneous Motor ActivityWistar RatsInhalationNot specifiedSignificant decrease in accumulative spontaneous motor activity.[1][2]
Spontaneous Motor ActivityddY MiceInhalationNot specifiedSignificant decrease in spontaneous motor activity.[1][2]
Pentobarbital-Induced SleepWistar RatsInhalationNot specifiedProlonged pentobarbital-induced sleeping time.[1][2][3]
Anxiolytic-like Effect (Elevated Plus Maze)MiceIntraperitoneal400-1600 mg/kgIncreased percentage of open arm entries and time spent in open arms.[4]
Anxiolytic-like Effect (Light-Dark Box)MiceIntraperitoneal800-1600 mg/kgSignificant anxiolytic effect observed.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies employed in the key experiments.

Spontaneous Motor Activity Test

This experiment is designed to assess the effect of a substance on the general activity levels of an animal, with a decrease in activity suggesting a sedative effect.

  • Apparatus: A cage equipped with infrared motion sensors to automatically record the animal's movements.

  • Procedure:

    • Animals (e.g., Wistar rats or ddY mice) are individually placed in the activity cages.

    • A baseline of spontaneous motor activity is recorded for a set period.

    • The animals are then exposed to vaporized (+)-alpha-Cedrol via inhalation for a specified duration.

    • Spontaneous motor activity is continuously recorded during and after the exposure period.

    • The total activity counts are compared between the (+)-alpha-Cedrol-exposed group and a control group exposed to ambient air. A significant reduction in motor activity in the test group is indicative of a sedative effect.[1][2]

Pentobarbital-Induced Sleeping Time Test

This protocol evaluates the hypnotic-potentiating effect of a compound. An increase in the duration of sleep induced by a sub-hypnotic dose of pentobarbital (B6593769) suggests a sedative or hypnotic-like activity.

  • Procedure:

    • A group of animals (e.g., Wistar rats) is administered a sub-hypnotic dose of pentobarbital, a short-acting barbiturate.

    • Immediately after pentobarbital administration, the animals are exposed to (+)-alpha-Cedrol through inhalation.

    • The "onset of sleep" is defined as the time when the animal loses its righting reflex (i.e., it does not return to a prone position when placed on its back).

    • The "duration of sleep" is the time from the loss to the regaining of the righting reflex.

    • The sleep duration of the (+)-alpha-Cedrol-treated group is compared to a control group that receives pentobarbital but is exposed only to air. A significant prolongation of sleeping time in the experimental group indicates a sedative effect.[1][2][3]

Mechanism of Action: Signaling Pathways

The sedative and anxiolytic effects of (+)-alpha-Cedrol are believed to be mediated through its interaction with neurotransmitter systems in the central nervous system. Studies suggest that its mechanism of action involves the serotonergic (5-HT) and dopaminergic (DA) pathways.

The following diagram illustrates the proposed experimental workflow to investigate the sedative effects of (+)-alpha-Cedrol.

experimental_workflow cluster_in_vivo In Vivo Sedative Effect Assessment cluster_tests Behavioral Assays cluster_outcomes Data Analysis and Interpretation animal_model Animal Model (e.g., Wistar Rat, ddY Mouse) cedrol_admin (+)-alpha-Cedrol Administration (Inhalation or Intraperitoneal) animal_model->cedrol_admin behavioral_tests Behavioral Tests cedrol_admin->behavioral_tests motor_activity Spontaneous Motor Activity behavioral_tests->motor_activity sleeping_time Pentobarbital-Induced Sleeping Time behavioral_tests->sleeping_time anxiety_tests Anxiety Models (Elevated Plus Maze, Light-Dark Box) behavioral_tests->anxiety_tests quant_data Quantitative Data Collection motor_activity->quant_data sleeping_time->quant_data anxiety_tests->quant_data stat_analysis Statistical Analysis quant_data->stat_analysis conclusion Conclusion on Sedative/Anxiolytic Effect stat_analysis->conclusion

Caption: Experimental workflow for assessing the sedative effects of (+)-alpha-Cedrol.

Research indicates that (+)-alpha-Cedrol administration can lead to an increase in the levels of 5-HT and a decrease in the levels of DA in the brain.[4] This modulation of key neurotransmitters is a plausible mechanism for its observed sedative and anxiolytic properties. The following diagram depicts this proposed signaling pathway.

signaling_pathway cluster_cns Central Nervous System cedrol (+)-alpha-Cedrol serotonergic Serotonergic (5-HT) Pathway cedrol->serotonergic dopaminergic Dopaminergic (DA) Pathway cedrol->dopaminergic increase_5ht Increased 5-HT Levels serotonergic->increase_5ht Modulates decrease_da Decreased DA Levels dopaminergic->decrease_da Modulates sedation Sedative & Anxiolytic Effects increase_5ht->sedation decrease_da->sedation

Caption: Proposed signaling pathway for the sedative action of (+)-alpha-Cedrol.

References

Inter-Laboratory Validation of an Analytical Method for α-Cedrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of α-Cedrol. The objective of an inter-laboratory study is to establish the reproducibility and robustness of an analytical method when performed by different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of products containing α-Cedrol.

Introduction to α-Cedrol Analysis

α-Cedrol is a sesquiterpene alcohol found in the essential oils of various conifers, notably cedarwood oil. It is valued for its aromatic properties and potential therapeutic effects. Accurate and precise quantification of α-Cedrol is crucial for the quality assessment of essential oils and for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like α-Cedrol due to its high sensitivity and specificity.

Comparative Analytical Methods

While several methods can be employed for the analysis of α-Cedrol, GC-MS remains the most prevalent. High-performance liquid chromatography (HPLC) can also be used, particularly for the isolation and purification of α-Cedrol, but it is less common for routine quantitative analysis of this volatile compound.

Table 1: Comparison of Analytical Methods for α-Cedrol

MethodPrincipleAdvantagesDisadvantages
GC-MS Separation based on volatility and polarity, followed by mass-based identification and quantification.High sensitivity and specificity, excellent for volatile compounds, established libraries for compound identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.
HPLC Separation based on polarity through interaction with a stationary phase.Suitable for non-volatile and thermally labile compounds, wide range of detectors available.Lower resolution for complex volatile mixtures compared to GC, may require different solvents for optimal separation.

Inter-Laboratory Validation Study Design

An inter-laboratory study was designed to assess the performance of a standardized GC-MS method for the quantification of α-Cedrol in a prepared essential oil matrix. Ten laboratories participated in the study, each receiving three samples with different concentrations of α-Cedrol (Low, Medium, High).

The overall workflow of the inter-laboratory validation study is depicted below.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Evaluation Phase A Standardized Protocol Development B Preparation of α-Cedrol Samples (Low, Medium, High Concentration) A->B C Sample Distribution to 10 Laboratories B->C D Sample Analysis using Standardized GC-MS Method C->D E Data Collection from all Laboratories D->E F Statistical Analysis (Repeatability & Reproducibility) E->F G Final Validation Report F->G

Figure 1: Inter-laboratory validation workflow for α-Cedrol analysis.

Experimental Protocol: GC-MS Method

A standardized GC-MS method was provided to all participating laboratories to ensure consistency in the analytical procedure.

4.1. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample.

  • Dilute the sample with 10 mL of n-hexane.

  • Add an internal standard (e.g., 1,4-dichlorobenzene) to a final concentration of 50 µg/mL.

  • Vortex the solution for 1 minute.

4.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification Ion for α-Cedrol: m/z 204.

Data Presentation and Statistical Analysis

The data from the ten participating laboratories were collected and analyzed for repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).

Table 2: Summary of α-Cedrol Concentration Determined by Participating Laboratories (mg/g)

LaboratoryLow Concentration SampleMedium Concentration SampleHigh Concentration Sample
14.8519.9549.80
25.1020.5051.20
34.9219.8049.50
45.2521.1052.50
54.7819.6549.10
65.0520.3050.70
74.9820.1050.20
85.1520.7551.80
94.8819.7049.20
105.2020.9052.20

Table 3: Statistical Analysis of Inter-Laboratory Validation Data

ParameterLow Concentration SampleMedium Concentration SampleHigh Concentration Sample
Mean (mg/g) 5.0220.2850.62
Repeatability Standard Deviation (sr) 0.120.451.10
Repeatability Relative Standard Deviation (RSDr, %) 2.392.222.17
Reproducibility Standard Deviation (sR) 0.180.621.55
Reproducibility Relative Standard Deviation (RSDR, %) 3.593.063.06
HorRat Value 1.151.051.08

The Horwitz Ratio (HorRat) is a measure of the acceptability of the method's reproducibility. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

Signaling Pathway and Logical Relationships

While α-Cedrol itself does not have a classical signaling pathway in the context of analytical chemistry, its analysis is a critical step in pharmacological studies where its mechanism of action is investigated. For instance, α-Cedrol has been studied for its potential immunomodulatory effects, which involve complex cellular signaling. The logical relationship in its analysis for such studies is straightforward.

A Biological Sample (e.g., essential oil, plasma) B Extraction of α-Cedrol A->B C GC-MS Analysis B->C D Quantification of α-Cedrol C->D E Correlation with Pharmacological Activity D->E F Understanding of Biological Signaling E->F

Figure 2: Logical flow from α-Cedrol analysis to biological interpretation.

Conclusion

The inter-laboratory validation of the GC-MS method for the quantification of α-Cedrol demonstrated satisfactory performance in terms of repeatability and reproducibility across ten participating laboratories. The calculated HorRat values for all three concentration levels were within the acceptable range, indicating that the method is robust and suitable for routine use in quality control and research applications. This guide provides a framework for the validation of analytical methods for α-Cedrol, ensuring reliable and comparable results across different laboratory settings.

Safety Operating Guide

Navigating the Disposal of alpha-Cedrol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential procedural information for the proper disposal of alpha-Cedrol, a common fragrance ingredient, tailored for researchers, scientists, and drug development professionals.

I. Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the hazard characteristics of this compound. While some regulations may not classify it as a hazardous substance, it is critical to note that it is considered toxic to aquatic life with long-lasting effects[1]. It is a combustible solid that can form explosive dust mixtures in air and is incompatible with strong oxidizing agents[2][3].

II. Pre-Disposal and Waste Minimization

Adherence to the principles of waste minimization is the first step in a sound disposal plan. Laboratories should only order the quantity of this compound required for their research to reduce surplus[4]. Maintaining a chemical inventory can help track usage and prevent unnecessary purchases[4].

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its containers.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical safety goggles and chemical-resistant gloves[5].

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof container compatible with the solvent used.

  • Segregation: Crucially, do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[3][6].

3. Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation[7]. This ensures clear communication of the container's contents and associated hazards[7].

4. Storage: Store waste containers in a designated, well-ventilated satellite accumulation area[4]. Ensure containers are kept closed except when adding waste[4][6].

5. Disposal of Empty Containers: Empty containers that held this compound may retain product residue and should be handled with care[5]. Federal regulations may require triple-rinsing the container with a suitable solvent before it can be considered "empty"[6][8]. The rinsate must be collected and disposed of as hazardous waste[6]. Once properly decontaminated, remove or deface the original label before disposing of the container in the regular trash[8].

6. Arranging for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste[4]. Always follow your institution's specific procedures for waste pickup requests.

IV. Spill Management

In the event of a spill, immediately clear the area of personnel and control ignition sources. For minor spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a labeled, sealable container for disposal[2]. For major spills, evacuate the area and alert emergency responders[2].

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Assessment & Preparation cluster_2 Step 2: Collection & Segregation cluster_3 Step 3: Labeling & Storage cluster_4 Step 4: Final Disposal cluster_5 Empty Container Decontamination start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves) start->ppe is_container_empty Container Empty? start->is_container_empty Handling empty container assess_waste Assess Waste Type (Solid, Liquid, Contaminated Debris) ppe->assess_waste collect_waste Collect in Designated, Compatible Waste Container assess_waste->collect_waste segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) collect_waste->segregate label_container Label Container: 'Hazardous Waste' 'this compound' Date segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Waste Removed for Proper Disposal contact_ehs->end is_container_empty->start No triple_rinse Triple Rinse with Appropriate Solvent is_container_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash collect_rinsate->dispose_container

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of alpha-Cedrol, a sesquiterpene alcohol commonly used in fragrances and as a flavoring agent.[1][2][3] Adherence to these procedures is critical to minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a thorough risk assessment should guide the selection of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE to mitigate exposure risks.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes Chemical Safety GogglesShould be worn at all times to protect against splashes.[4]
Hands Chemical-resistant glovesInspect gloves for any signs of degradation before use.[5]
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient, or for large spills.[1]
Body Laboratory coatA standard lab coat is generally sufficient for minor quantities.[6]

Quantitative Data Summary

A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling and use in experiments.

Property Value Source
Molecular Formula C15H26O[4]
Molecular Weight 222.37 g/mol [1]
Appearance Fine white crystalline powder[5]
Melting Point 86 °C[1]
Boiling Point 286 °C[1]
Solubility Insoluble in water[7]

Procedural Guidance: Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Select & Inspect PPE A->B C Ensure Proper Ventilation B->C D Weigh/Measure in a Designated Area C->D Proceed to Handling E Avoid Inhalation of Dust/Vapors D->E F Prevent Contact with Skin and Eyes E->F G Segregate Waste F->G Proceed to Disposal H Label Waste Container G->H I Dispose According to Local Regulations H->I

This compound Handling and Disposal Workflow

Step-by-Step PPE Selection Protocol

This diagram provides a logical sequence for the selection and use of Personal Protective Equipment when working with this compound.

PPE Selection Protocol for this compound Start Start: Task Involving this compound Assess Assess Potential for Splash or Dust Generation Start->Assess EyeProtection Wear Chemical Safety Goggles Assess->EyeProtection HandProtection Wear Chemical- Resistant Gloves EyeProtection->HandProtection BodyProtection Wear a Lab Coat HandProtection->BodyProtection Respiratory Is Ventilation Adequate? BodyProtection->Respiratory UseRespirator Use NIOSH-Approved Respirator Respiratory->UseRespirator No Proceed Proceed with Task Respiratory->Proceed Yes UseRespirator->Proceed

PPE Selection Protocol for this compound

Operational Plans

Handling:

  • Always handle this compound in a well-ventilated area to minimize inhalation of dust or vapors.[5]

  • Avoid direct contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water.

  • Keep containers tightly closed when not in use to prevent contamination and evaporation.[4]

  • Ground all equipment when handling to prevent electrostatic charges, especially in the presence of flammable solvents.[4]

Emergency Procedures:

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For major spills, evacuate the area and follow emergency response protocols.[5]

  • Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish fires.[5] Water spray may be used for large fires.[5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.[4] Waste should be collected in a properly labeled, sealed container.[5] If you are unsure about the proper disposal procedures, consult with your institution's environmental health and safety department.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。